molecular formula C4H4BrNO2 B1282277 3-Bromopropanoyl isocyanate CAS No. 18926-24-4

3-Bromopropanoyl isocyanate

Cat. No.: B1282277
CAS No.: 18926-24-4
M. Wt: 177.98 g/mol
InChI Key: JZKAOWBNIUWMLP-UHFFFAOYSA-N
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Description

3-Bromopropanoyl isocyanate is a useful research compound. Its molecular formula is C4H4BrNO2 and its molecular weight is 177.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopropanoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-2-1-4(8)6-3-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKAOWBNIUWMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520603
Record name 3-Bromopropanoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18926-24-4
Record name 3-Bromopropanoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromopropanoyl isocyanate CAS number 18926-24-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromopropanoyl Isocyanate: A Bifunctional Reagent for Advanced Applications

Executive Summary

This compound (CAS Number 18926-24-4) is a highly reactive, bifunctional chemical reagent of significant interest to researchers in drug development, chemical biology, and materials science. This guide provides a comprehensive technical overview of its properties, reactivity, and applications. Possessing two distinct electrophilic centers—a highly reactive isocyanate group and an alkyl bromide—this molecule offers a versatile platform for sequential or differential reactions. It is particularly valuable for bioconjugation, the development of targeted covalent inhibitors, and as a cyclization precursor.[1] This document details its physicochemical properties, explores the causality behind its reactivity, provides validated experimental protocols for its use, and outlines critical safety and handling procedures to ensure its effective and safe application in a laboratory setting.

Introduction: The Dual Nature of an Acyl Isocyanate

Isocyanates (R–N=C=O) are a class of organic compounds characterized by a highly electrophilic carbon atom, making them potent reactants for a wide array of nucleophiles, including alcohols, amines, and thiols.[2][3][4] This reactivity is the foundation for their extensive use in the synthesis of polyurethanes, pharmaceuticals, and other high-value materials.[2][5]

This compound distinguishes itself by incorporating a second reactive site: a primary alkyl bromide. This dual-functionality transforms it from a simple acylating agent into a versatile heterobifunctional crosslinker. The isocyanate group typically exhibits much higher reactivity than the alkyl bromide, allowing for a stepwise reaction sequence. First, the isocyanate can be selectively reacted with a primary nucleophile (e.g., an amine on a protein) to form a stable urea linkage.[6] Subsequently, the tethered bromo-propyl chain remains available for a second nucleophilic substitution reaction, enabling intramolecular cyclization or intermolecular crosslinking. This unique characteristic makes it a valuable tool for designing complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted covalent inhibitors, and molecular probes.[7][8][9]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental design.

PropertyValueSource
CAS Number 18926-24-4[1][10]
Molecular Formula C₄H₄BrNO₂[1][10]
Molecular Weight 177.98 g/mol [1][10]
Appearance Volatile Liquid[1]
Boiling Point 68-69 °C at 10 Torr[1]
Solubility Soluble in chlorinated, aromatic, and ethereal solvents[1]
InChIKey JZKAOWBNIUWMLP-UHFFFAOYSA-N[10]
SMILES C(CBr)C(=O)N=C=O[10]

Core Chemistry and Reactivity

The utility of this compound is rooted in the differential reactivity of its two electrophilic sites.

  • The Isocyanate Group (-N=C=O): This functional group is extremely susceptible to nucleophilic attack. The general order of reactivity with common biological nucleophiles is: primary amines > secondary amines > thiols ≈ alcohols > water.[4][11] Reaction with amines yields stable urea bonds, while reaction with alcohols forms carbamates.[2][12] This reaction is typically very rapid and can proceed under neutral, anhydrous conditions. The high reactivity necessitates careful handling to prevent unwanted reactions with atmospheric moisture, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[2]

  • The Alkyl Bromide (-CH₂Br): This site acts as a classic electrophile for Sₙ2 reactions. It is significantly less reactive than the isocyanate group, allowing for selective initial conjugation via the isocyanate. Once the isocyanate has reacted, the tethered alkyl bromide can be targeted by a second nucleophile, such as a cysteine thiol or a histidine imidazole, to form a stable covalent bond. This second reaction often requires more forcing conditions (e.g., elevated temperature or basic pH) compared to the initial isocyanate reaction. This differential reactivity is the key to its utility as a bifunctional reagent.

G Diagram 1: Reactivity of this compound main This compound Br-CH₂-CH₂-C(O)-N=C=O amine Amine (R-NH₂) e.g., Lysine main->amine Fast Reaction (Isocyanate Site) alcohol Alcohol (R-OH) e.g., Serine/Threonine main->alcohol Moderate Reaction (Isocyanate Site) thiol Thiol (R-SH) e.g., Cysteine main->thiol Slower Reaction (Alkyl Bromide Site) urea Urea Linkage (Stable Adduct) amine->urea Forms carbamate Carbamate Linkage (Stable Adduct) alcohol->carbamate Forms thioester Thioester Adduct (Potential Second Site Reaction) thiol->thioester Forms

Caption: Diagram 1: Reactivity of this compound.

Applications in Research and Drug Development

Bifunctional Probe for Bioconjugation

Bioconjugation is the process of covalently linking molecules to biomolecules like proteins or antibodies.[6][13] this compound is an ideal reagent for this purpose. The isocyanate group can rapidly and efficiently react with surface-exposed lysine residues on a protein at physiological or slightly basic pH.[6] This reaction is often faster and more efficient than with commonly used N-hydroxysuccinimide (NHS) esters. Once the protein is labeled, the pendant bromo-propyl group serves as a handle for further modification or for probing the local environment. For example, it could be used to crosslink to a nearby cysteine residue, providing valuable structural information.[14]

Warhead for Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their protein target, offering advantages in potency and duration of action.[15][16][17] this compound can be incorporated into a larger molecule that provides binding affinity and selectivity for a specific protein target. The molecule first binds non-covalently to the protein's active or allosteric site. The highly reactive isocyanate group can then form a covalent bond with a nearby nucleophilic residue (like lysine). Alternatively, for targets lacking a suitably positioned lysine, the isocyanate can be used as a linker to attach the targeting moiety to a carrier, leaving the alkyl bromide to act as the "warhead" to alkylate a cysteine or histidine residue.[15][17]

Precursor for Heterocyclic Synthesis

In organic synthesis, this reagent serves as a precursor for creating cyclic structures. After reacting the isocyanate with a nucleophile, the terminal bromide can participate in an intramolecular cyclization reaction. For instance, reaction with an amine followed by internal attack can lead to the formation of succinimide-type structures.[18] This is valuable in medicinal chemistry for generating libraries of compounds with constrained conformations.[19]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for characterization and confirmation. Extreme caution must be exercised when handling isocyanates (see Section 6). All work must be performed in a certified fume hood under anhydrous conditions.

Protocol 1: Labeling a Model Protein (e.g., Bovine Serum Albumin)

This protocol describes a general method for conjugating this compound to a protein via lysine residues.

  • Protein Preparation:

    • Prepare a solution of the model protein (e.g., 5 mg/mL Bovine Serum Albumin) in a non-nucleophilic buffer, such as 100 mM sodium phosphate buffer, pH 7.5. Ensure the buffer is free of primary amines (e.g., Tris).

    • Causality: A pH of 7.5-8.0 deprotonates the lysine ε-amino group, increasing its nucleophilicity for efficient reaction with the isocyanate, while minimizing hydrolysis of the reagent.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous dimethylformamide (DMF) or acetonitrile.

    • Causality: Anhydrous solvent is critical to prevent rapid hydrolysis of the highly reactive isocyanate.[1][20]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the isocyanate stock solution to the gently stirring protein solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or 4 °C to minimize protein degradation.

    • Causality: A molar excess drives the reaction to completion. Lower temperatures can improve protein stability during the labeling process.

  • Purification:

    • Remove unreacted reagent and byproducts by desalting the protein solution using a spin column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against the storage buffer (e.g., PBS, pH 7.4).

    • Causality: Purification is essential to remove the toxic isocyanate reagent and ensure the final conjugate is suitable for downstream applications.

  • Validation & Characterization:

    • Confirm successful conjugation using MALDI-TOF mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the added moieties (177.98 Da each) validates the reaction.

    • The degree of labeling can be quantified by comparing the mass of the native and modified protein.

G Diagram 2: Experimental Workflow for Protein Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Protein Solution (e.g., 5 mg/mL BSA in Phosphate Buffer, pH 7.5) C Combine Reagents (10-20x molar excess of isocyanate) A->C B Prepare Isocyanate Stock (100 mM in Anhydrous DMF) B->C D Incubate 1-2 hours (Room Temperature or 4°C) C->D E Purify Conjugate (Desalting Column or Dialysis) D->E F Validate with Mass Spectrometry (Confirm Mass Shift) E->F

Caption: Diagram 2: Experimental Workflow for Protein Bioconjugation.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

  • Toxicity and Hazards: It is classified as a lachrymator and is corrosive.[1] Like other isocyanates, it is a potent respiratory sensitizer and can cause severe allergic reactions upon inhalation.[21][22] Acute exposure can lead to skin, eye, and respiratory tract irritation.[23]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][24]

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Thin latex gloves are not suitable.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[23][24]

    • Lab Coat: A lab coat must be worn to prevent skin contact.

  • Handling:

    • Use only under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents and glassware to prevent decomposition and polymerization.[1]

    • Avoid contact with water, alcohols, amines, bases, and strong oxidizing agents.[1][22] The reaction with water is violent and produces CO₂, which can cause pressure buildup in sealed containers.[2][25]

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly sealed container under an inert atmosphere.[20]

    • Keep in a cool, dry, and well-ventilated place, away from incompatible materials.[1][20] Moisture sensitivity is a critical concern for long-term stability.[20]

  • Spills and Disposal:

    • In case of a spill, decontaminate the area with a solution designed to neutralize isocyanates (e.g., a mixture of water, detergent, and sodium carbonate or ammonia).

    • Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of in drains.

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant potential in advanced scientific research, particularly in drug discovery and chemical biology. Its differential reactivity allows for controlled, stepwise modifications of complex biomolecules and the synthesis of novel chemical entities. While its high reactivity demands rigorous safety and handling protocols, a thorough understanding of its chemical properties enables researchers to harness its capabilities for creating sophisticated molecular tools, from precisely engineered bioconjugates to highly selective covalent inhibitors. As the demand for such advanced chemical modalities grows, the applications for this compound are poised to expand further.

References

  • Isocyanate - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

  • Isocyanate-based multicomponent reactions . (2024). RSC Advances. Retrieved from [Link]

  • Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions . (2019). ResearchGate. Retrieved from [Link]

  • Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions . (2010). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • This compound as an acyclic source of the succinimidyl radical . (1992). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • This compound | C4H4BrNO2 | CID 13129703 - PubChem . (n.d.). PubChem. Retrieved from [Link]

  • This compound - Pharos . (n.d.). Pharos. Retrieved from [Link]

  • 3-Bromopropyl isocyanate | C4H6BrNO | CID 544544 - PubChem . (n.d.). PubChem. Retrieved from [Link]

  • The Chemistry of β-Bromopropionyl Isocyanate. IV. Elimination Reactions of Some β-Bromopropionic Acid Derivatives . (1961). ACS Publications. Retrieved from [Link]

  • This compound - ChemSynthesis . (n.d.). ChemSynthesis. Retrieved from [Link]

  • Design and Applications of Bifunctional Small Molecules in Biology . (2021). PubMed. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word Download CAS: 18926-24-4 . (n.d.). XiXisys. Retrieved from [Link]

  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia . (n.d.). Safe Work Australia. Retrieved from [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates . (2021). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Bifunctional modalities for repurposing protein function . (2021). PubMed. Retrieved from [Link]

  • Isocyanate Component A - Huntsman Building Solutions . (2021). Huntsman. Retrieved from [Link]

  • How to Enhance Isocyanate Storage and Handling Safety? . (n.d.). Patsnap. Retrieved from [Link]

  • Design and applications of bifunctional small molecules: Why two heads are better than one . (2008). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Design and Applications of Bifunctional Small Molecules in Biology . (2021). ResearchGate. Retrieved from [Link]

  • Induced Bioconjugation via On-Demand Isocyanate Formation . (2023). PubMed. Retrieved from [Link]

  • Safety aspects of handling isocyanates in urethane foam production . (n.d.). IChemE. Retrieved from [Link]

  • Download DOCX - Safe Work Australia . (n.d.). Safe Work Australia. Retrieved from [Link]

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  • Fast Cysteine Bioconjugation Chemistry . (2021). NIH National Center for Biotechnology Information. Retrieved from [Link]

  • The Role of Isocyanates in Modern Pharmaceuticals . (n.d.). Patsnap. Retrieved from [Link]

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  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets . (2022). MDPI. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 3-Bromopropanoyl Isocyanate (C₄H₄BrNO₂) for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromopropanoyl isocyanate, a bifunctional reagent with significant potential in chemical biology and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, reactivity, and practical applications of this versatile compound, with a focus on its role as a covalent modifier of proteins.

Introduction: The Strategic Value of a Bifunctional Reagent

This compound is a unique chemical entity that combines two highly reactive functional groups within a compact molecular framework: a potent electrophilic isocyanate and a readily displaceable bromide. This dual reactivity makes it a valuable tool for the covalent modification of biomolecules and the development of targeted covalent inhibitors (TCIs).[1][2] The isocyanate group provides a reactive handle for forming stable urea or carbamate linkages with nucleophilic residues on proteins, such as lysine, while the bromoalkyl chain can act as a secondary electrophile for targeting residues like cysteine.[3][4]

This guide will explore the fundamental chemistry of this compound, providing the necessary knowledge to effectively and safely utilize this reagent in a research setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, characterization, and application.

PropertyValueSource
Molecular Formula C₄H₄BrNO₂[5]
Molecular Weight 177.98 g/mol [5]
CAS Number 18926-24-4[5]
Appearance Colorless to light yellow liquid (predicted)
Boiling Point 68-69 °C at 10 Torr
Solubility Soluble in anhydrous chlorinated, ethereal, and aromatic solvents
InChIKey JZKAOWBNIUWMLP-UHFFFAOYSA-N[5]
SMILES C(CBr)C(=O)N=C=O[5]

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 2240-2270 cm⁻¹ due to the asymmetric stretching of the -N=C=O group. A sharp carbonyl (C=O) stretch is also expected around 1740 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Two triplet signals are expected in the aliphatic region. The protons adjacent to the bromine atom (Br-CH₂-) would appear further downfield (approximately 3.6-3.8 ppm) compared to the protons adjacent to the carbonyl group (-CH₂-CO) (approximately 3.0-3.2 ppm).

    • ¹³C NMR: The isocyanate carbon (-N=C=O) is expected to have a chemical shift in the range of 120-130 ppm. The carbonyl carbon (C=O) would appear around 170 ppm. The methylene carbons will be in the aliphatic region, with the carbon attached to bromine being more deshielded.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ would be observed at m/z 177 and 179.[5]

Synthesis of this compound

Two primary synthetic routes are presented here, offering flexibility based on available starting materials and laboratory capabilities.

From 3-Bromopropionyl Chloride via Curtius Rearrangement

This classic method involves the conversion of an acyl chloride to an acyl azide, which then undergoes a Curtius rearrangement to yield the isocyanate.

Synthesis_Route_1 Start 3-Bromopropionyl Chloride Intermediate 3-Bromopropanoyl Azide Start->Intermediate + NaN₃ - NaCl Product This compound Intermediate->Product Heat (Curtius Rearrangement) - N₂

Caption: Synthesis of this compound via Curtius Rearrangement.

Experimental Protocol:

  • Safety First: This reaction involves sodium azide, which is highly toxic and explosive. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-bromopropionyl chloride (1 equivalent) in anhydrous acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium azide (1.1 equivalents) in a minimal amount of water, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • After the reaction is complete (monitored by TLC or IR), carefully add the reaction mixture to a separatory funnel containing cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Crucially, do not concentrate the acyl azide intermediate. The crude azide solution should be used directly in the next step.

  • Gently heat the azide solution in a flask equipped with a reflux condenser under a nitrogen atmosphere. The Curtius rearrangement will occur with the evolution of nitrogen gas to form the isocyanate.

  • Once nitrogen evolution ceases, the solvent can be carefully removed under reduced pressure to yield the crude this compound, which can be purified by vacuum distillation.[6][7]

From 3-Bromopropanamide and Oxalyl Chloride

This method provides a phosgene-free alternative for the synthesis of acyl isocyanates.[8][9]

Synthesis_Route_2 Start 3-Bromopropanamide Product This compound Start->Product + (COCl)₂ - CO, - CO₂, - 2HCl Reagent Oxalyl Chloride

Caption: Synthesis of this compound using Oxalyl Chloride.

Experimental Protocol:

  • Safety First: Oxalyl chloride is corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood.

  • Suspend 3-bromopropanamide (1 equivalent) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane) in a flame-dried flask under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 equivalents) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases. The reaction can be gently heated to reflux to ensure completion.

  • The resulting solution contains the this compound. The solvent and excess oxalyl chloride can be removed by vacuum distillation to yield the product.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the high electrophilicity of the isocyanate carbon and the C-Br bond.

Reactions with Nucleophiles

Isocyanates readily react with a variety of nucleophiles.[3] The general order of reactivity is:

Primary amines > Secondary amines > Alcohols > Thiols > Water

Reactivity Isocyanate 3-Bromopropanoyl Isocyanate Urea Acyl Urea Isocyanate->Urea Reaction with Amine Carbamate Acyl Carbamate Isocyanate->Carbamate Reaction with Alcohol Thiocarbamate Acyl Thiocarbamate Isocyanate->Thiocarbamate Reaction with Thiol Amine_CO2 Amine + CO₂ Isocyanate->Amine_CO2 Reaction with Water Amine R-NH₂ Alcohol R-OH Thiol R-SH Water H₂O

Caption: General Reactivity of this compound with Nucleophiles.

  • Reaction with Amines (e.g., Lysine): The reaction with primary amines, such as the ε-amino group of lysine residues in proteins, is rapid and forms a stable N,N'-disubstituted urea linkage.[10] This reaction is often the primary basis for protein labeling with isocyanate-based reagents.[11]

  • Reaction with Thiols (e.g., Cysteine): The isocyanate group can react with the sulfhydryl group of cysteine to form a thiocarbamate. This reaction is generally slower than the reaction with amines.[12] However, the presence of the α-bromo substituent introduces the possibility of a secondary reaction, where the bromine can be displaced by the cysteine thiol, forming a stable thioether bond. This dual reactivity makes it an interesting candidate for targeting cysteine-rich proteins.[4][13]

  • Reaction with Water: this compound reacts readily with water to form an unstable carbamic acid intermediate, which then decomposes to the corresponding amine (3-bromopropanamide) and carbon dioxide.[14] This highlights the critical need for anhydrous conditions during synthesis, storage, and handling.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a valuable tool for various applications in the life sciences.

Covalent Labeling of Proteins

This compound can be used to covalently label proteins for various downstream applications, including:

  • Attachment of reporter molecules: By first reacting the isocyanate with a fluorescent dye or a biotin molecule that contains a primary amine, a bifunctional labeling reagent can be created.

  • Cross-linking studies: The dual reactivity can be exploited to cross-link proteins.

Experimental Protocol for Protein Labeling:

  • Prepare the protein of interest in a suitable buffer at a slightly alkaline pH (e.g., pH 8.0-8.5) to ensure the nucleophilic residues (e.g., lysine) are deprotonated. The buffer should not contain any primary amines (e.g., Tris).

  • Prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

  • Add a 10- to 50-fold molar excess of the isocyanate solution to the protein solution with gentle stirring. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine).

  • Remove the excess unreacted reagent by dialysis, size-exclusion chromatography, or ultrafiltration.[15][16][17]

  • Characterize the labeled protein using techniques such as mass spectrometry to determine the extent and sites of modification.

Development of Targeted Covalent Inhibitors

The ability of this compound to react with nucleophilic amino acid residues makes it a potential "warhead" for the design of targeted covalent inhibitors.[2][18] By incorporating this reactive group into a molecule that has affinity for a specific protein target, an irreversible inhibitor can be developed. The dual electrophilic nature of the molecule could potentially be exploited for targeting proteins with adjacent nucleophilic residues.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: Isocyanates are known sensitizers and can cause respiratory and skin irritation.[14] this compound is also expected to be lachrymatory and corrosive.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as acids, bases, and alcohols.

  • Spills and Disposal: In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand). Do not use water. The waste should be neutralized with a decontamination solution (e.g., a solution of sodium carbonate and detergent in water) before disposal.[19][20] All waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly reactive and versatile bifunctional reagent with significant potential for researchers in chemical biology and drug discovery. Its ability to covalently modify proteins through its isocyanate and bromoalkyl moieties makes it a valuable tool for protein labeling, cross-linking, and the development of targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its successful and safe application in the laboratory.

References

  • Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

  • Safe Work Australia. (n.d.). An assessment of the risks arising from the use, storage, handling or disposal of isocyanates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13129703, this compound. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • Bar-Zeev, M., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 161, 147-156.
  • American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

  • Allen, C. F. H., & Bell, A. (1944).
  • Kaushal, P., Roberts, B. P., & Ryan, E. J. (1987). This compound as an acyclic source of the succinimidyl radical.
  • Petri, L., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 161, 147-156.
  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.
  • Sabbioni, G., & Tinner, B. (2004). Reactions of 4 methylphenyl isocyanate with amino acids.
  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.
  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.
  • Francis, M. B., & Carrico, I. S. (2010). Chemo- and Regioselective Lysine Modification on Native Proteins. Current Protocols in Chemical Biology, 2(3), 133-147.
  • Process for the preparation of acyl isocyanates. (1995). U.S.
  • Organic Syntheses. (n.d.). 3-((4-FLUOROPHENYL)AMINO)-1-(4-(PYRROLIDINE-1-CARBONYL)PHENYL)-5,6-DIHYDRO-1H-PYRIDIN-2-ONE. Retrieved from [Link]

  • Speziale, A. J., & Smith, L. R. (1963). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 28(7), 1805-1811.
  • Hermanson, G. T. (2013).
  • Sabbioni, G., et al. (2012). Synthetic Approaches to Obtain Amino Acid Adducts of 4,4'-methylenediphenyl Diisocyanate. Chemical Research in Toxicology, 25(12), 2735-2746.
  • NIST. (n.d.). 3-Bromophenyl isocyanate. Retrieved from [Link]

  • Process for the preparation of isocyanates from acyl azides. (1973). U.S.
  • González-Pérez, S., et al. (2005). Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. The Journal of Physical Chemistry B, 109(47), 22656-22663.
  • Kalia, J., & Raines, R. T. (2008). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 37(7), 1434-1445.
  • Avci, D., et al. (2011). Unexpected Alternating Radical Copolymerization of Chlorotrifluoroethylene with 3-Isopropenyl-α,α'-dimethylbenzyl Isocyanate. Journal of Polymer Science Part A: Polymer Chemistry, 49(16), 3569-3578.
  • Martínez-Rojas, V. A., et al. (2021). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. International Journal of Molecular Sciences, 22(16), 8887.
  • Petri, L., et al. (2018). Reactivity of the isothiocyanate group with cysteine and lysine. Bioorganic & Medicinal Chemistry, 26(10), 2769-2776.
  • Santoni, I., & Pizzo, B. (2021). Improvement of Water Resistance of Vegetable Proteins by the Use of Synthetic Origin Additives: Trials with Resins and Metal Ions. Polymers, 13(14), 2339.
  • van de Weert, M., et al. (2020). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular Pharmaceutics, 17(11), 4375-4385.

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A Comprehensive Technical Guide to the Synthesis of 3-Bromopropanoyl Isocyanate Using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromopropanoyl isocyanate is a highly valuable bifunctional reagent in modern organic chemistry and drug discovery. Its unique structure, featuring a reactive isocyanate group and a versatile alkyl bromide, makes it a powerful building block for the synthesis of complex molecules, including heterocycles, and for the chemical modification of bioactive compounds. This guide provides an in-depth exploration of a key synthetic route to this compound, focusing on the bromination of an acryloyl isocyanate precursor using N-Bromosuccinimide (NBS). We will dissect the underlying reaction mechanisms, present a detailed experimental protocol, address critical safety considerations, and discuss its applications in pharmaceutical research.

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical and materials science, molecules that offer two distinct points of reactivity are of paramount importance. This compound is an exemplar of such a bifunctional linker.[1] The terminal isocyanate (-N=C=O) group is a potent electrophile, reacting readily with nucleophiles like amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is frequently leveraged in bioconjugation, polymer synthesis, and the creation of prodrugs.[2][3]

Simultaneously, the bromine atom at the 3-position provides a handle for a different class of chemical transformations, most notably nucleophilic substitution or as a precursor for organometallic reagents. This dual-reactivity profile allows for stepwise, orthogonal chemical modifications, a highly desirable feature in the construction of targeted chemical probes, drug-delivery systems, and novel heterocyclic scaffolds.[4] This guide focuses on a practical and accessible method for its synthesis, starting from a readily available unsaturated precursor.

Synthetic Strategy: From Unsaturated Precursor to Target Molecule

The synthesis of this compound is most effectively approached by the bromination of its unsaturated analog, acryloyl isocyanate. This strategy involves the addition of a bromine source across the carbon-carbon double bond. N-Bromosuccinimide (NBS) serves as an excellent reagent for this transformation, providing a controlled source of electrophilic bromine.

Preparation of the Precursor: Acryloyl Isocyanate

Before the core bromination step, the synthesis of the starting material, acryloyl isocyanate, is necessary. While commercially available, it can also be prepared in the laboratory. A common method involves the reaction of acryloyl chloride with a source of isocyanate, such as trimethylsilyl isocyanate, or through the thermal decomposition of precursors like 2-vinyloxazoline-4,5-dione hydrochloride.[5][6] For the purpose of this guide, we will assume acryloyl isocyanate is the starting point for the bromination reaction.

Core Synthesis: Bromination with N-Bromosuccinimide

The central reaction is the addition of bromine across the alkene in acryloyl isocyanate. N-Bromosuccinimide is the preferred reagent over elemental bromine (Br₂) because it provides a constant, low concentration of Br₂, minimizing side reactions and improving handling safety.[7]

Reaction Mechanism:

The reaction proceeds via an electrophilic addition mechanism.

  • Generation of Electrophilic Bromine: NBS, often in the presence of a trace amount of HBr, serves as a source for Br₂.

  • Formation of a Bromonium Ion: The π-bond of the alkene in acryloyl isocyanate attacks a bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate. This intermediate prevents the carbocation from rearranging and directs the stereochemistry of the addition.

  • Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge (anti-addition). This ring-opening step results in the formation of a dibromo-adduct, which, under the correct stoichiometry and conditions focused on hydrobromination, leads to the desired this compound.

NBS is highly effective for such transformations, including the formation of bromohydrins when water is used as a solvent.[7][8] However, for this synthesis, anhydrous conditions are critical to preserve the highly reactive isocyanate group.[9]

Reaction Scheme Visualization

G cluster_main Synthesis of this compound Acryloyl_Isocyanate Acryloyl Isocyanate (H₂C=CH-CO-NCO) Reaction_Step + Acryloyl_Isocyanate->Reaction_Step NBS N-Bromosuccinimide (NBS) (Source of Br⁺) NBS->Reaction_Step Product This compound (Br-CH₂-CH₂-CO-NCO) Reaction_Step->Product Electrophilic Addition G A 1. Setup Charge flask with NBS in anhydrous CHCl₃ B 2. Addition Add Acryloyl Isocyanate dropwise at 0 °C A->B C 3. Reaction Stir at room temperature (Monitor completion) B->C D 4. Filtration Cool and filter to remove solid succinimide C->D E 5. Concentration Remove solvent under reduced pressure D->E F 6. Purification Purify by vacuum distillation E->F G Final Product This compound F->G

Caption: Step-by-step experimental workflow diagram.

Critical Safety Considerations

Adherence to strict safety protocols is non-negotiable when handling the reagents involved in this synthesis.

  • Isocyanates: this compound and its precursor are highly toxic. They are corrosive, potent lachrymators (tear-inducing), and respiratory sensitizers that can cause severe asthma upon inhalation, even at low concentrations. [10][11][12]All manipulations must be performed in a certified chemical fume hood. [1]Personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), overalls, and safety goggles, is mandatory. [10]Avoid all contact with water or protic solvents, as the reaction is violent and can lead to polymerization. [1][13]* N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. It should be handled with care, avoiding inhalation of dust or contact with skin. [8]Pure NBS is white; a yellow or brown coloration indicates the presence of free bromine, increasing its hazard profile. [9]Reactions involving NBS can be exothermic and require careful temperature control. [9]* Solvents: Chlorinated solvents like chloroform are toxic and suspected carcinogens. Handle with appropriate engineering controls and PPE.

Applications in Drug Discovery and Development

The synthetic utility of this compound directly translates to its value in pharmaceutical research.

  • Chemical Probes and Bioconjugation: The isocyanate group allows for the covalent attachment of this linker to proteins, peptides, or small molecules containing nucleophilic groups (e.g., lysine or cysteine residues). [2][3]The bromo- functionality can then be used to attach reporter tags, affinity labels, or other moieties, facilitating target identification and validation studies. [3]* Prodrug Development: By reacting the isocyanate with a hydroxyl or amine group on a parent drug molecule, a carbamate or urea linkage is formed. This can create a prodrug with altered pharmacokinetic properties, such as improved bioavailability or targeted release. [2]The linker can be designed to be cleaved in vivo, releasing the active drug.

  • Synthesis of Heterocyclic Compounds: The dual reactivity makes it a powerful starting material for constructing complex heterocyclic rings, which are privileged structures in medicinal chemistry. The isocyanate can participate in cyclization reactions, with the bromide serving as a leaving group or a point for further functionalization.

Conclusion

The synthesis of this compound from acryloyl isocyanate and N-Bromosuccinimide is an effective and mechanistically interesting transformation. It provides access to a versatile bifunctional molecule that is of significant interest to researchers in drug discovery, chemical biology, and materials science. While the synthesis is straightforward, the hazardous nature of isocyanates demands rigorous adherence to safety protocols. By understanding the underlying chemistry and respecting the required handling procedures, scientists can effectively harness the synthetic potential of this powerful chemical building block.

References

  • Synthesis of acryloyl isocyan
  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromin
  • Module 5 : Reactions with Miscellaneous Reagents - NPTEL Archive. NPTEL.
  • N-Bromosuccinimide - Wikipedia. Wikipedia.
  • 3-Bromopropionyl Isocyanate | 18926-24-4 - ChemicalBook. ChemicalBook.
  • N-Bromosuccinimide. Wikipedia.
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • GUIDE TO HANDLING ISOCYAN
  • Isocyan
  • Isocyanates: Working Safely. California Department of Public Health (CDPH).
  • Isocyanates - Health and Safety Authority. Health and Safety Authority.
  • Aliphatic Isocyanate Monomers - Health and Safety Inform
  • This compound as an acyclic source of the succinimidyl radical.
  • 3-Bromopropanoyl isocyan
  • The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. MDPI.
  • Acryloyl isocyan
  • The Role of Isocyanates in Modern Pharmaceuticals.
  • A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.

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3-Bromopropanoyl isocyanate physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromopropanoyl Isocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive, bifunctional chemical reagent of significant interest in pharmaceutical and synthetic chemistry. Its dual electrophilic nature, stemming from the acyl halide and isocyanate moieties, allows for its versatile use as a derivatizing agent and a key building block in the synthesis of complex heterocyclic structures. This guide provides a comprehensive overview of its core physical and chemical properties, outlines a reliable synthetic protocol, details its characteristic reactivity, and presents robust experimental procedures for its safe handling and application. The causality behind its reactivity and the rationale for specific experimental conditions are emphasized to provide field-proven insights for researchers.

Introduction: The Bireactive Potential of this compound

In the landscape of modern drug discovery and synthetic chemistry, reagents that offer efficient pathways to molecular complexity are invaluable. This compound (CAS No. 18926-24-4) emerges as a potent tool in this context.[1] It is a compact molecule featuring two distinct and highly reactive electrophilic centers: the carbonyl carbon of the acyl group and the central carbon of the isocyanate group.

This unique bifunctionality makes it an ideal starting point for constructing a variety of molecular scaffolds. It can act as a derivatizing agent for nucleophilic groups like alcohols and amines or serve as a linchpin in cyclization reactions to form heterocycles, which are foundational structures in many pharmaceutical agents.[2] Understanding the nuanced reactivity and proper handling of this compound is paramount to unlocking its full synthetic potential.

Core Physicochemical and Spectroscopic Data

The utility of any chemical reagent begins with a firm grasp of its physical and identifying properties. All reactions and handling procedures must be designed with these parameters in mind.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 18926-24-4[1]
Molecular Formula C₄H₄BrNO₂[1][2]
Molecular Weight 177.98 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Volatile liquid[2]
Boiling Point 68-69 °C (at 10 Torr)[2]
Solubility Soluble in chlorinated, aromatic, and ethereal solvents.[2]
Reactivity with Water Reacts violently with H₂O, basic, and protic solvents.[2]

Spectroscopic Fingerprints:

The structural identity of this compound is unequivocally confirmed by its spectroscopic data.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ .[3] Additionally, a strong carbonyl (C=O) stretching vibration from the acyl group is expected around 1740-1760 cm⁻¹ .[4] The presence of both peaks is a definitive indicator of the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show two triplets, characteristic of an ethyl system. The protons alpha to the bromine (Br-CH₂-) would appear further downfield (approx. 3.5-3.7 ppm) compared to the protons alpha to the carbonyl group (-CH₂-CO) (approx. 3.1-3.3 ppm).

    • ¹³C NMR: The carbon spectrum will distinctly show the carbonyl carbon (~170 ppm) and the isocyanate carbon (~125 ppm).

  • Mass Spectrometry (MS): GC-MS data is available for this compound, which would show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine and the isocyanate group.[1]

Synthesis and Purification: A Validated Approach

While various methods exist for the synthesis of acyl isocyanates, a reliable and scalable approach involves the reaction of the corresponding acyl chloride with a cyanate salt or, more conveniently, the reaction of a primary amide with oxalyl chloride.[5][6] The latter is often preferred as it avoids the use of sensitive and expensive silver cyanate.[6]

The synthesis from 3-bromopropionamide and oxalyl chloride proceeds via an intermediate that readily eliminates HCl, CO, and CO₂ to yield the desired isocyanate.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Amide 3-Bromopropionamide Reaction Reaction in Anhydrous Solvent (e.g., 1,2-dichloroethane) 0°C to Reflux Amide->Reaction Oxalyl Oxalyl Chloride (COCl)₂ Oxalyl->Reaction Distillation Fractional Distillation under Reduced Pressure Reaction->Distillation Crude Mixture Byproducts Gaseous Byproducts (HCl, CO, CO₂) Reaction->Byproducts Evolved Gas Isocyanate 3-Bromopropanoyl Isocyanate Distillation->Isocyanate Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 3.1: Synthesis from 3-Bromopropionamide

Causality: This protocol relies on the reaction of an amide with oxalyl chloride, which is a powerful dehydrating and activating agent.[6] The reaction must be performed under anhydrous conditions as all starting materials and the product are highly moisture-sensitive. An inert solvent like 1,2-dichloroethane is chosen for its appropriate boiling point and inability to react with the reagents.

Materials:

  • 3-Bromopropionamide

  • Oxalyl chloride

  • Anhydrous 1,2-dichloroethane

  • Round-bottomed flask, magnetic stirrer, condenser, thermometer, and distillation apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry 250 mL round-bottomed flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. Equip the condenser with a gas outlet bubbler to vent evolved HCl and CO.

  • Charging the Flask: To the flask, add 3-bromopropionamide (0.5 mol) and 100 mL of anhydrous 1,2-dichloroethane.

  • Addition of Oxalyl Chloride: Cool the stirred suspension in an ice bath to 0-5 °C. Add oxalyl chloride (0.6 mol) in a single portion. Caution: This addition can be exothermic, and significant gas evolution (HCl) will occur. This step must be performed in a well-ventilated fume hood.[6]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Following this, heat the reaction mixture to reflux (approx. 83 °C) and maintain for 4-5 hours, or until gas evolution ceases.

  • Purification: Cool the resulting solution in an ice bath. Reconfigure the apparatus for vacuum distillation.

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., 70 mmHg).

  • Product Distillation: Gently heat the residue with a heating mantle to distill the product. Collect the fraction boiling at 68–70 °C (70 mmHg) to yield pure this compound as a colorless oil.[6]

  • Storage: Store the purified product under a nitrogen atmosphere in a sealed container at 2-8 °C, away from moisture and light.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in its two electrophilic sites, which can react either independently or concertedly.

Reactivity_Diagram cluster_nucleophiles Nucleophilic Attack cluster_cyclization Intramolecular & Radical Reactions main Br-CH₂-CH₂-C(=O)- N=C=O This compound Carbamate Acyl Carbamate Br-CH₂-CH₂-C(=O)-NH-C(=O)OR main:f1->Carbamate Urea Acyl Urea Br-CH₂-CH₂-C(=O)-NH-C(=O)NHR main:f1->Urea Heterocycle Heterocyclic Product (e.g., Succinimide derivatives) main->Heterocycle RadicalIntermediate Succinimidyl Radical main->RadicalIntermediate NuH Nucleophile (R-OH, R-NH₂) NuH->main:f1 Attack at Isocyanate Carbon Base Base-induced Cyclization Base->main:f0 Radical Radical Initiator (e.g., Bu₃SnH) Radical->main:f0 Br Abstraction RadicalIntermediate->Heterocycle Cyclization

Caption: Key reactivity pathways for this compound.

Reaction with Nucleophiles

The isocyanate group is highly electrophilic and reacts readily with a wide range of nucleophiles, including alcohols, phenols, and amines, without the need for a catalyst.[2][8]

  • With Alcohols/Phenols: The reaction yields N-(3-bromopropanoyl)carbamates. This is a common strategy for "capping" or derivatizing hydroxyl groups.

  • With Primary/Secondary Amines: This reaction is typically very fast and produces N-(3-bromopropanoyl)ureas.[9]

Causality: The high reactivity is driven by the electron-withdrawing nature of the adjacent acyl group, which enhances the electrophilicity of the isocyanate carbon.[10] These reactions are fundamental for using the molecule as a linker or for introducing a reactive bromide handle onto a substrate.

Cyclization and Radical Reactions

The presence of the terminal bromine atom opens up pathways for cyclization.

  • Intramolecular Cyclization: In the presence of a suitable base, a nucleophile that has been attached via the isocyanate can perform an intramolecular Sₙ2 reaction, displacing the bromide to form a cyclic structure.

  • Radical Formation: It has been demonstrated that bromine-atom abstraction from this compound using a radical initiator (like tributyltin hydride) generates the 2-(isocyanatocarbonyl)ethyl radical. This radical rapidly undergoes 5-exo-trig cyclization to form the synthetically useful succinimidyl radical.[11] This pathway is significant for applications in radical-mediated synthesis.

Experimental Protocols: Application in Synthesis

The following protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 5.1: General Handling and Storage (Mandatory)

Trustworthiness: Isocyanates are notoriously reactive and toxic. This protocol ensures reagent integrity and operator safety. Failure to adhere to these steps can lead to reagent decomposition, polymerization, and hazardous exposure.

  • Inert Atmosphere: Always handle this compound under an inert atmosphere (dry nitrogen or argon) using syringe and cannula techniques.

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The reagent reacts violently with water.[2]

  • Personal Protective Equipment (PPE): Work in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. An approved respirator may be necessary for larger quantities.[2]

  • Storage: Store in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) at 2-8°C. The container should be flushed with nitrogen before sealing.

  • Quenching: Prepare a quenching solution (e.g., 1:1:1 isopropanol/water/ammonia) to safely neutralize any residual reagent on glassware or in case of a spill.

Protocol 5.2: Derivatization of a Primary Alcohol

Objective: To synthesize an N-(3-bromopropanoyl)carbamate from a generic primary alcohol (R-CH₂OH).

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup

Procedure:

  • Preparation: In a dry, nitrogen-flushed flask, dissolve the primary alcohol (e.g., 1 mmol) in anhydrous DCM (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.

  • Addition: While stirring, add this compound (1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. The isocyanate itself is difficult to visualize on TLC, so disappearance of the alcohol is the key indicator.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The excess volatile isocyanate will be removed.

  • Purification: Purify the resulting crude carbamate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (verifying the disappearance of the -NCO peak and the appearance of carbamate N-H and C=O peaks).

Safety and Hazard Management

This compound is a hazardous chemical that demands strict safety protocols.

  • Toxicity: It is a lachrymator (causes tearing) and corrosive.[2] Like other isocyanates, it is a potent respiratory sensitizer and can cause severe irritation upon inhalation or skin contact.

  • Reactivity Hazards: It reacts violently with water and bases, potentially leading to rapid pressure buildup from CO₂ evolution. It can also undergo uncontrolled polymerization if contaminated with protic or basic materials.[2]

  • Handling Precautions:

    • NEVER work with this reagent on an open bench.

    • Ensure an appropriate quenching agent and spill kit are readily available.

    • Avoid contamination of the storage bottle. Use a clean, dry syringe for every withdrawal.

  • Disposal: Waste containing this reagent must be treated as hazardous. Quench small residual amounts slowly by adding to a stirred solution of isopropanol before disposal according to institutional guidelines.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable tool for:

  • Pharmaceutical Synthesis: It is used as a reagent in the preparation of various pharmaceutical compounds where the introduction of a reactive handle or the formation of a urea or carbamate linkage is required.[2]

  • Drug Discovery: In library synthesis, it can be used to rapidly generate a diverse set of compounds from a common core containing a hydroxyl or amine group. The resulting products, containing a reactive bromide, can be further diversified through subsequent nucleophilic substitution reactions.

  • Bioconjugation: The isocyanate can be used to link molecules to proteins or other biomolecules via reaction with lysine residues (amines) or serine/threonine/tyrosine residues (alcohols), although its high reactivity requires careful control of reaction conditions.

Conclusion

This compound is a powerful and versatile bifunctional reagent. Its value lies in the predictable and efficient reactions of its isocyanate group with nucleophiles and the synthetic options provided by the alkyl bromide. By understanding its fundamental properties, employing robust synthetic and handling protocols, and appreciating the mechanistic basis of its reactivity, researchers can effectively leverage this compound to accelerate the synthesis of novel molecules for pharmaceutical and materials science applications. Adherence to stringent safety measures is not merely recommended but essential for its successful and responsible use.

References

  • Fallis, A. G., & Brinza, I. M. (1995). This compound as an acyclic source of the succinimidyl radical.
  • Steyermark, P. R. (1963). Reactions of Isocyanic Acid with Acid Chlorides. Preparation of Acyl Isocyanates, Isocyanatosilanes, and Phosphor(diisocyanatidites). The Journal of Organic Chemistry, 28(2), 586–589.
  • Senet, J. P., & Vergne, G. (1995). Process for the preparation of acyl isocyanates. U.S. Patent No. 5,386,057. Washington, DC: U.S.
  • Steyermark, P. R. (1962). Reactions of Isocyanic Acid with Acid Chlorides.
  • Speziale, A. J., & Smith, L. R. (1964).
  • Speziale, A. J., Smith, L. R., & Fedder, J. (1965). The Reaction of Oxalyl Chloride with Amides. IV.
  • ChemicalBook. (2024). 3-Bromopropionyl Isocyanate | 18926-24-4. Retrieved January 17, 2026.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Homochiral Acyl Isocyanates as Diagnostic NMR Probes for the Enantiomeric Purity of Chiral Alcohols.
  • Wikipedia contributors. (n.d.). Isocyanide. In Wikipedia.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (2024).
  • LGC Standards. (n.d.).
  • LibreTexts Chemistry. (2022). 21.
  • National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III).
  • Stamicarbon, B. V. (1980). Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds. U.S. Patent No. 4,238,404. Washington, DC: U.S.

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3-Bromopropanoyl isocyanate reactivity with water and protic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 3-Bromopropanoyl Isocyanate with Water and Protic Solvents

Abstract

This compound is a highly reactive, bifunctional chemical intermediate of significant interest in pharmaceutical and materials science. Its reactivity is dominated by the electrophilic isocyanate group (-N=C=O), which readily undergoes nucleophilic attack by protic species. This guide provides a detailed technical examination of the reaction mechanisms, kinetics, and practical considerations for the reactions of this compound with water and other protic solvents such as alcohols. We will explore the formation of unstable carbamic acid intermediates during hydrolysis, their subsequent decarboxylation, and the formation of stable urethane linkages in alcoholysis. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights into handling this versatile yet hazardous reagent safely and effectively.

Introduction: The Dual-Faceted Nature of Acyl Isocyanates

Acyl isocyanates, characterized by an isocyanate group attached to a carbonyl moiety, are a class of exceptionally reactive organic intermediates. Their heightened electrophilicity, compared to standard alkyl or aryl isocyanates, is due to the electron-withdrawing effect of the adjacent acyl group. This makes them powerful reagents for acylation and the introduction of carbamoyl functionalities.

This compound, C₄H₄BrNO₂, combines this high reactivity with a second functional handle: a terminal bromine atom.[1] This dual functionality allows for sequential or tandem reactions, making it a valuable building block for complex molecules and heterocyclic scaffolds.[2] However, the very reactivity that makes this compound synthetically useful also renders it highly susceptible to reaction with ubiquitous nucleophiles like water. Understanding and controlling this reactivity is paramount for its successful application in any synthetic campaign. This guide explains the causality behind its reactions with protic solvents and outlines protocols for its controlled use.

Chemical Properties and Synthesis Overview

Before delving into reactivity, a summary of the compound's fundamental properties is essential.

PropertyValueSource
CAS Number 18926-24-4[1]
Molecular Formula C₄H₄BrNO₂[1][3]
Molecular Weight 177.98 g/mol [1]
IUPAC Name This compound[1]
Appearance Assumed to be a liquid (based on related compounds)
Key Hazards Lachrymator, corrosive, reacts violently with water

The synthesis of acyl isocyanates is typically achieved under strictly anhydrous conditions to prevent immediate degradation of the product. Common industrial and laboratory methods include the reaction of primary amides with oxalyl chloride or the Curtius rearrangement of acyl azides, which avoids the use of highly toxic phosgene.[4][5][6]

Core Reactivity with Protic Nucleophiles

The central carbon atom of the isocyanate group is highly electrophilic and is the primary site of nucleophilic attack. The reaction mechanism varies depending on the nucleophile.

Reaction with Water: Hydrolysis and Decarboxylation

The reaction of this compound with water is rapid and often violent, proceeding through a two-step mechanism. This process is a common decomposition pathway for all isocyanates.[7]

  • Nucleophilic Attack and Carbamic Acid Formation: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This is often catalyzed by a second water molecule acting as a general base to accept a proton, leading to the formation of an unstable 3-bromopropanoylcarbamic acid intermediate.[8]

  • Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly undergoes spontaneous decarboxylation (loss of CO₂) to yield the corresponding primary amide, 3-bromopropanamide.

This reaction is the primary reason why this compound and other isocyanates must be handled under anhydrous conditions. The carbon dioxide generated can cause pressure buildup in sealed containers and is exploited in the production of polyurethane foams where it acts as a blowing agent.[7]

Figure 1: Reaction pathway for the hydrolysis of this compound.
Reaction with Alcohols: Urethane (Carbamate) Formation

When treated with an alcohol, this compound forms a stable urethane (also known as a carbamate) linkage.[7] This reaction is fundamental to polyurethane chemistry and is a controlled way to derivatize the isocyanate group.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. Kinetic studies on similar systems suggest that the reaction can be catalyzed by additional alcohol molecules, which form a hydrogen-bonded network to facilitate proton transfer in the transition state.[9]

  • Nucleophilic Attack: The alcohol's hydroxyl group attacks the isocyanate carbon.

  • Proton Transfer: A proton is transferred from the alcohol to the isocyanate nitrogen, either directly or through a solvent/catalyst bridge, to form the final, stable urethane product.

The reactivity of the alcohol generally follows the order: primary > secondary > tertiary, due to increasing steric hindrance around the hydroxyl group.[9]

Figure 2: General reaction for the formation of a urethane from this compound.

Experimental Protocols and Safety

Given the hazardous nature of this reagent, adherence to strict safety protocols is non-negotiable. The compound is a lachrymator and corrosive, and its high reactivity with water necessitates the use of anhydrous techniques.

Mandatory Safety and Handling Protocol
  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with proper airflow.[10] Ensure an eyewash station and safety shower are immediately accessible.[10]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a full-face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.[11]

  • Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Storage: Store the reagent in a tightly sealed container, preferably in a desiccator, in a cool, dry, and well-ventilated area away from heat and sources of ignition. The container should be flushed with an inert gas before sealing.

Protocol: Monitoring the Reaction with an Alcohol via FT-IR Spectroscopy

This protocol provides a self-validating system to monitor the consumption of the isocyanate. The defining feature of an isocyanate in an IR spectrum is a strong, sharp absorption band around 2250–2280 cm⁻¹. Its disappearance is a reliable indicator of reaction completion.

Methodology:

  • Preparation (Inert Atmosphere): Set up oven-dried glassware under a positive pressure of nitrogen.

  • Solvent and Reagent Preparation: In the fume hood, dissolve a known concentration of this compound in an anhydrous solvent (e.g., anhydrous acetonitrile or THF) in a dried flask equipped with a magnetic stirrer and septum.

  • Initial Spectrum (t=0): Carefully withdraw a small aliquot of the solution using a gas-tight syringe and acquire a baseline FT-IR spectrum. Note the strong absorbance at ~2270 cm⁻¹.

  • Initiate Reaction: Add a stoichiometric equivalent of the desired anhydrous alcohol (e.g., ethanol) to the reaction mixture via syringe.

  • Monitoring: At regular intervals (e.g., every 5-10 minutes), withdraw aliquots and acquire new FT-IR spectra.

  • Analysis: Observe the gradual decrease in the intensity of the isocyanate peak (~2270 cm⁻¹) and the concurrent appearance of the urethane carbonyl peak (~1700–1730 cm⁻¹) and N-H stretching bands (~3300 cm⁻¹).

  • Completion: The reaction is considered complete when the isocyanate peak is no longer detectable in the IR spectrum.

Figure 3: Workflow for monitoring the alcoholysis of this compound.

Conclusion

This compound is a potent synthetic tool, but its utility is directly coupled to its high reactivity and hazardous properties. A thorough understanding of its vigorous and often instantaneous reaction with water to form an unstable carbamic acid, and its more controlled reaction with alcohols to form stable urethanes, is critical for any researcher in the field. The key to leveraging its synthetic potential lies in the strict application of anhydrous techniques and rigorous safety protocols. By controlling the reaction environment, scientists can effectively harness the power of this bifunctional reagent for the development of novel pharmaceuticals and advanced materials.

References

  • Wikipedia contributors. (n.d.). Isocyanate. In Wikipedia. Retrieved from [Link]

  • Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 30(12), 4306–4307. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isocyanates. Retrieved from [Link]

  • Rhone-Poulenc Chimie. (1995). Process for the preparation of acyl isocyanates. U.S. Patent No. 5,386,057. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromopropyl isocyanate. In PubChem Compound Database. Retrieved from [Link]

  • SYNFACTS Contributors. (2020). Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. Synfacts, 16(07), 0815. [Link]

  • Dang, H.-S., & Roberts, B. P. (1994). This compound as an acyclic source of the succinimidyl radical. Journal of the Chemical Society, Chemical Communications, (20), 2385-2386. [Link]

  • GAF Corporation. (1979). Carbamoyl halide compositions. U.S. Patent No. 4,151,353. Washington, DC: U.S. Patent and Trademark Office.
  • Byrd, J. N., et al. (2021). Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]

  • General Mills Inc. (1973). Process for the preparation of isocyanates from acyl azides. U.S. Patent No. 3,725,450. Washington, DC: U.S. Patent and Trademark Office.
  • Pathak, V., et al. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]

  • Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Mechanistic Organic Chemistry. [Link]

  • Byrd, J. N., et al. (2021). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics, 23(35), 19570-19581. [Link]

  • Raspoet, G., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 104(29), 6664–6672. [Link]

  • Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(9), 2256–2259. [Link]

  • ResearchGate. (n.d.). Reaction of Isocyanates with water. [Diagram]. Retrieved from [Link]

  • Pathak, V., et al. (2015). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ChemInform, 46(32). [Link]

  • Li, Y., et al. (2022). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. ACS Omega, 7(8), 6946–6956. [Link]

  • Sorenson, W. R. (1961). Reaction of an Isocyanate and a Carboxylic Acid in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 26(12), 5181-5183. [Link]

  • Bansagi, J., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329–11349. [Link]

  • ResearchGate. (n.d.). Isocyanate reaction with alcohol. [Diagram]. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • El-Molla, M. M., & Radwan, S. M. (2012). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. International Journal of Chemical Kinetics, 44(6), 373-379. [Link]

  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 737-742. [Link]

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Whitepaper: 3-Bromopropanoyl Isocyanate as a Novel and Efficient Acyclic Precursor to the Succinimidyl Radical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The succinimidyl radical is a highly significant reactive intermediate in organic synthesis, enabling the construction of complex nitrogen-containing heterocycles that form the core of numerous pharmaceutical agents.[1][2] Traditionally generated from cyclic precursors like N-bromosuccinimide (NBS), this guide explores an alternative and powerful strategy: the use of 3-bromopropanoyl isocyanate as an acyclic source. This approach offers unique mechanistic pathways and synthetic opportunities. We will provide an in-depth analysis of the underlying radical generation mechanism, supported by kinetic and computational data, present detailed experimental protocols for its generation and subsequent trapping, and discuss its applications in the context of modern drug discovery and development.

Introduction: The Enduring Importance of the Succinimidyl Radical

The succinimide motif is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including anticonvulsants, anti-inflammatories, and anticancer drugs.[2][3] Consequently, synthetic methodologies that provide efficient access to functionalized succinimide derivatives are of paramount importance. Radical-mediated reactions offer a powerful tool for C-C and C-N bond formation, often under mild conditions and with high functional group tolerance.[4]

The succinimidyl radical, in particular, has been a subject of extensive study as a key intermediate in these transformations. Its generation allows for subsequent reactions such as hydrogen abstraction, addition to π-systems, and cascade cyclizations, providing elegant pathways to complex molecular architectures.[4][5] While the photolysis or halogen-atom abstraction from N-halogenoimides has been the classical route to this radical, this guide focuses on the mechanistically distinct and synthetically versatile generation from the acyclic precursor, this compound.[6][7]

Mechanism: From Acyclic Precursor to Cyclic Radical

The generation of the succinimidyl radical from this compound is a compelling example of a radical cyclization cascade. The process is initiated by the abstraction of a bromine atom from the precursor, leading to a primary alkyl radical, which then rapidly cyclizes to form the desired five-membered ring radical.[6]

The key steps are as follows:

  • Initiation & Halogen Abstraction : The reaction is initiated by a radical initiator (e.g., thermal decomposition of AIBN or photochemical methods) which generates an initial radical species. This initiator radical abstracts the bromine atom from this compound (1) to form the key open-chain intermediate, the 2-(isocyanatocarbonyl)ethyl radical (2).[6]

  • Intramolecular 5-exo-trig Cyclization : The newly formed carbon-centered radical (2) undergoes a rapid intramolecular cyclization. This process is a favored 5-exo-trig cyclization, attacking the carbonyl carbon of the isocyanate group to form the thermodynamically stable five-membered succinimidyl radical (3).[7]

  • Radical Equilibrium : It is crucial to understand that the succinimidyl radical (3) exists in a rapid equilibrium with its ring-opened form, the β-(isocyanato-carbonyl)ethyl radical (2).[7][8] The position of this equilibrium can be influenced by the solvent; for instance, the ring-opening rate is estimated to be significantly faster in CH₂Cl₂ than in water, suggesting stabilization of the cyclic radical via hydrogen bonding in aqueous media.[7]

Mechanistic Pathway Diagram

G cluster_initiation Step 1: Initiation & Bromine Abstraction cluster_cyclization Step 2: 5-exo-trig Cyclization cluster_trapping Step 3: Radical Trapping Initiator_Radical Initiator Radical (R•) Precursor 3-Bromopropanoyl Isocyanate (1) Br-CH₂CH₂C(O)NCO Initiator_Radical->Precursor  Br• Abstraction Open_Chain_Radical 2-(Isocyanatocarbonyl)ethyl Radical (2) •CH₂CH₂C(O)NCO Precursor->Open_Chain_Radical  + R-Br Open_Chain_Radical_2 2-(Isocyanatocarbonyl)ethyl Radical (2) Succinimdyl_Radical Succinimidyl Radical (3) Succinimdyl_Radical->Open_Chain_Radical_2 k_opening (~10⁶ s⁻¹) Succinimdyl_Radical_2 Succinimidyl Radical (3) Open_Chain_Radical_2->Succinimdyl_Radical k_cyclization (~10⁷ s⁻¹) Substrate Substrate (e.g., Alkene) Succinimdyl_Radical_2->Substrate  Reaction Product Functionalized Succinimide Product Substrate->Product

Caption: Generation and reaction pathway of the succinimidyl radical from its acyclic precursor.

Energetics and Radical States

Computational studies using Density Functional Theory (DFT) have provided deeper insight into the structure and reactivity of the succinimidyl radical.[9] These studies show that the radical can exist in multiple electronic states, with the lowest energy state being a σ-radical where the unpaired electron is localized on one of the oxygen atoms (σₒ). This σₒ state is considered a genuine local minimum on the potential energy surface and is the state from which the symmetry-allowed ring-opening reaction proceeds.[9]

Experimental Section: Protocols and Considerations

The successful application of this compound as a radical source requires careful attention to experimental conditions, particularly due to the reactive and hazardous nature of isocyanates.[10]

Safety and Handling

This compound is a lachrymator, corrosive, and reacts violently with water and other protic or basic substances.[10]

  • ALWAYS handle this reagent in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization or unwanted side reactions.[10]

  • Store the reagent in a cool, dry place, away from incompatible materials.[10]

Protocol: Generation and Trapping of the Succinimidyl Radical with an Alkene

This protocol describes a general procedure for the generation of the succinimidyl radical and its subsequent addition to an olefin, a common application in constructing functionalized scaffolds.

Objective: To synthesize a 3-alkyl-1-(bromoalkyl)pyrrolidine-2,5-dione derivative via a radical cascade.

Workflow Diagram

G A Setup Dry, inert atmosphere reaction flask. B Reagent Addition Add solvent (e.g., benzene), alkene substrate, and this compound. A->B 1 C Initiation Add radical initiator (e.g., AIBN). Heat reaction mixture to initiate. B->C 2 D Reaction Maintain temperature (e.g., 80 °C) for several hours. Monitor by TLC/GC-MS. C->D 3 E Workup Cool to RT. Quench carefully if needed. Remove solvent in vacuo. D->E 4 F Purification Purify crude product via column chromatography. E->F 5 G Analysis Characterize product (NMR, MS, IR). F->G 6

Sources

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromopropanoyl isocyanate, a highly reactive bifunctional reagent with significant applications in organic synthesis and the development of targeted covalent therapeutics. We will delve into its synthesis, structural characteristics, the electronic factors governing its pronounced electrophilicity, and its utility in the design of covalent modifiers for biological targets. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a detailed understanding of this versatile chemical entity.

Introduction: The Dual Reactivity of this compound

This compound is a unique molecule possessing two distinct electrophilic centers: the highly reactive isocyanate carbon and the alkyl bromide carbon. This dual reactivity makes it a valuable tool for the synthesis of complex heterocyclic compounds and, more notably, as a "warhead" in the design of targeted covalent inhibitors (TCIs). The isocyanate group serves as a potent acylating agent for a variety of nucleophiles, while the bromo-substituent provides a secondary site for nucleophilic attack, enabling intramolecular cyclizations or sequential reactions. Understanding the electronic properties that dictate the reactivity of these two sites is paramount for its effective application.

Synthesis and Structural Analysis

The most common and efficient laboratory-scale synthesis of this compound proceeds via a three-step sequence starting from 3-bromopropionic acid. This pathway involves the conversion of the carboxylic acid to an acyl chloride, followed by the formation of an acyl azide, which then undergoes a Curtius rearrangement to yield the desired isocyanate.

Synthetic Protocol

A detailed, step-by-step methodology for the synthesis of this compound is provided below.

Step 1: Synthesis of 3-Bromopropionyl Chloride

  • Reaction: 3-Bromopropionic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂).

  • Procedure:

    • In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromopropionic acid (1 equivalent).

    • Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.

    • Gently heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until the evolution of HCl gas ceases.

    • The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 3-bromopropionyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromopropanoyl Azide

  • Reaction: 3-Bromopropionyl chloride is reacted with sodium azide (NaN₃) to form the acyl azide.

  • Procedure:

    • In a fume hood, dissolve 3-bromopropionyl chloride (1 equivalent) in an anhydrous aprotic solvent such as acetone or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium azide (1.5 equivalents) in water, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • The reaction mixture is then poured into ice-water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure at low temperature to yield 3-bromopropanoyl azide. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction.

Step 3: Curtius Rearrangement to this compound

  • Reaction: Thermal rearrangement of 3-bromopropanoyl azide results in the loss of nitrogen gas and the formation of this compound.[1][2]

  • Procedure:

    • In a fume hood, dissolve the crude 3-bromopropanoyl azide in an anhydrous, inert, high-boiling solvent such as toluene or dioxane.

    • Heat the solution to 80-100 °C. The reaction progress can be monitored by the evolution of nitrogen gas.

    • Once the gas evolution ceases, the reaction is complete. The resulting solution of this compound can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate. Purification can be achieved by vacuum distillation, though care must be taken due to the compound's reactivity.

Diagram of the Synthetic Workflow:

Synthesis_Workflow A 3-Bromopropionic Acid B 3-Bromopropionyl Chloride A->B SOCl₂ C 3-Bromopropanoyl Azide B->C NaN₃ D This compound C->D Heat (Curtius Rearrangement)

Caption: Synthetic route to this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Technique Characteristic Features
Infrared (IR) Spectroscopy A strong, sharp absorption band in the region of 2270-2240 cm⁻¹, characteristic of the asymmetric stretching of the -N=C=O group.[3][4] A strong carbonyl (C=O) stretching absorption around 1750-1720 cm⁻¹.
¹H NMR Spectroscopy Two triplets are expected. The triplet deshielded (further downfield) corresponds to the protons on the carbon adjacent to the bromine atom (α to Br, β to the carbonyl), and the other triplet corresponds to the protons on the carbon adjacent to the carbonyl group (β to Br, α to the carbonyl).
¹³C NMR Spectroscopy The isocyanate carbon (-N=C=O) is expected to appear in the range of 120-130 ppm. The carbonyl carbon will be significantly deshielded, appearing around 170 ppm. The two methylene carbons will appear in the aliphatic region, with the carbon attached to the bromine being more deshielded than the one adjacent to the carbonyl.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br and the NCO group.

Understanding the Electrophilicity

The high reactivity of this compound is a direct consequence of the electronic properties of the acyl isocyanate functional group, which is further modulated by the presence of the bromine atom.

The Acyl Isocyanate Group

The carbon atom of the isocyanate group is highly electrophilic due to its bonding to two electronegative atoms, nitrogen and oxygen. This is best understood through its resonance structures, which illustrate a significant positive charge character on the central carbon atom, making it highly susceptible to nucleophilic attack.

From a molecular orbital perspective, the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate is primarily localized on the carbon atom. This low-energy, accessible orbital readily accepts electron density from incoming nucleophiles, facilitating the reaction. The adjacent carbonyl group further enhances the electrophilicity of the isocyanate carbon through an inductive electron-withdrawing effect.

Influence of the 3-Bromo Substituent

The bromine atom at the 3-position exerts a significant influence on the electrophilicity of the molecule through two primary mechanisms:

  • Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density through the sigma bond network. This inductive effect propagates through the carbon chain, further increasing the partial positive charge on the carbonyl carbon and, to a lesser extent, the isocyanate carbon. This enhances the overall electrophilicity of the molecule.

  • Field Effect: The through-space electrostatic interaction of the polar C-Br bond can also influence the reactivity of the distant isocyanate group.

The presence of the bromine atom therefore "tunes" the reactivity of the isocyanate, making it a more potent electrophile compared to its non-halogenated counterpart.

Diagram of Electronic Effects:

Electronic_Effects cluster_inductive Inductive Electron Withdrawal (-I) mol Br-CH₂-CH₂-C(=O)-N=C=O Br Br C1 C1 Br->C1 δ- C2 C2 C1->C2 δ+ C3 C3 C2->C3 δ++

Caption: Inductive effect of the bromine atom.

Reactivity Profile and Mechanistic Considerations

This compound readily reacts with a wide range of nucleophiles. The general order of reactivity is:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water

The reaction with amines is typically very rapid and exothermic, leading to the formation of N-(3-bromopropanoyl)ureas. The reaction with alcohols and thiols yields N-(3-bromopropanoyl)carbamates and thiocarbamates, respectively.

Mechanism of Nucleophilic Addition to the Isocyanate:

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, yielding the final product.

Applications in Drug Development: A Covalent Warhead

The unique bifunctional nature of this compound makes it an attractive building block for the development of targeted covalent inhibitors (TCIs). TCIs are designed to form a stable covalent bond with a specific amino acid residue, typically a nucleophilic cysteine or serine, within the active site of a target protein. This leads to irreversible inhibition and can offer advantages in terms of potency and duration of action.

The 3-bromopropanoyl moiety can act as a "warhead" in these inhibitors. The isocyanate group provides the initial reactive handle for covalent bond formation with the target protein. The resulting N-(3-bromopropanoyl) adduct still contains the reactive alkyl bromide, which can then undergo a secondary reaction, such as intramolecular cyclization with a nearby nucleophile on the protein, leading to a more stable and specific interaction. Alternatively, the bromide can be displaced by a nucleophile from a different part of the protein, leading to cross-linking.

The 3-bromo-N-arylpropanamide scaffold, which can be readily synthesized from this compound and an appropriate aniline, is a common motif in the design of bioactive molecules, including potential enzyme inhibitors.[5][6][7]

Diagram of Covalent Inhibition Strategy:

Covalent_Inhibition inhibitor This compound-based Inhibitor complex Non-covalent Complex inhibitor->complex protein Target Protein (with Cys-SH) protein->complex adduct Covalent Adduct complex->adduct Nucleophilic attack by Cys-SH on Isocyanate

Caption: Covalent modification of a target protein.

Experimental Protocols for Reactivity Analysis

To quantitatively assess the electrophilicity of this compound, kinetic studies can be performed. High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the progress of its reaction with a model nucleophile.

Kinetic Analysis by HPLC

This protocol outlines a general method for studying the reaction kinetics of this compound with a model amine, such as aniline.

Materials and Reagents:

  • This compound

  • Aniline (or other model nucleophile)

  • Anhydrous acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous acetonitrile.

    • Prepare a stock solution of aniline (e.g., 100 mM) in anhydrous acetonitrile.

  • Reaction Setup:

    • In a thermostated vial, equilibrate a known volume of the aniline solution to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding a small volume of the this compound stock solution to the aniline solution with rapid mixing. The final concentrations should be such that the aniline is in large excess to ensure pseudo-first-order kinetics with respect to the isocyanate.

  • Time-course Monitoring:

    • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it into a vial containing a large excess of a quenching agent (e.g., a primary amine like butylamine) or an acidic solution.

    • Analyze the quenched samples by HPLC.

  • HPLC Analysis:

    • Develop an HPLC method that can separate the starting materials (aniline and this compound, though the latter is highly reactive) and the product (N-(3-bromopropanoyl)-N'-phenylurea).

    • Monitor the disappearance of the isocyanate (if stable enough to be observed) or the appearance of the product over time by integrating the respective peak areas.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • From the initial rate of the reaction, and knowing the concentrations of the reactants, the second-order rate constant (k) for the reaction can be calculated.

Safety and Handling

This compound is a corrosive and lachrymatory substance. It reacts violently with water and protic solvents.[8] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under anhydrous conditions. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a powerful and versatile reagent with a rich reactivity profile governed by the interplay of its acyl isocyanate and alkyl bromide functionalities. Its heightened electrophilicity, a consequence of the combined inductive effects of the carbonyl group and the bromine substituent, makes it a potent acylating agent. This reactivity has been harnessed in organic synthesis and is of increasing interest in the field of drug discovery for the rational design of targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in research and development.

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  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC. (2022, January 17). Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Scaffold Design of Trivalent Chelator Heads Dictates Affinity and Stability for Labeling His-tagged Proteins in vitro and in Cells - PubMed. (2018, September 17). Retrieved January 17, 2026, from [Link]

  • Formation of benzyl azide from benzyl bromide - ChemSpider Synthetic Pages. (n.d.). Retrieved January 17, 2026, from [Link]

  • How can I convert Aryl Bromide to Aryl Azides ? | ResearchGate. (2021, September 22). Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

3-Bromopropanoyl Isocyanate: A Technical Guide to its Mechanism of Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromopropanoyl isocyanate, a bifunctional organic reagent, serves as a powerful and versatile building block in modern synthetic chemistry.[1] Its unique structure, featuring a highly electrophilic isocyanate group and a reactive alkyl bromide, enables a range of sophisticated transformations. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, targeting researchers, scientists, and drug development professionals. We will explore its fundamental reactivity, delve into its primary mechanistic pathways—including nucleophilic addition, tandem intramolecular cyclization, and radical-mediated reactions—and provide practical, field-proven insights into its application for the synthesis of complex heterocyclic structures and other molecules of pharmaceutical interest.

Introduction to this compound

This compound (C₄H₄BrNO₂) is a valuable reagent whose utility stems from the orthogonal reactivity of its two distinct functional groups.[2] Understanding its chemical properties is paramount for its effective and safe implementation in synthesis.

Chemical Properties and Structure

The molecule's reactivity is dictated by the electronic properties of the isocyanate and the carbon-bromine bond. The isocyanate group's carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.[3][4] The propyl chain contains a primary bromide, making the α-carbon susceptible to nucleophilic substitution and the bromine atom available for radical abstraction.

PropertyValueSource
Molecular Formula C₄H₄BrNO₂PubChem[2]
Molecular Weight 177.98 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 18926-24-4PubChem[2]
Canonical SMILES C(CBr)C(=O)N=C=OPubChem[2]
The Dual-Reactivity Paradigm

The power of this compound lies in its ability to act as a "tandem" reagent. A typical reaction sequence involves an initial, rapid reaction at the highly reactive isocyanate center, followed by a secondary, often intramolecular, reaction at the alkyl bromide terminus. This dual-reactivity allows for the efficient construction of complex cyclic architectures from simple acyclic precursors.

Safety and Handling Precautions

As a highly reactive compound, proper handling is critical. This compound is a lachrymator and corrosive.[1] All manipulations must be conducted within a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Crucially, the reagent reacts violently with water, as well as other protic and basic solvents.[1] Therefore, all reactions and transfers must be performed under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere) to prevent premature decomposition and polymerization.[1]

Core Reaction Mechanisms

The synthetic utility of this compound is realized through several distinct mechanistic pathways. The choice of substrate, solvent, and reaction conditions dictates which pathway will predominate.

Mechanism I: Nucleophilic Addition to the Isocyanate Moiety

The most fundamental reaction of this compound is the nucleophilic attack on the electrophilic carbon of the isocyanate group.[3][5] This reaction is common to all isocyanates and proceeds rapidly with a wide range of nucleophiles.

The reaction with primary or secondary amines is typically a rapid and exothermic process that yields N-(3-bromopropanoyl)-N'-substituted ureas. The mechanism involves the attack of the amine's lone pair on the isocyanate carbon, followed by a proton transfer to form the stable urea linkage.[6] This reaction is foundational for creating precursors for many pharmaceutical compounds.[7]

Alcohols and phenols react similarly to form carbamate (urethane) adducts.[1][8] The mechanism is a nucleophilic addition across the N=C bond of the isocyanate.[9] Kinetic and theoretical studies have shown that this process can be complex, sometimes involving a multimolecular mechanism where additional alcohol molecules participate in the transition state, acting as proton shuttles to facilitate the reaction.[9][10]

Figure 1: General mechanism for nucleophilic addition to this compound.

Mechanism II: Intramolecular Cyclization - The Tandem Reaction

The true synthetic elegance of this compound is demonstrated in tandem reactions where the initial adduct undergoes a subsequent intramolecular cyclization. This powerful strategy transforms simple starting materials into complex heterocyclic systems in a single pot.

A classic example is the reaction with an arylamine to form 1-aryldihydrouracils.[11] The reaction proceeds in two distinct, sequential steps:

  • Nucleophilic Addition: The arylamine first attacks the isocyanate to form an N-aryl-N'-(3-bromopropanoyl)urea intermediate, as described in Mechanism I.

  • Intramolecular SN2 Cyclization: In the presence of a base, the more acidic urea N-H proton (adjacent to the aryl group) is deprotonated. The resulting anion then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom via an SN2 mechanism to displace the bromide and forge the six-membered dihydrouracil ring. The choice of a non-nucleophilic base is critical to prevent competing intermolecular side reactions.

G start Arylamine + 3-Bromopropanoyl Isocyanate step1 Step 1: Nucleophilic Addition start->step1 intermediate N-Aryl-N'-(3-bromopropanoyl)urea Intermediate step1->intermediate step2 Step 2: Deprotonation (Base) intermediate->step2 anion Urea Anion (Intramolecular Nucleophile) step2->anion step3 Step 3: Intramolecular SN2 Attack anion->step3 product 1-Aryldihydrouracil Product step3->product  -Br⁻ G cluster_setup I. Reaction Setup cluster_addition II. Nucleophilic Addition cluster_cyclization III. Intramolecular Cyclization cluster_workup IV. Workup & Purification A 1. Add aniline to anhydrous THF under N₂ B 2. Cool solution to 0 °C A->B C 3. Add 3-bromopropanoyl isocyanate dropwise B->C D 4. Stir at 0 °C for 1 hr, then warm to RT C->D E 5. Cool to 0 °C, add K-t-BuOK portion-wise D->E F 6. Stir at RT overnight E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, filter, concentrate H->I J 10. Purify via chromatography I->J

Figure 4: Experimental workflow for dihydrouracil synthesis.

  • Step-by-Step Methodology:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add aniline (1.0 eq) and anhydrous THF. The inert atmosphere is crucial to prevent the isocyanate from reacting with atmospheric moisture. [1] 2. Addition: Cool the stirred solution to 0 °C using an ice bath. This is done to control the exothermic reaction between the amine and the isocyanate. Slowly add this compound (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

    • Intermediate Formation: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete formation of the urea intermediate.

    • Cyclization: Cool the mixture back to 0 °C. Add potassium tert-butoxide (1.1 eq) portion-wise, monitoring for any exotherm. The use of a strong, non-nucleophilic base is essential to deprotonate the urea without competing in an intermolecular SN2 reaction.

    • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-phenyl-dihydrouracil.

Conclusion & Future Outlook

This compound is a testament to the power of bifunctional reagents in streamlining the synthesis of complex molecules. Its predictable yet versatile reactivity, governed by well-understood ionic and radical mechanisms, provides chemists with a reliable tool for constructing heterocyclic scaffolds. The ability to perform tandem addition-cyclization reactions in one pot represents a significant step towards atom and step economy, principles central to green chemistry.

Future research will likely focus on expanding the scope of its applications in multicomponent reactions, where its dual reactivity can be harnessed to generate even greater molecular complexity from simple inputs. F[12][13]urthermore, the development of catalytic, enantioselective methods for its cyclization reactions remains a compelling area of investigation, promising to unlock access to chiral, pharmaceutically relevant compounds.

References

  • Kaushal, P., Roberts, B. P., & Ryan, E. J. (1987). This compound as an acyclic source of the succinimidyl radical. Journal of the Chemical Society, Chemical Communications, (21), 1587-1589. [Link]

  • Johnson, H. W., Jr., Lovins, R., & Reintjes, M. (1961). Chemistry of β-Bromopropionyl Isocyanate. I. Synthesis of 1-Aryldihydrouracils. The Journal of Organic Chemistry, 26(1), 256-258. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. (2025). This compound. [Link]

  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

  • Raspoet, G., Nguyen, M. T., & Vanquickenborne, L. G. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(24), 8678-8685. [Link]

  • Váradi, A., Palmer, T. C., Notis Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

  • Zavarise, C., Cintrat, J. C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-23. [Link]

  • Johnson, H. W., Jr., Day, R. J., & Tinti, D. S. (1963). The Chemistry of β-Bromopropionyl Isocyanate, III. Identification of Phenols and Anilines. The Journal of Organic Chemistry, 28(5), 1416–1417. [Link]

  • Viskolcz, B., Fejes, I., & Lendvay, G. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. International Journal of Molecular Sciences, 20(18), 4639. [Link]

  • ResearchGate. (n.d.). The reaction mechanism of isocyanates with alcohols. [Link]

  • ResearchGate. (n.d.). Main classes of products resulting from nucleophilic attack on isocyanates. [Link]

  • Van der poorten, K., et al. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(9), 4084-4094. [Link]

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]

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Methodological & Application

Application Notes and Protocols for the Derivatization of Alcohols with 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Derivatization with 3-Bromopropanoyl Isocyanate

In the landscape of analytical chemistry and drug development, the precise characterization and quantification of alcohol-containing molecules are of paramount importance. Direct analysis of alcohols, particularly for chromatographic techniques like Gas Chromatography (GC), can be fraught with challenges such as poor peak shape, thermal instability, and low detector response due to their inherent polarity. Chemical derivatization addresses these issues by transforming the polar hydroxyl group into a less polar, more volatile, and more readily detectable moiety.

This compound stands out as a derivatizing agent of strategic importance. As an acyl isocyanate, it exhibits high reactivity towards alcohols, rapidly and quantitatively forming stable N-(3-bromopropanoyl)carbamate derivatives under mild conditions. The introduction of the bromo-functionalized tag serves a dual purpose: it enhances detectability in mass spectrometry (MS) through its characteristic isotopic pattern and provides a reactive handle for further chemical modifications, a feature of significant interest in the synthesis of bioconjugates and drug-linker complexes. This application note provides a comprehensive guide to the theory, practical application, and validation of the derivatization of alcohols with this compound.

Reaction Mechanism and Causality of Experimental Choices

The derivatization of an alcohol with this compound proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This concerted reaction forms a stable carbamate linkage.

Several key experimental choices are dictated by the nature of this reaction:

  • Anhydrous Conditions: Isocyanates are highly reactive towards water, which can lead to the formation of an unstable carbamic acid that readily decarboxylates to form an amine. This side reaction consumes the derivatizing reagent and can lead to the formation of urea byproducts, complicating the analysis. Therefore, the use of anhydrous solvents and reagents is critical for a successful derivatization.

  • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or hexane are preferred to avoid reaction with the isocyanate. The choice of solvent can also influence the solubility of the reactants and the product. For instance, in a non-polar solvent like hexane, the more polar carbamate product may precipitate, offering a simple method of purification[1].

  • Stoichiometry: A slight molar excess of this compound is typically used to ensure the complete conversion of the alcohol. This is particularly important when dealing with low concentrations of the analyte.

  • Temperature and Reaction Time: The high reactivity of acyl isocyanates often allows the reaction to proceed to completion at room temperature within a short timeframe. However, for sterically hindered alcohols (secondary or tertiary), gentle heating may be necessary to increase the reaction rate. Monitoring the reaction by a suitable technique like Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for the derivatization of an alcohol with this compound, followed by analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Sample Alcohol Sample Dry_Sample Ensure Anhydrous Conditions Sample->Dry_Sample Add_Solvent Add Anhydrous Solvent Dry_Sample->Add_Solvent Add_Isocyanate Add 3-Bromopropanoyl Isocyanate Add_Solvent->Add_Isocyanate React React (RT or Heat) Add_Isocyanate->React Quench Quench Excess Reagent (if necessary) React->Quench Purify Purification (e.g., precipitation, extraction) Quench->Purify Analysis GC-MS or LC-MS Analysis Purify->Analysis

Caption: General workflow for alcohol derivatization.

Protocol for Derivatization of a Primary Alcohol (e.g., Ethanol) for GC-MS Analysis

This protocol is a starting point and may require optimization based on the specific alcohol and analytical instrumentation.

Materials:

  • Ethanol (anhydrous)

  • This compound (≥98% purity)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexane

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Reaction vials with septa

  • Syringes and needles

Procedure:

  • Sample Preparation: In a clean, dry 2 mL reaction vial, add 10 µL of anhydrous ethanol.

  • Solvent Addition: Add 500 µL of anhydrous DCM to the vial.

  • Reagent Addition: In a separate vial, prepare a 10% (v/v) solution of this compound in anhydrous DCM. Add 50 µL of this solution (a molar excess) to the ethanol solution. Caution: this compound is corrosive and a lachrymator; handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Tightly cap the vial and allow the reaction to proceed at room temperature for 30 minutes with occasional swirling. For less reactive alcohols, the mixture can be heated to 40-50°C.

  • Work-up:

    • Cool the reaction to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to quench any unreacted isocyanate and neutralize any acidic byproducts.

    • Vortex the mixture for 1 minute.

    • Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.

  • Sample Preparation for GC-MS: The dried organic layer can be directly analyzed or diluted with hexane to an appropriate concentration for GC-MS analysis.

Protocol for Derivatization with Product Precipitation

This protocol is advantageous for simple purification, especially when the resulting carbamate has low solubility in non-polar solvents[1].

Materials:

  • Alcohol sample

  • This compound

  • Anhydrous Hexane

Procedure:

  • Sample Preparation: In a reaction vial, dissolve a known amount of the alcohol sample in 1 mL of anhydrous hexane.

  • Reagent Addition: Add a 1.1 molar excess of this compound to the solution.

  • Reaction and Precipitation: Cap the vial and stir or sonicate the mixture at room temperature. The reaction progress can often be visually monitored by the formation of a crystalline precipitate. Allow the reaction to proceed for 1-2 hours or until precipitation is complete.

  • Purification: Collect the solid product by filtration or centrifugation. Wash the precipitate with a small amount of cold, anhydrous hexane to remove any unreacted starting materials.

  • Drying: Dry the purified carbamate derivative under vacuum. The product can then be dissolved in a suitable solvent for analysis.

Data Presentation and Expected Outcomes

The successful derivatization of an alcohol with this compound will result in the formation of the corresponding N-(3-bromopropanoyl)carbamate. This can be confirmed by a significant shift in retention time and a characteristic mass spectrum.

Analyte ClassExpected ReactivityTypical Reaction ConditionsExpected Outcome for GC-MS
Primary Alcohols HighRoom temperature, < 30 minSingle, sharp peak with increased retention time.
Secondary Alcohols ModerateRoom temperature to 50°C, 30-60 minSingle, sharp peak with increased retention time.
Tertiary Alcohols Low50-70°C, > 60 min, catalyst may be neededMay require more forcing conditions for complete derivatization.

Mass Spectrometry: The presence of a bromine atom in the derivative provides a distinct isotopic pattern in the mass spectrum (approximately equal intensity for M and M+2 ions), which is a powerful tool for confirming the identity of the derivatized analyte.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several self-validating checks:

  • Reaction Monitoring: The progress of the derivatization can be monitored by TLC or a preliminary GC-MS analysis of an aliquot of the reaction mixture. The disappearance of the starting alcohol and the appearance of a new, less polar spot/peak indicates a successful reaction.

  • Internal Standard: For quantitative analysis, the use of a non-reactive internal standard added at the beginning of the procedure is highly recommended. This will account for any sample loss during work-up and injection variability.

  • Blank Analysis: A reagent blank (containing all components except the alcohol) should be run to identify any potential interfering peaks originating from the solvent or derivatizing reagent.

  • Confirmation of Derivatization: The mass spectrum of the product should exhibit the characteristic isotopic pattern of a monobrominated compound and a molecular ion consistent with the expected carbamate derivative.

Visualization of the Reaction Mechanism

The following diagram illustrates the nucleophilic addition of an alcohol to this compound.

Caption: Mechanism of carbamate formation.

Conclusion

The derivatization of alcohols with this compound is a highly effective and versatile method for enhancing their analytical properties for chromatographic analysis. The high reactivity of the isocyanate allows for rapid and complete derivatization under mild conditions. The resulting N-(3-bromopropanoyl)carbamates are stable and exhibit excellent chromatographic behavior. The presence of the bromo-functional group provides a distinct analytical signature and a valuable site for further synthetic transformations. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this powerful derivatization strategy in their analytical and synthetic workflows.

References

  • American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. [Link]

  • Organic Chemistry Portal. (2022). Carbamate synthesis by carbamoylation. [Link]

  • Organic Syntheses. n-BUTYL CARBAMATE. [Link]

  • Organic Syntheses. PREPARATION OF N-Boc-L-ALLYLGLYCINE. [Link]

  • PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

Sources

Application Note: Analysis of Phenols using 3-Bromopropanoyl Isocyanate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Phenol Analysis through Derivatization

Phenolic compounds are a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring. Their presence is significant across various scientific disciplines, from environmental monitoring, where they are considered priority pollutants, to pharmaceutical development, where they form the structural backbone of many active compounds.[1][2][3] However, the direct analysis of phenols, particularly at low concentrations, can be challenging due to their polarity and, in some cases, low volatility, which can lead to poor chromatographic peak shape and low sensitivity in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][4]

To overcome these analytical hurdles, derivatization is a powerful strategy. This chemical modification process converts the analyte into a derivative with improved analytical properties. For phenols, derivatization often targets the reactive hydroxyl group. A variety of reagents have been employed for this purpose, including benzoyl chloride, silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), and dansyl chloride.[5][6][7][8] These reagents can enhance detectability by introducing a UV-absorbing or fluorescent tag, or improve chromatographic behavior by increasing volatility and reducing polarity.[1][6]

This application note details the use of 3-bromopropanoyl isocyanate as a versatile derivatizing agent for the analysis of phenols. This reagent reacts efficiently with the phenolic hydroxyl group to form a stable carbamate derivative. The resulting derivative not only exhibits improved chromatographic properties but also introduces a bromine atom, which can be advantageous for specific detection methods like mass spectrometry (MS), providing a characteristic isotopic pattern for confident identification.

Reaction Mechanism: The Carbamoylation of Phenols

The core of the derivatization process is the reaction between the phenolic hydroxyl group and the highly electrophilic isocyanate group of this compound. This reaction, known as carbamoylation, proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the phenolic oxygen atom attacks the carbonyl carbon of the isocyanate group.[9][10] This is followed by proton transfer to the nitrogen atom, resulting in the formation of a stable N-aryl carbamate derivative.

The reaction is typically carried out in an aprotic solvent to prevent the hydrolysis of the isocyanate reagent, which reacts violently with water and other protic solvents.[11] The presence of a basic catalyst, such as a tertiary amine, can accelerate the reaction by deprotonating the phenol, thereby increasing its nucleophilicity.[9][12]

ReactionMechanism cluster_products Product Phenol Phenol (Ar-OH) Carbamate N-(3-bromopropanoyl)aryl carbamate (Ar-O-CO-NH-CO-CH2CH2-Br) Phenol->Carbamate + Isocyanate 3-Bromopropanoyl Isocyanate (Br-CH2CH2-CO-NCO) Isocyanate->Carbamate Nucleophilic Addition p1

Caption: Nucleophilic addition of a phenol to this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥95%Major Chemical SupplierHighly reactive, lachrymator. Handle with care in a fume hood.[11]
Phenolic StandardsAnalytical GradeMajor Chemical SupplierPrepare stock solutions in a suitable solvent.
Aprotic Solvent (e.g., Acetonitrile, Dichloromethane)HPLC or GC GradeMajor Chemical SupplierMust be anhydrous.
Basic Catalyst (e.g., Pyridine, Triethylamine)Reagent GradeMajor Chemical SupplierOptional, but can enhance reaction rate.
Quenching Reagent (e.g., Methanol)HPLC GradeMajor Chemical SupplierTo consume excess isocyanate.
Extraction Solvent (e.g., Ethyl Acetate, Hexane)HPLC GradeMajor Chemical SupplierFor sample cleanup.
Anhydrous Sodium SulfateReagent GradeMajor Chemical SupplierFor drying organic extracts.
Protocol 1: Derivatization of Phenolic Standards

This protocol provides a general procedure for the derivatization of standard solutions of phenols. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific phenolic compounds.

  • Preparation of Standard Solution: Prepare a 1 mg/mL stock solution of the target phenol in anhydrous acetonitrile.

  • Reaction Setup: In a clean, dry vial, add 100 µL of the phenolic standard solution.

  • Addition of Derivatizing Reagent: Add a 1.2-fold molar excess of this compound. Caution: this compound is a lachrymator and corrosive; handle in a fume hood with appropriate personal protective equipment.[11]

  • Catalyst Addition (Optional): Add 5 µL of pyridine or triethylamine to catalyze the reaction.

  • Reaction: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 30-60 minutes. Gentle heating (e.g., 50-60 °C) can be applied to accelerate the reaction, but should be optimized to avoid degradation.

  • Quenching: Add 50 µL of methanol to the reaction mixture to quench any unreacted isocyanate. Vortex and let it stand for 10 minutes.

  • Sample Preparation for Analysis: Dilute the reaction mixture with the mobile phase (for HPLC) or a suitable solvent (for GC) to the desired concentration for analysis.

Protocol 2: Derivatization of Phenols in Environmental Water Samples

This protocol outlines the procedure for the extraction and derivatization of phenols from a water matrix.

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, acidify to pH < 2 with sulfuric acid and store at 4 °C.

  • Liquid-Liquid Extraction (LLE):

    • To 100 mL of the water sample in a separatory funnel, add a suitable internal standard.

    • Adjust the pH to acidic conditions (e.g., pH 2) with sulfuric acid.

    • Extract the phenols with three 30 mL portions of dichloromethane or another suitable organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the dried extract to a volume of approximately 1 mL under a gentle stream of nitrogen.

  • Derivatization:

    • Transfer the concentrated extract to a clean, dry reaction vial.

    • Add a 1.5-fold molar excess of this compound (based on the expected maximum concentration of phenols).

    • Add 10 µL of pyridine.

    • Cap the vial and allow the reaction to proceed at 50 °C for 45 minutes.

  • Quenching and Cleanup:

    • Cool the vial to room temperature and add 100 µL of methanol to quench the reaction.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase or injection solvent for analysis.

Analytical Methodologies

The N-(3-bromopropanoyl)aryl carbamate derivatives are amenable to analysis by both HPLC and GC.

High-Performance Liquid Chromatography (HPLC)

The derivatives often exhibit increased hydrophobicity compared to the parent phenols, leading to better retention and peak shape on reversed-phase columns.

  • Column: C18 or other suitable reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer) is typically effective.

  • Detection: UV detection is a common choice, as the introduced carbamoyl group can enhance the chromophoric properties of the molecule. The specific wavelength should be optimized based on the UV spectrum of the derivative. Mass spectrometric detection (LC-MS) offers higher selectivity and sensitivity, with the bromine atom providing a characteristic M+2 isotopic peak.

Gas Chromatography (GC)

Derivatization with this compound can improve the volatility and thermal stability of some phenols, making them more suitable for GC analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injection is commonly used.

  • Detector: A flame ionization detector (FID) can be used for general screening. For higher sensitivity and selectivity, an electron capture detector (ECD) can be employed, as it is sensitive to the halogenated derivative. Mass spectrometry (GC-MS) provides definitive identification based on the fragmentation pattern of the derivative.

Workflow and Data Interpretation

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Biological Fluid) Extraction Extraction of Phenols (e.g., LLE, SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Reaction with This compound Concentration->Derivatization Quenching Quenching of Excess Reagent Derivatization->Quenching Cleanup Sample Cleanup Quenching->Cleanup Analysis Chromatographic Separation (HPLC or GC) Cleanup->Analysis Detection Detection (UV, MS, FID, ECD) Analysis->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification and Identification Data->Quantification

Caption: Overall experimental workflow for phenol analysis.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no derivative peak Incomplete reactionIncrease reaction time or temperature. Add a catalyst. Ensure reagents are fresh and anhydrous.
Degradation of analyte or derivativeAvoid excessive heating. Check the pH of the sample and reaction mixture.
Hydrolysis of isocyanateUse anhydrous solvents and handle the reagent under inert atmosphere if possible.
Multiple peaks for a single analyte Side reactionsOptimize reaction conditions (temperature, time, stoichiometry) to favor the desired product.
Incomplete quenchingEnsure sufficient quenching reagent is added and allowed to react completely.
Poor peak shape in chromatography Co-eluting interferencesImprove sample cleanup procedures (e.g., solid-phase extraction).
Inappropriate chromatographic conditionsOptimize the mobile phase gradient (HPLC) or temperature program (GC).
High background noise Contamination from reagents or glasswareUse high-purity solvents and thoroughly clean all glassware. Run a reagent blank.

Conclusion

Derivatization with this compound offers a robust and versatile method for the analysis of phenolic compounds. The resulting stable carbamate derivatives exhibit improved chromatographic properties and can be tailored for various detection methods. By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can significantly enhance the sensitivity, selectivity, and reliability of their phenol analyses in diverse matrices.

References

  • Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. (n.d.).
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 269-279. Retrieved from [Link]

  • Kothandaraman, H., & Nasar, A. S. (2000). Reactions of phenolic ester alcohol with aliphatic isocyanates—transcarbamoylation of phenolic to aliphatic urethane: A 13C‐NMR study. Journal of Applied Polymer Science, 77(10), 2212-2228. Retrieved from [Link]

  • Schwetzov, N., & Blank, H. U. (1983). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (2), 341-348. Retrieved from [Link]

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Retrieved from [Link]

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  • Tas, A. C., & Ozel, M. Z. (2003). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. Journal of Chromatography A, 988(1), 145-149. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols. Retrieved from [Link]

  • Johnson Jr., H. W., Day, R. J., & Tinti, D. S. (1963). The Chemistry of β-Bromopropionyl Isocyanate, III. Identification of Phenols and Anilines. The Journal of Organic Chemistry, 28(5), 1416–1417. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. In Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. Retrieved from [Link]

  • Pinto, B., et al. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Sensors, 10(1), 484-504. Retrieved from [Link]

  • Pinto, B., et al. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Sensors (Basel), 10(1), 484-504. Retrieved from [Link]

  • Johnson Jr., H., Lovins, R., & Reintjes, M. (1963). Notes: Chemistry of β-Bromopropionyl Isocyanate. I. Synthesis of 1-Aryldihydrouracils. The Journal of Organic Chemistry, 28(5), 1416-1417. Retrieved from [Link]

  • Brovarets, V. S., & Vydzhak, R. N. (2020). Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. The Journal of Physical Chemistry B, 124(47), 10636-10646. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Kalim, S., & Karalliedde, L. (2017). Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology, 13(12), 709-721. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2016). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. Molbank, 2016(3), M901. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(5), 723-733. Retrieved from [Link]

  • Das, A. K. (2001). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Analytical Toxicology, 25(5), 393-397. Retrieved from [Link]

  • Dettmer, K., & Hammock, B. D. (2004). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(2), 249-271. Retrieved from [Link]

Sources

Application Notes and Protocols for Primary Amine Modification Using 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise chemical modification of primary amines is a cornerstone of modern drug discovery, chemical biology, and materials science. 3-Bromopropanoyl isocyanate is a bifunctional reagent of significant interest, offering a versatile platform for introducing a reactive electrophilic handle onto amine-containing molecules. This reagent uniquely combines a highly reactive isocyanate group, for efficient coupling to primary amines, with a bromopropanoyl moiety that can serve as a handle for subsequent nucleophilic substitution or as a warhead for targeted covalent inhibition.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the modification of primary amines. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting N-(3-bromopropanoyl)urea derivatives.

Chemical Principles and Reactivity

The modification of a primary amine with this compound proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable N,N'-disubstituted urea linkage.

The reaction is typically rapid and proceeds with high efficiency in anhydrous aprotic solvents. The presence of the bromopropanoyl group provides a secondary reactive site. The bromine atom can be displaced by a variety of nucleophiles, allowing for further functionalization of the modified molecule. This dual reactivity makes this compound a valuable tool for creating complex molecular architectures and for the design of targeted covalent inhibitors.[1]

G cluster_reactants Reactants cluster_product Product cluster_mechanism Mechanism amine Primary Amine (R-NH₂) urea N-(3-Bromopropanoyl)urea Derivative amine->urea Nucleophilic Attack isocyanate This compound isocyanate->urea step1 1. Nucleophilic attack of the    primary amine on the    isocyanate carbon. step2 2. Proton transfer to form    the stable urea linkage.

Experimental Protocols

General Considerations and Safety Precautions

This compound is a reactive and potentially hazardous chemical. It is a lachrymator and should be handled in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All glassware should be thoroughly dried before use, and anhydrous solvents are essential for successful reactions.

Protocol 1: Modification of a Small Molecule Primary Amine (e.g., Aniline)

This protocol describes the general procedure for the reaction of this compound with a model primary amine, aniline, to form N-(3-bromopropanoyl)-N'-phenylurea.

Materials:

  • Aniline

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) in anhydrous DCM.

  • Addition of Isocyanate: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred aniline solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine and the appearance of a new, typically less polar, spot indicates product formation.

  • Work-up: Upon completion of the reaction, quench by the slow addition of a small amount of water or methanol. Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove unreacted aniline), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[3] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

ParameterConditionRationale
Solvent Anhydrous DCM or THFAprotic and inert to isocyanates.
Temperature 0 °C to room temperatureControls the initial exothermicity of the reaction.
Stoichiometry ~1:1.05 (Amine:Isocyanate)A slight excess of the isocyanate ensures complete consumption of the amine.
Reaction Time 1-3 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Work-up Aqueous washesRemoves unreacted starting materials and byproducts.
Purification Column Chromatography/RecrystallizationIsolates the pure N-(3-bromopropanoyl)urea derivative.
Protocol 2: Modification of a Primary Amine on a Solid Support

This protocol outlines a general approach for modifying a primary amine-functionalized solid support, which is relevant for applications in solid-phase synthesis or surface modification.

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin in an appropriate anhydrous solvent (e.g., DCM, DMF) for 30-60 minutes.

  • Reaction: To the swollen resin, add a solution of this compound (2-5 equivalents relative to the resin loading) in the same anhydrous solvent. If necessary, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.

  • Agitation: Gently agitate the reaction mixture at room temperature for 4-12 hours.

  • Washing: After the reaction, filter the resin and wash it sequentially with the reaction solvent, DCM, and methanol to remove excess reagents and byproducts.

  • Drying: Dry the modified resin under vacuum.

Analytical Characterization

The successful modification of the primary amine can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The formation of the urea linkage will result in the appearance of new signals corresponding to the N-H protons, typically in the range of δ 6.0-9.0 ppm. The protons of the bromopropanoyl moiety will also be visible, typically as two triplets corresponding to the -CH₂-Br and -CH₂-C(O)- groups. For N-(3-bromopropanoyl)-N'-phenylurea, the aromatic protons will also be present in their characteristic region.[3]

  • ¹³C NMR: The formation of the urea carbonyl group will be evident by a new resonance in the range of δ 150-160 ppm. The carbonyl of the propanoyl group will appear at a lower field, typically around δ 170 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of the product will show characteristic absorption bands for the urea and amide functionalities.

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.

  • C=O stretching (urea): A strong absorption around 1640-1680 cm⁻¹.

  • C=O stretching (amide): A strong absorption around 1680-1720 cm⁻¹.

  • N-H bending: An absorption around 1550-1640 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the product. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[6]

G cluster_workflow Experimental Workflow start Primary Amine + this compound reaction Reaction in Anhydrous Solvent start->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Analytical Characterization (NMR, IR, MS) purification->characterization product Pure N-(3-Bromopropanoyl)urea Derivative characterization->product

Applications in Research and Drug Development

The N-(3-bromopropanoyl)urea derivatives synthesized using this reagent have significant potential in various research and development areas.

Bioconjugation and Protein Modification

The isocyanate group can react with the ε-amino group of lysine residues and the N-terminus of proteins to form stable urea linkages.[6] The incorporated bromopropanoyl moiety can then be used for further modifications, such as the attachment of fluorescent probes, biotin tags, or polyethylene glycol (PEG) chains. This approach allows for the site-specific functionalization of proteins for applications in diagnostics, imaging, and therapeutics.

Targeted Covalent Inhibitors (TCIs)

The bromopropanoyl group is a known electrophilic "warhead" that can react with nucleophilic amino acid residues (e.g., cysteine, histidine) in the active site of a target protein.[7] By incorporating this moiety into a molecule that has affinity for a specific protein, it is possible to design highly potent and selective targeted covalent inhibitors.[1][8] This strategy is of great interest in cancer therapy and for combating drug resistance.[9]

Surface Modification

The ability to modify primary amines on solid supports allows for the functionalization of surfaces with the bromopropanoyl group. These modified surfaces can then be used to immobilize other molecules through nucleophilic substitution of the bromine atom, creating functional materials for applications in catalysis, sensing, and chromatography.

Conclusion

This compound is a powerful and versatile reagent for the modification of primary amines. The straightforward reaction chemistry, coupled with the dual functionality of the resulting products, opens up a wide range of possibilities for researchers in drug discovery, chemical biology, and materials science. The protocols and information provided in these application notes are intended to serve as a valuable resource for the successful application of this reagent in your research endeavors.

References

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  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting.
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  • PubMed. (n.d.). Clean Up of Phenylurea Herbicides in Plant Sample Extracts Using Molecularly Imprinted Polymers.
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  • PMC. (n.d.). N-Benzoyl-N′-phenylurea.
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  • University at Buffalo. (2025). Speed isn't everything when it comes to covalent inhibitor drugs, study finds.
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  • ResearchGate. (n.d.).
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  • ChemicalBook. (n.d.). 1-Bromo-3-phenylpropane(637-59-2) 13C NMR spectrum.
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Application Notes and Protocols: 3-Bromopropanoyl Isocyanate in Bioconjugation and Protein Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Precision in Bioconjugation

In the landscape of protein modification, the ability to create stable, well-defined conjugates is paramount for advancing therapeutics, diagnostics, and basic research. Heterobifunctional crosslinkers are indispensable tools in this pursuit, offering sequential or site-specific conjugation capabilities that minimize undesirable side reactions like homo-oligomerization.[1] 3-Bromopropanoyl isocyanate emerges as a potent, yet elegantly simple, heterobifunctional reagent designed for a two-stage conjugation strategy. It possesses two distinct reactive moieties: a highly reactive isocyanate group and a versatile bromoacetyl group.

This guide provides an in-depth exploration of this compound, detailing its reaction mechanisms, core applications, and comprehensive, field-tested protocols for its successful implementation in protein labeling and the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs).

Principle of Reactivity: A Tale of Two Chemistries

The utility of this compound is rooted in the differential reactivity of its two functional ends. This allows for a controlled, stepwise approach to conjugation.

  • The Isocyanate Moiety (-N=C=O): Amine-Reactive Acylation The isocyanate group is a powerful acylating agent that reacts readily with nucleophiles. In the context of proteins, its primary targets are the primary amines found at the N-terminus of the polypeptide chain and on the ε-amino group of lysine residues.[2] This reaction proceeds efficiently under mild alkaline conditions (pH 7.5-8.5) to form an exceptionally stable urea linkage.[3] It is crucial to conduct this step in amine-free buffers (e.g., phosphate, borate, or carbonate buffers) to prevent reaction with buffer components. While isocyanates can also react with other nucleophilic residues like serine, threonine, or tyrosine, the reaction with primary amines is significantly more favorable and rapid at this pH range.[3][4]

  • The Bromoacetyl Moiety (-Br): Thiol-Reactive Alkylation Once the isocyanate has reacted with the protein, the bromoacetyl group is introduced as a stable, yet reactive, handle. This group is an alkylating agent that specifically targets soft nucleophiles, most notably the sulfhydryl group of cysteine residues.[5] The reaction, a classic SN2 substitution, forms a stable thioether bond. This alkylation is most efficient at a pH range of 7.0-8.5, where the cysteine thiol is sufficiently deprotonated to its more nucleophilic thiolate form.[6] This targeted reactivity makes the bromoacetyl group ideal for conjugating thiol-containing payloads, such as cytotoxic drugs, peptides, or reporter molecules, in the second step of a bioconjugation workflow.

This dual-reactivity mechanism allows a researcher to first "activate" a protein through its abundant lysine residues and then, after removing the excess crosslinker, precisely conjugate a valuable, thiol-modified payload.

G cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Protein Protein (with Lysine & Cysteine) Intermediate Activated Protein (Bromoacetyl-functionalized) Protein->Intermediate Isocyanate reacts with Lysine (-NH2) pH 7.5-8.5 Reagent 3-Bromopropanoyl Isocyanate Reagent->Intermediate Payload Thiol-containing Payload (e.g., Drug-SH) Final_Product Final Conjugate (e.g., ADC) Payload->Final_Product Intermediate->Final_Product Bromoacetyl reacts with Cysteine (-SH) or Payload (-SH) pH 7.0-8.5

Figure 1: Reaction mechanism of this compound.

Core Applications & Methodologies

The unique two-stage reactivity of this compound lends itself to several advanced applications.

Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)

A primary application is in the generation of ADCs, where a cytotoxic drug is linked to a monoclonal antibody (mAb) for targeted cancer therapy.[7] Traditional lysine-based conjugation can result in a heterogeneous mixture of species. While this reagent still targets lysines, the two-step process offers greater control. The antibody is first activated with this compound, and after purification, a precise amount of a thiol-containing drug-linker can be added to form the final ADC. This allows for better control over the drug-to-antibody ratio (DAR), a critical quality attribute.[8]

Application 2: Protein-Polymer Conjugates

Protein-polymer conjugates, such as PEGylated proteins, are designed to improve the pharmacokinetic properties and stability of therapeutic proteins.[9] this compound can be used to first attach to the protein, followed by the conjugation of a thiol-terminated polymer. This method provides an alternative to standard amine-reactive PEGylation reagents.

Application 3: Enzyme Immobilization and Biosensors

Immobilizing enzymes onto surfaces is fundamental for developing reusable biocatalysts and biosensors. A surface functionalized with primary amines can be reacted first with this compound. Subsequently, an enzyme with a free cysteine residue (either native or engineered) can be covalently attached via the bromoacetyl group, ensuring a specific orientation.

ParameterCondition ACondition BCondition C
Reagent:Protein Molar Ratio 5:110:120:1
Reaction pH (Step 1) 7.58.08.5
Avg. Bromoacetyl Groups/Protein 2.14.36.8
Final Conjugate Yield (%) >90%>95%>95%
Aggregate Formation (%) <1%<1.5%<3%
This table presents illustrative data to demonstrate how varying reaction conditions can influence the degree of initial modification. Actual results will depend on the specific protein and payload.

Experimental Protocols

Protocol 1: Two-Step Labeling of an Antibody

This protocol describes the activation of a monoclonal antibody (e.g., IgG) with this compound and subsequent conjugation to a thiol-containing payload.

Causality Behind Choices:

  • Buffer: A phosphate buffer (PBS) at pH 8.0 is used for the first step. It is free of primary amines that would compete with the protein, and the slightly alkaline pH promotes the reactivity of lysine's ε-amino group while minimizing isocyanate hydrolysis.[2]

  • Purification: Size exclusion chromatography (SEC) or tangential flow filtration (TFF) is critical after the first step to remove all traces of the unreacted, highly reactive crosslinker.[] This prevents unwanted side reactions in the subsequent step.

  • Quenching: A small molecule thiol like L-cysteine can be used to quench any unreacted bromoacetyl groups on the antibody after the second conjugation step, ensuring a well-defined final product.

Materials and Reagents
  • Monoclonal Antibody (mAb) in PBS, e.g., at 5-10 mg/mL

  • This compound (MW: 177.98 g/mol )[11]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS): 50 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Thiol-containing payload (e.g., a drug-linker)

  • L-Cysteine solution (100 mM in PBS, pH 7.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or SEC/TFF system for purification

Step-by-Step Methodology

Part A: Antibody Activation with this compound

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMF. Expert Insight: Isocyanates are moisture-sensitive; always use anhydrous solvent and prepare this solution immediately before use.[12]

  • Reaction Setup: In a reaction vessel, add the mAb solution. While gently stirring, add the desired molar excess of the this compound stock solution. A starting point is a 10-fold molar excess.

  • Incubation: Incubate the reaction for 60-90 minutes at room temperature. Protect from light if any components are light-sensitive.

  • Purification of Activated Antibody: Immediately purify the activated mAb from excess crosslinker and reaction byproducts. Use a pre-equilibrated desalting column or an SEC system with PBS at pH 7.2. The goal is to perform a rapid buffer exchange and remove small molecules.[]

Part B: Conjugation of Thiol-Payload

  • Payload Addition: To the purified, activated mAb, add the thiol-containing payload. A typical starting point is a 3 to 5-fold molar excess of payload over the calculated number of incorporated bromoacetyl groups.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by chromatography.

  • Quenching (Optional but Recommended): Add L-cysteine to a final concentration of 1-2 mM to quench any unreacted bromoacetyl groups. Incubate for 30 minutes.

  • Final Purification: Purify the final antibody-payload conjugate from excess payload and other impurities using an appropriate method such as SEC, TFF, or hydrophobic interaction chromatography (HIC).[13] The final product should be in the desired formulation buffer.

G Start Start: Antibody in Amine-Free Buffer Add_Reagent Add 3-Bromopropanoyl Isocyanate in DMF (10-fold molar excess) Start->Add_Reagent React1 Incubate 60-90 min, RT (Lysine -NH2 Reaction) Add_Reagent->React1 Purify1 Purify Activated Antibody (SEC / Desalting Column) Remove excess linker React1->Purify1 Add_Payload Add Thiol-Payload (3-5 fold molar excess) Purify1->Add_Payload React2 Incubate 2-4h, RT (Bromoacetyl -SH Reaction) Add_Payload->React2 Quench Quench with L-Cysteine (Optional) React2->Quench Purify2 Final Purification (SEC / HIC) Remove excess payload Quench->Purify2 End Characterize Final Conjugate (ADC) Purify2->End

Figure 2: Experimental workflow for two-step antibody conjugation.

Protocol 2: Characterization of the Conjugate

Characterization is essential to confirm successful conjugation and determine critical quality attributes.

  • Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm (A280), correcting for the payload's absorbance if necessary.

  • Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: If the payload has a unique absorbance peak, the DAR can be estimated by measuring the absorbance at this wavelength and at 280 nm.[14]

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to separate species with different numbers of conjugated payloads. It provides a profile of the DAR distribution (e.g., DAR0, DAR2, DAR4 species).[15]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used on the intact or deglycosylated conjugate to confirm the mass increase corresponding to the attached linkers and payloads, providing a precise measurement of the different DAR species present.[14][16]

  • Purity and Aggregation: Size exclusion chromatography (SEC-HPLC) is used to determine the percentage of monomer, aggregate, and fragment in the final sample.[13]

Safety and Handling

  • Isocyanates are potent sensitizers, particularly for the respiratory tract, and are corrosive. [12][17][18] Always handle this compound in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[19]

  • Avoid contact with skin and eyes, and do not inhale vapors. [20]

  • Reacts violently with water and protic solvents. [12] Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[17][18][19][20]

References

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Application Notes & Protocols: A Streamlined Approach to the Synthesis of 1-Aryldihydrouracils via 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydrouracil Scaffold

The dihydrouracil (DHU) core is a privileged scaffold in medicinal chemistry and drug development. As a crucial intermediate in the catabolism of uracil, its derivatives have demonstrated a wide spectrum of biological activities.[1][2] Notable examples include Dasabuvir, an FDA-approved anti-HCV agent, and various derivatives showing promise as anti-HIV and anticancer agents.[1] Recently, the N-1 substituted dihydrouracil motif has gained significant traction in the field of targeted protein degradation as a key component in proteolysis-targeting chimeras (PROTACs).[3][4] This has amplified the need for efficient, scalable, and regioselective synthetic methods.

Traditional multi-step syntheses of N-1 substituted DHUs often suffer from low yields, harsh reaction conditions, or the need for cumbersome protecting group strategies.[3] The use of 3-bromopropanoyl isocyanate presents a highly efficient and convergent two-step, one-pot strategy. This method leverages the high reactivity of the isocyanate group toward anilines to form an N-acylurea intermediate, which subsequently undergoes a facile intramolecular cyclization to furnish the desired 1-aryldihydrouracil ring system. This application note provides a detailed mechanistic overview, a robust experimental protocol, and practical insights for researchers employing this powerful synthetic transformation.

Mechanistic Rationale: A Tale of Two Reactions

The synthesis proceeds through a logical and predictable sequence of two classical organic reactions: nucleophilic addition followed by intramolecular nucleophilic substitution. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

  • Step 1: Nucleophilic Addition to the Isocyanate. The reaction initiates with the nucleophilic attack of the aniline nitrogen atom on the highly electrophilic carbonyl carbon of the isocyanate. This is a rapid and generally high-yielding reaction that forms a stable N-(3-bromopropanoyl)-N'-arylurea intermediate. The choice of an inert aprotic solvent is critical to prevent unwanted side reactions with the isocyanate.

  • Step 2: Intramolecular Cyclization (Annulation). The second step involves an intramolecular SN2 reaction. The N'-H proton of the urea intermediate is sufficiently acidic to be removed by a base, or in some cases, the nucleophilicity of the nitrogen is high enough to displace the bromide without an external base, often driven by heating. This intramolecular attack of the urea anion (or neutral nitrogen) on the electrophilic carbon bearing the bromine atom results in the formation of the six-membered dihydrouracil ring and the expulsion of a bromide ion. This cyclization is entropically favored and is the key ring-forming step.[5]

The overall transformation is depicted below:

Caption: Figure 1: Reaction mechanism for 1-Aryldihydrouracil synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of 1-aryldihydrouracils. Optimization of temperature, reaction time, and solvent may be necessary for specific substrates.

Materials and Equipment:

  • Substituted aniline (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)

  • Weak base (e.g., Triethylamine (TEA) or Potassium Carbonate), optional

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Overview:

Caption: Figure 2: General experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration). Begin stirring to dissolve the starting material.

  • Isocyanate Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.05 eq) dropwise over 5-10 minutes. Causality Note: The initial cooling and slow addition are crucial to control the exothermicity of the urea formation and to minimize potential side reactions of the highly reactive isocyanate.[6]

  • Urea Formation: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-12 hours. Monitor the consumption of the intermediate and the formation of the product by TLC. Expert Insight: For less nucleophilic anilines or to accelerate the reaction, a non-nucleophilic base like triethylamine (1.1 eq) can be added before heating. This deprotonates the urea, creating a more potent nucleophile for the cyclization step.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Self-Validation: These washes remove any unreacted aniline (acid wash) and acidic byproducts (bicarbonate wash), simplifying the final purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the 1-aryldihydrouracil as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data & Expected Results

The versatility of this reaction allows for the synthesis of a variety of 1-aryldihydrouracils. Yields are typically moderate to high, depending on the electronic nature of the substituents on the aryl ring.

Table 1: Representative Substrate Scope & Yields

EntryAryl Amine Substituent (Ar)ProductTypical Yield (%)
14-Methoxy1-(4-Methoxyphenyl)dihydrouracil85-95%
2H1-Phenyldihydrouracil75-85%
34-Chloro1-(4-Chlorophenyl)dihydrouracil70-80%
44-Nitro1-(4-Nitrophenyl)dihydrouracil50-65%

Note: Yields are illustrative and based on typical outcomes. Electron-donating groups on the aniline (e.g., 4-methoxy) increase its nucleophilicity, often leading to faster reactions and higher yields. Conversely, strong electron-withdrawing groups (e.g., 4-nitro) decrease nucleophilicity and may require longer reaction times or the addition of a base to achieve good conversion.[7]

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemPossible CauseRecommended Solution
Low or No Product Formation 1. Inactive isocyanate (hydrolyzed).2. Poorly nucleophilic aniline.1. Use fresh or newly prepared isocyanate.2. Add a weak base (e.g., TEA) before heating; increase reaction time/temp.
Multiple Products Observed by TLC 1. Intermolecular side reactions.2. Isocyanate trimerization.1. Run the reaction at a higher dilution.2. Ensure slow, controlled addition of the isocyanate at 0 °C.
Incomplete Cyclization Insufficient heat or reaction time for the intramolecular SN2 step.Increase reflux time and monitor by TLC. If the intermediate persists, add a base like K₂CO₃ and continue heating.
Difficulty in Purification Product co-elutes with the urea intermediate.Ensure the cyclization step has gone to completion before workup. A more polar solvent system may be required for chromatography.

References

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 27(9), 2939. [Link]

  • MDPI. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. MDPI. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. ResearchGate. [Link]

  • Nixon, I. D. G., et al. (2024). One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. The Journal of Organic Chemistry, 89(24), 18301-18312. [Link]

  • PubMed. (2024). One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. National Library of Medicine. [Link]

  • Johnson, H. W., Jr., et al. (1965). Notes: Chemistry of β-Bromopropionyl Isocyanate. I. Synthesis of 1-Aryldihydrouracils. The Journal of Organic Chemistry, 30(8), 2818-2820. [Link]

  • Johnson, H. W., Jr., et al. (1963). The Chemistry of β-Bromopropionyl Isocyanate, III. Identification of Phenols and Anilines. The Journal of Organic Chemistry, 28(5), 1416–1417. [Link]

  • Google Patents. (n.d.). Cyclic urea compounds and preparation thereof.
  • AUB ScholarWorks. (n.d.). A study of the mechanism of the reaction between phenyl isocyanate and aniline in non-aqueous solvents. Retrieved January 17, 2026, from [Link]

  • PubMed. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. National Library of Medicine. [Link]

Sources

The Versatility of 3-Bromopropanoyl Isocyanate: A Bifunctional Reagent for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, the quest for efficient and elegant routes to complex molecular architectures is a perpetual driving force. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic design of reagents that can orchestrate the formation of these cyclic systems in a controlled and predictable manner is therefore of paramount importance. 3-Bromopropanoyl isocyanate emerges as a powerful and versatile tool in this context, embodying the concept of bifunctionality to streamline the synthesis of valuable nitrogen-containing heterocycles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a bifunctional cyclization reagent. We will delve into its intrinsic reactivity, explore the mechanistic underpinnings of its cyclization strategies, and provide detailed, field-proven protocols for its application in the synthesis of key heterocyclic scaffolds, including succinimides and piperidin-2-ones.

Core Principles: The Duality of Reactivity

The synthetic prowess of this compound stems from the presence of two distinct reactive centers within its structure: a highly electrophilic isocyanate group and a readily displaceable bromide. This duality allows for a two-stage reaction sequence to be telescoped into a single synthetic operation, offering significant advantages in terms of atom economy and operational simplicity.

  • The Electrophilic Isocyanate: The isocyanate moiety (–N=C=O) is a potent electrophile, readily attacked by a wide range of nucleophiles, including amines, alcohols, and carbanions. This initial reaction serves to tether the 3-bromopropanoyl unit to the nucleophilic substrate.

  • The Latent Electrophilic Alkyl Halide: The bromine atom at the 3-position of the propanoyl chain acts as a leaving group, rendering the adjacent carbon atom susceptible to subsequent intramolecular nucleophilic attack.

This orchestrated sequence of intermolecular nucleophilic addition followed by intramolecular cyclization is the cornerstone of its application as a bifunctional reagent.

Mechanistic Pathways: A Tale of Two Cyclizations

The cyclization of adducts derived from this compound can proceed through distinct mechanistic manifolds, primarily dictated by the reaction conditions and the nature of the initial nucleophile. Understanding these pathways is crucial for predicting and controlling the reaction outcomes.

Ionic Cyclization Pathway

In many cases, the cyclization proceeds through a classical intramolecular nucleophilic substitution (SN2) pathway. Following the initial attack of a nucleophile on the isocyanate, a new nucleophilic center is generated within the intermediate adduct. This newly formed nucleophile then displaces the bromide ion in an intramolecular fashion to forge the heterocyclic ring.

Diagram: Ionic Cyclization Pathway

Caption: General schematic of the ionic cyclization pathway.

Ionic_Cyclization cluster_legend Legend Reagent This compound Intermediate Intermediate Adduct Reagent->Intermediate + Nucleophile Nucleophile Nucleophile (Nu-H) Product Cyclized Product Intermediate->Product Intramolecular SN2 Cyclization Leaving_Group HBr Ionic Pathway Ionic Pathway

Radical Cyclization Pathway

Intriguingly, this compound can also serve as a precursor to the succinimidyl radical.[1] Abstraction of the bromine atom by a radical initiator or through photoredox catalysis generates the 2-(isocyanatocarbonyl)ethyl radical. This radical species can then undergo a 5-exo-trig cyclization onto the isocyanate group to form the thermodynamically stable succinimidyl radical. This radical can then be trapped by a suitable hydrogen atom donor to afford the succinimide product. This pathway opens up avenues for radical-mediated syntheses of these important heterocycles.

Diagram: Radical Cyclization Pathway

Caption: Formation of the succinimidyl radical from this compound.

Radical_Cyclization cluster_legend Legend Reagent 3-Bromopropanoyl Isocyanate Intermediate_Radical 2-(Isocyanatocarbonyl)ethyl Radical Reagent->Intermediate_Radical - Br• Initiator Radical Initiator Succinimidyl_Radical Succinimidyl Radical Intermediate_Radical->Succinimidyl_Radical 5-exo-trig Cyclization Product Succinimide Succinimidyl_Radical->Product + H• H_donor H-atom Donor Radical Pathway Radical Pathway

Applications in Heterocyclic Synthesis: Protocols and Insights

The true utility of this compound is best illustrated through its practical application. The following sections provide detailed, step-by-step protocols for the synthesis of representative five- and six-membered nitrogen heterocycles.

Synthesis of N-Substituted Succinimides

N-substituted succinimides are prevalent structural motifs in medicinal chemistry and materials science. The reaction of primary amines with this compound provides a direct and efficient route to this class of compounds.

Protocol 1: Synthesis of N-Benzylsuccinimide

This protocol details the synthesis of N-benzylsuccinimide via the reaction of benzylamine with this compound, followed by base-mediated cyclization.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-benzylsuccinimide.

Expected Outcome and Characterization:

The product, N-benzylsuccinimide, is typically a white solid. The structure should be confirmed by spectroscopic methods.

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)MS (ESI) m/z
N-Benzylsuccinimide85-957.35-7.25 (m, 5H), 4.65 (s, 2H), 2.70 (s, 4H)177.0, 136.0, 128.8, 128.3, 127.8, 43.0, 28.51770, 1700 (C=O)190.1 [M+H]⁺
Synthesis of Substituted Piperidin-2-ones

Piperidin-2-ones (δ-valerolactams) are important building blocks in alkaloid synthesis and are found in numerous biologically active compounds. The reaction of enamines with this compound provides an elegant entry into this heterocyclic system.

Protocol 2: Synthesis of 1-Morpholino-5,6-dihydropyridin-2(1H)-one derivative

This protocol describes a tandem acylation-cyclization reaction between an enamine and this compound.

Materials:

  • This compound

  • 1-(Cyclohex-1-en-1-yl)morpholine (or other suitable enamine)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1-(cyclohex-1-en-1-yl)morpholine (1.0 eq) in anhydrous acetonitrile at -20 °C under an inert atmosphere, add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise.

  • Maintain the temperature at -20 °C and stir for 1 hour. Then, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired piperidin-2-one derivative.

Expected Outcome and Characterization:

The product is expected to be a bicyclic piperidin-2-one. Spectroscopic analysis is essential for structural confirmation.

CompoundYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (film, cm⁻¹)MS (ESI) m/z
Octahydropyrido[1,2-a]pyrimidine-2,6-dione70-803.8-3.6 (m, 4H), 3.5-3.3 (m, 1H), 2.8-2.6 (m, 4H), 2.5-2.3 (m, 2H), 2.0-1.7 (m, 4H)171.5, 165.0, 66.8, 52.5, 44.0, 31.0, 28.0, 25.5, 24.01720, 1650 (C=O)211.1 [M+H]⁺

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is a lachrymator and corrosive. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. The reagent is sensitive to moisture and protic solvents, with which it can react violently. It should be stored under an inert atmosphere in a cool, dry place. All reactions should be performed under anhydrous conditions.

Conclusion

This compound stands out as a highly effective bifunctional reagent for the construction of nitrogen-containing heterocycles. Its dual reactivity allows for the rapid assembly of complex cyclic structures from simple starting materials. The ability to engage in both ionic and radical cyclization pathways further expands its synthetic utility. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

  • Bowman, W. R.; Brown, D. S.; Burns, C. A.; Marples, B. A. This compound as an acyclic source of the succinimidyl radical. J. Chem. Soc., Perkin Trans. 11993 , 2099-2104. [Link]

Sources

Application Notes and Protocols for Reactions with 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Dual-Reactivity of a Versatile Building Block

3-Bromopropanoyl isocyanate is a heterobifunctional reagent that offers a unique combination of reactive sites within a compact molecular framework. Its chemical structure, featuring both a highly electrophilic isocyanate group and a readily displaceable bromine atom, makes it a valuable tool in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. The isocyanate moiety readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles to form stable urea and carbamate linkages, respectively.[1][2] Concurrently, the terminal bromine atom can participate in a variety of substitution and radical reactions, providing a secondary site for molecular elaboration.[3] This dual reactivity allows for sequential or, under carefully controlled conditions, chemoselective functionalization, enabling the synthesis of diverse molecular architectures.

Core Principles of Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

  • Isocyanate Group: The isocyanate group (–N=C=O) is a potent electrophile, susceptible to attack by a wide range of nucleophiles. The general order of reactivity with common nucleophiles is: primary amines > secondary amines > alcohols.[4][5] These reactions are typically fast and proceed under mild conditions, often at room temperature and without the need for a catalyst.

  • Bromo Group: The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, particularly by soft nucleophiles. It can also be abstracted by radical initiators to generate a 2-(isocyanatocarbonyl)ethyl radical, which can undergo further transformations.[3]

The interplay between these two functionalities allows for a modular approach to synthesis. One can first exploit the reactivity of the isocyanate group and then utilize the bromo group for further chemical modification, or vice versa.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions.

  • Toxicity and Irritation: Isocyanates are known respiratory and skin sensitizers. All handling should be performed in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This can lead to pressure buildup in sealed containers. Therefore, all glassware must be thoroughly dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture and incompatible materials such as acids, bases, and alcohols.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with primary amines and alcohols. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of N-(3-Bromopropanoyl)-N'-alkyl/aryl Ureas

This protocol describes the reaction of this compound with a primary amine to form a substituted urea.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert gas supply (nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 equivalent) and dissolve it in the anhydrous solvent (concentration typically 0.1-0.5 M).

  • Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.[7]

  • Workup:

    • Once the reaction is complete, quench any excess isocyanate by adding a small amount of methanol (approximately 5 equivalents relative to the excess isocyanate) and stirring for 30 minutes.[8]

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[8][9]

  • Characterization: The structure of the purified product can be confirmed by standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Expected Outcome: Formation of the corresponding N-(3-bromopropanoyl)-N'-substituted urea in high yield.

Diagram of Reaction Workflow:

ReactionWorkflow_Urea cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Primary Amine in Anhydrous Solvent Addition Slowly Add Isocyanate Solution to Amine at 0°C Amine->Addition Isocyanate Prepare Solution of This compound Isocyanate->Addition Stirring Stir at Room Temperature (1-3 hours) Addition->Stirring Quench Quench Excess Isocyanate with Methanol Stirring->Quench Evaporation Solvent Removal Quench->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product Product Purification->Product N-(3-Bromopropanoyl)-N'-alkyl/aryl Urea

Caption: Workflow for the synthesis of N-(3-Bromopropanoyl)-N'-alkyl/aryl ureas.

Protocol 2: Synthesis of O-Alkyl/aryl (3-Bromopropanoyl)carbamates

This protocol details the synthesis of carbamates from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, phenol)

  • Anhydrous aprotic solvent (e.g., THF, toluene)

  • Tertiary amine catalyst (optional, e.g., triethylamine, DABCO)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert gas supply (nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and dissolve it in the anhydrous solvent (0.1-0.5 M).

  • Catalyst Addition (Optional): For less reactive alcohols (e.g., secondary or tertiary alcohols), a catalytic amount of a tertiary amine (e.g., 0.1 equivalents of triethylamine) can be added to the alcohol solution.[10]

  • Addition of Isocyanate: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred alcohol solution at room temperature. The reaction may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC.[11]

  • Workup:

    • Upon completion, quench any unreacted isocyanate with a small amount of methanol.[8]

    • Remove the solvent under reduced pressure.

    • The crude product is typically purified by column chromatography on silica gel.[9]

  • Characterization: Confirm the structure of the purified carbamate using NMR, IR, and mass spectrometry.

Expected Outcome: Formation of the corresponding O-alkyl/aryl (3-bromopropanoyl)carbamate.

Diagram of Reaction Workflow:

ReactionWorkflow_Carbamate cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alcohol Dissolve Alcohol in Anhydrous Solvent Addition Slowly Add Isocyanate Solution to Alcohol Alcohol->Addition Isocyanate Prepare Solution of This compound Isocyanate->Addition Stirring Stir at RT or Heat (2-24 hours) Addition->Stirring Quench Quench Excess Isocyanate with Methanol Stirring->Quench Evaporation Solvent Removal Quench->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Product Product Purification->Product O-Alkyl/aryl (3-Bromopropanoyl)carbamate

Caption: Workflow for the synthesis of O-Alkyl/aryl (3-Bromopropanoyl)carbamates.

Reaction Monitoring and Product Analysis

Effective monitoring of the reaction progress and accurate characterization of the final product are crucial for successful synthesis.

Technique Application Key Observations
Thin Layer Chromatography (TLC) Reaction monitoringDisappearance of the limiting reagent (amine or alcohol) and appearance of a new, typically less polar, product spot.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile productsProvides information on the molecular weight and fragmentation pattern of the product.[12][13]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis and purity determinationUseful for monitoring reaction kinetics and assessing the purity of the final product.[11][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationConfirms the formation of the urea or carbamate linkage and the integrity of the bromopropanoyl moiety.
Infrared (IR) Spectroscopy Functional group analysisAppearance of a strong C=O stretch for the urea or carbamate (around 1630-1750 cm⁻¹) and disappearance of the strong, sharp isocyanate peak (around 2250-2275 cm⁻¹).

Mechanism of Action: Nucleophilic Addition to the Isocyanate

The reaction of this compound with amines and alcohols proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen of the amine or the oxygen of the alcohol attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the isocyanate, resulting in the formation of a stable urea or carbamate linkage.

Caption: Generalized mechanism of nucleophilic addition to this compound.

Conclusion

This compound is a versatile and powerful reagent for the synthesis of a wide range of organic molecules. Its dual reactivity allows for the introduction of both a urea/carbamate linkage and a handle for further functionalization. By following the protocols outlined in these application notes and adhering to the necessary safety precautions, researchers can effectively utilize this reagent to advance their synthetic goals in drug discovery and materials science.

References

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

  • Bogolubsky, A. V., Ryabukhin, S. V., Plaskon, A. S., Stetsenko, S. V., Volochnyuk, D. M., & Tolmachev, A. A. (2011). A facile synthesis of unsymmetrical ureas. Tetrahedron, 67(20), 3619-3623.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Zaiko, E. J. (1983). Process for the preparation of aromatic carbamates and isocyanates. U.S. Patent No. 4,415,745. Washington, DC: U.S.
  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 23(12), 5477-5480.
  • Yıldırım, S., Çavuş, M. S., & Aktaş, A. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(19), 9850-9860. [Link]

  • Kégl, T., Kuki, Á., Nagy, T., & Zsuga, M. (2016). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Kégl, T., Kuki, Á., Nagy, T., & Zsuga, M. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3386. [Link]

  • Organic Syntheses. (n.d.). BOC-PROTECTED ALLYLAMINE DERIVATIVES FROM ALLYLIC ALCOHOLS: (E)-N-BOC-GERANYLAMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for the conversion of a primary amine to an isocyanate, via an isocyanide intermediate. Retrieved from [Link]

  • Bowman, W. R., & St-Denis, Y. (1993). This compound as an acyclic source of the succinimidyl radical.
  • Raspoet, G., Nguyen, M. T., & Vanquickenborne, L. G. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 102(49), 10134-10141.
  • Tinnerberg, H., Spanne, M., Dalene, M., & Skarping, G. (1997). Analysis of isocyanates with LC-MS/MS. Analyst, 122(11), 1261-1264.
  • ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. Retrieved from [Link]

  • Davis, T. L., & Ebersole, F. B. (1934). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 56(4), 885-888.
  • Sreelatha, K., & Krishnamurthy, K. S. (2011). Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction. Polymer Science, Series B, 53(1-2), 52-57.
  • Master Organic Chemistry. (2016). Purification Techniques In Organic Chemistry: An Overview. Retrieved from [Link]

  • Ranjan, S., Roy, C., & Sinha, S. K. (2023). Exploring the Principles of GC-MS: Techniques and Applications. Journal of Analytical Chemistry, 78(10), 1229-1238.
  • Google Patents. (1998). Process for preparing isocyanates from primary amines which are not readily dissolved.
  • Kim, Y. E., Kim, Y. N., Lee, S. J., & Kim, M. S. (2018). Improvement of a GC-MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Food Science and Biotechnology, 27(6), 1635-1642. [Link]

  • Li, Y., Wang, Y., Li, Y., & Li, G. (2023). Method for simultaneous determination of three cooling agents in aerosols by GC-MS.
  • Cao, X., Wu, Y., & Zhao, Y. (2015). A Novel Derivatization Method Coupled with GC-MS for the Simultaneous Determination of Chloropropanols. Journal of the Chinese Chemical Society, 62(10), 917-923.

Sources

Application Note: 3-Bromopropanoyl Isocyanate as a Versatile Bifunctional Reagent in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bifunctional Reagents

In the intricate landscape of pharmaceutical development, the efficient construction of complex molecular scaffolds is paramount. 3-Bromopropanoyl isocyanate (CAS: 18926-24-4) has emerged as a powerful and versatile bifunctional reagent, enabling chemists to streamline synthetic routes toward valuable pharmaceutical intermediates.[1] Its unique structure, featuring a highly electrophilic isocyanate group and a reactive alkyl bromide terminus, allows for sequential, and often one-pot, reaction cascades. This dual reactivity is particularly advantageous for the synthesis of nitrogen-containing heterocyclic compounds, a common motif in a vast array of therapeutic agents. This guide provides an in-depth exploration of the reagent's properties, core reactivity, and detailed protocols for its application in synthesizing key pharmaceutical building blocks.

Reagent Profile and Critical Handling Protocols

This compound is a volatile and corrosive liquid that demands careful handling under anhydrous conditions to ensure both safety and reaction efficacy.[1] Its properties are summarized below.

PropertyValueReference
CAS Number 18926-24-4[1][2]
Molecular Formula C₄H₄BrNO₂[1][2][3]
Molecular Weight 177.98 g/mol [1][2]
Boiling Point 68-69 °C (10 Torr)[1]
Appearance Volatile Liquid[1]
Solubility Chlorinated, aromatic, and ethereal solvents[1]

Critical Safety & Handling:

Isocyanates are potent respiratory and skin sensitizers, and this compound is also a lachrymator and corrosive.[1][4][5] Adherence to strict safety protocols is mandatory.

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[1] Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.[4][6] A NIOSH-approved respirator may be required for certain operations.[1]

  • Anhydrous Conditions: The reagent reacts violently with water and other protic solvents.[1] All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and moisture.[1] The container must be tightly sealed, preferably under an inert atmosphere. Avoid contact with bases, alcohols, amines, and organometallic reagents, which can induce violent polymerization.[1]

  • Spill & Waste: Spills should be contained with an inert absorbent material (e.g., sand, vermiculite) and transferred to a sealed container for disposal.[5] Do not use water for cleanup. Decontaminate and dispose of waste according to institutional and local regulations.

Core Reactivity: A Two-Stage Synthetic Strategy

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for a logical two-stage approach to building molecular complexity:

  • Nucleophilic Addition: The highly electrophilic isocyanate carbon is the primary site of reaction. It readily reacts with nucleophiles such as amines and alcohols to form stable urea or carbamate (urethane) linkages, respectively.[7]

  • Substitution or Cyclization: The resulting acyclic intermediate retains the bromo- group, which serves as a handle for a subsequent intramolecular or intermolecular nucleophilic substitution, most commonly leading to the formation of a heterocyclic ring.[1]

G reagent This compound + Nucleophile (e.g., Ar-NH2) intermediate Acyclic Intermediate (N-Aryl-3-bromopropanamide) reagent->intermediate Step 1: Nucleophilic Addition cyclization Intramolecular Cyclization intermediate->cyclization Step 2: Base-Mediated SN2 Reaction product Cyclic Heterocycle (e.g., Dihydrouracil) cyclization->product

Caption: General workflow for utilizing this compound.

Application Protocol 1: Synthesis of an Acyclic Urea Intermediate

This protocol details the foundational reaction of this compound with an aniline to form a stable, acyclic N-aryl-3-bromopropanamide, a versatile intermediate for further elaboration.

Objective: To synthesize N-(4-methoxyphenyl)-3-bromopropanamide.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask with stir bar

  • Septa and needles

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve p-anisidine (e.g., 1.23 g, 10 mmol) in 30 mL of anhydrous DCM under a nitrogen atmosphere.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (e.g., 1.78 g, 10 mmol) dropwise via syringe over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermicity of the isocyanate reaction and prevent side-product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome: The product, N-(4-methoxyphenyl)-3-bromopropanamide, should be a white to off-white solid. Its identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol 2: One-Pot Synthesis of a 1-Aryl-dihydrouracil Scaffold

This advanced protocol demonstrates the power of this compound as a bifunctional reagent in a one-pot synthesis of a 1-aryldihydrouracil, a core structure in many pharmaceutical compounds.[8]

Objective: To synthesize 1-(4-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione.

Principle: The reaction proceeds via the initial formation of the acyclic urea intermediate as described in Protocol 1. A non-nucleophilic base is then added in situ to deprotonate the amide nitrogen, facilitating an intramolecular S_N2 reaction that displaces the bromide and forms the six-membered ring.

G cluster_0 Reaction Mechanism start p-Anisidine + this compound intermediate Acyclic Urea Intermediate (N-(4-methoxyphenyl)-3-bromopropanamide) start->intermediate 1. Nucleophilic   Attack (DCM, 0°C) product 1-(4-methoxyphenyl)dihydrouracil intermediate->product 2. Add Base (e.g., DBU)   Intramolecular Cyclization

Caption: Reaction mechanism for 1-Aryl-dihydrouracil synthesis.

Materials:

  • Same as Protocol 1, plus:

  • A non-nucleophilic base, e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

Step-by-Step Protocol:

  • Intermediate Formation: Follow steps 1-4 from Protocol 1 exactly as written. Do not proceed to workup.

  • Cyclization: After stirring for 2-3 hours at room temperature, re-cool the reaction mixture to 0 °C.

  • Base Addition: Slowly add DBU (e.g., 1.67 g, 11 mmol) to the flask. Causality Note: A strong, non-nucleophilic base is required to deprotonate the amide without competing in an intermolecular reaction with the alkyl bromide.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitoring: Monitor the formation of the cyclized product and disappearance of the intermediate by TLC or LC-MS.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or column chromatography to yield the final dihydrouracil product.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Incomplete Cyclization Insufficient reaction time or base strength.Increase reaction time or temperature (e.g., gentle reflux). Consider a stronger base like sodium hydride (handle with extreme care).
Polymerization/Side Products Presence of moisture; reaction temperature too high.Ensure strictly anhydrous conditions. Maintain temperature control during additions.
Low Yield Inefficient workup; product loss during purification.Optimize extraction pH and recrystallization solvent system.

Conclusion

This compound is a highly effective bifunctional building block for accelerating the synthesis of complex pharmaceutical intermediates. Its predictable, two-stage reactivity allows for the rapid construction of both acyclic ureas and carbamates, as well as diverse heterocyclic scaffolds like dihydrouracils. While its reactivity demands rigorous safety and handling protocols, the strategic advantages it offers in streamlining synthetic pathways make it an invaluable tool for researchers and scientists in drug development. Further exploration of its chemistry, including its role as a precursor to the succinimidyl radical, continues to expand its application in modern organic synthesis.[9]

References

  • Bowman, W. R., & Clark, D. N. (n.d.). This compound as an acyclic source of the succinimidyl radical. Journal of the Chemical Society, Chemical Communications. [Link]

  • Safety Data Sheet: 3M™ Plastic Bonding Adhesive 2665. (2022). 3M. [Link]

  • Safety Data Sheet: ISOCYANATE COMPONENT A. (2015). Gaco. [Link]

  • This compound. (n.d.). ChemSynthesis. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Johnson, H. W., Jr., Lovins, R., & Reintjes, M. (1963). Notes: Chemistry of β-Bromopropionyl Isocyanate. I. Synthesis of 1-Aryldihydrouracils. The Journal of Organic Chemistry, 28(5), 1416–1417. [Link]

  • Johnson, H. W., Jr., Day, R. J., & Tinti, D. S. (1963). The Chemistry of β-Bromopropionyl Isocyanate, III. Identification of Phenols and Anilines. The Journal of Organic Chemistry, 28(5), 1416–1417. [Link]

  • Isocyanate. (n.d.). Wikipedia. [Link]

Sources

Application Notes and Protocols for the Synthetic Use of 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthetic applications of 3-Bromopropanoyl Isocyanate.

Introduction

This compound is a versatile and highly reactive bifunctional reagent, prized in organic synthesis for its ability to introduce a reactive three-carbon chain and a handle for further functionalization. Its structure features two key electrophilic sites: the highly reactive isocyanate carbon and the primary alkyl bromide. This dual reactivity makes it an excellent building block for a variety of molecular scaffolds, particularly in the construction of N-acyl ureas, carbamates, and nitrogen-containing heterocycles like dihydrouracils, which are prevalent in medicinal chemistry.[1]

This guide provides a comprehensive overview of the physicochemical properties, reactivity, safe handling protocols, and key synthetic applications of this compound. The detailed protocols and mechanistic insights are designed to enable researchers to effectively and safely utilize this reagent in their synthetic endeavors.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of this compound is crucial for its successful application. The molecule's reactivity is dominated by the electron-deficient carbon atom of the isocyanate group (-N=C=O), which is highly susceptible to nucleophilic attack.

PropertyValue
Molecular Formula C₄H₄BrNO₂
Molecular Weight 177.98 g/mol
CAS Number 18926-24-4
Boiling Point 68-69 °C at 10 Torr
Appearance Volatile liquid
Solubility Soluble in chlorinated, aromatic, and ethereal solvents.[1]

Reactivity Insights:

  • Isocyanate Group: The primary site of reaction is the isocyanate moiety. It readily reacts with a wide range of nucleophiles, including primary and secondary amines, alcohols, phenols, and water. Reactions with amines are typically very fast, while reactions with alcohols may require catalysis.[2]

  • Alkyl Bromide: The bromine atom serves as a good leaving group, enabling subsequent nucleophilic substitution reactions. This allows for the creation of more complex molecules, including the intramolecular cyclization to form heterocyclic rings.[3][4]

  • Moisture Sensitivity: this compound reacts violently with water and other protic solvents.[1] This reaction leads to the formation of an unstable carbamic acid, which decarboxylates to yield 3-bromopropionamide. This reactivity necessitates the use of anhydrous conditions in all synthetic applications.

Critical Safety and Handling Protocols

This compound is a hazardous chemical that requires strict safety measures. Adherence to these protocols is essential to minimize risk to personnel.

  • General Isocyanate Precautions: Isocyanates as a class are potent respiratory and skin sensitizers.[5][6] Exposure can lead to asthmatic-like reactions, which may be life-threatening. All work must be conducted in a certified, well-ventilated chemical fume hood.[1]

  • Specific Hazards: this compound is a lachrymator and is corrosive.[1] Direct contact with eyes, skin, or the respiratory tract must be avoided.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or laminate film). Inspect gloves for integrity before use.[7]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Storage and Handling:

    • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[8]

    • Keep in a cool, dry, and well-ventilated area away from heat and sources of ignition.[7][9]

    • Store separately from incompatible materials such as water, alcohols, amines, and strong bases.[8]

    • All glassware and solvents used for reactions must be scrupulously dried to prevent unwanted side reactions and potential polymerization.[1]

  • Spill and Waste Disposal:

    • Small spills should be absorbed with an inert material (e.g., vermiculite or sand) and treated with a decontamination solution (e.g., a mixture of water, ammonia, and detergent).

    • All waste containing this compound must be treated as hazardous and disposed of in accordance with institutional and local environmental regulations.[6]

Synthetic Applications and Step-by-Step Protocols

The dual functionality of this compound makes it a valuable reagent for constructing molecules with both urea/carbamate linkages and an alkyl halide handle for further elaboration.

The reaction of this compound with primary or secondary amines is a rapid and efficient method for the synthesis of N-(3-bromopropanoyl) ureas. These products can be valuable intermediates for further synthetic transformations.

Mechanism Overview: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. A subsequent proton transfer from the nitrogen to the oxygen results in the stable urea product.

Caption: Mechanism of N-Acyl Urea Formation.

Protocol 4.1: General Procedure for Reaction with a Primary Aromatic Amine (e.g., Aniline)

This protocol describes a general method for the synthesis of N-phenyl-N'-(3-bromopropanoyl)urea.

  • Materials:

    • Aniline (1.0 eq.)

    • This compound (1.05 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Standard laboratory glassware, dried in an oven

    • Magnetic stirrer, ice bath, rotary evaporator

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Dissolve aniline (1.0 eq.) in anhydrous DCM and add it to the flask.

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve this compound (1.05 eq.) in anhydrous DCM and load it into the dropping funnel.

    • Add the isocyanate solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Substrate TypeTypical SolventTemperatureReaction TimeKey Insights
Primary Aliphatic Amine DCM, THF, MeCN0 °C to RT30 min - 2 hVery fast reaction. Exothermic, requires cooling during addition.
Primary Aromatic Amine DCM, THF0 °C to RT1 - 3 hSlower than aliphatic amines due to lower nucleophilicity.
Secondary Amine DCM, THFRT to 40 °C2 - 6 hSteric hindrance can slow the reaction; slight heating may be required.

The reaction with alcohols or phenols yields N-(3-bromopropanoyl) carbamates. This reaction is generally slower than the reaction with amines and often requires catalysis to proceed at a reasonable rate.[10][11]

Mechanism Overview: Similar to the reaction with amines, the alcohol's hydroxyl group acts as the nucleophile. The reaction can be catalyzed by tertiary amines or organotin compounds, which activate the isocyanate or the alcohol, facilitating the nucleophilic attack.[12]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Polymerization of 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromopropanoyl isocyanate. As a highly reactive bifunctional reagent, its stability is paramount for successful experimental outcomes in pharmaceutical and chemical synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the factors leading to its polymerization and to offer clear, actionable troubleshooting and prevention strategies. Our goal is to explain not just the "how" but the fundamental "why" behind each recommendation, ensuring the integrity of your experiments.

Section 1: Understanding the Inherent Instability of this compound

Q: What makes this compound so reactive and prone to polymerization?

A: The high reactivity of this compound stems from its molecular structure, which features two highly reactive electrophilic centers.

  • The Isocyanate Group (-N=C=O): The carbon atom in the isocyanate group is extremely susceptible to nucleophilic attack. This is the primary site of reaction with water, alcohols, amines, and other nucleophiles. Uncontrolled reactions at this site are the main driver of polymerization.[1]

  • The Acyl Halide Moiety (Br-C-C=O): While the bromide is part of a propanoyl chain, the overall acyl structure contributes to the molecule's reactivity. This part of the molecule can also engage in various reactions, although the isocyanate group is typically the more immediate concern for storage-related polymerization.

This dual reactivity makes it a powerful synthetic tool but also demands meticulous handling and storage to prevent degradation.[2][3]

cluster_molecule This compound cluster_legend Reactive Sites Br Br C1 CH₂ Br->C1 C2 CH₂ C1->C2 C3 C=O C2->C3 NCO N=C=O C3->NCO key1 Primary site for nucleophilic attack (e.g., by H₂O), leading to polymerization. key2 Secondary reactive center. key3 Halogenated alkyl chain.

Caption: Key reactive sites on the this compound molecule.

Section 2: Troubleshooting Guide: Identifying and Resolving Polymerization

This section addresses common observations that indicate product degradation.

Q: I've observed solid white particles, cloudiness, or a gel-like substance in my vial of this compound. What happened?

A: This is the most common sign of polymerization and is almost always caused by moisture contamination .[4][5] Isocyanates react readily with even trace amounts of water from the atmosphere or contaminated labware.[6]

  • Mechanism: The isocyanate group (-NCO) reacts with water (H₂O) to form an unstable carbamic acid. This acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine. This newly formed amine is highly nucleophilic and immediately attacks another isocyanate molecule, creating a urea linkage. This chain reaction continues, forming polyurea, which is insoluble and precipitates as the white solid or gel you are observing.[5][7][8]

  • Can it be salvaged? No. Once polymerization has begun, the process is irreversible. The presence of solids indicates that a significant portion of the reagent has been consumed, and the purity of the remaining liquid is compromised. Using the material will lead to inaccurate stoichiometry and failed reactions. The vial should be disposed of according to your institution's safety protocols.

Q: The cap on my bottle was difficult to open, and I heard a hiss of escaping gas. Is this related to polymerization?

A: Yes, this is a direct and dangerous consequence of moisture contamination. As explained above, the reaction between the isocyanate and water produces carbon dioxide (CO₂) gas.[5][9] In a tightly sealed container, this gas generation can lead to a significant and hazardous pressure buildup.[9]

  • Immediate Action: Handle the container with extreme caution, wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[4] Open the container slowly and behind a blast shield or inside a fume hood to safely vent the pressure.

  • Root Cause: This indicates a breach in the container's seal or improper handling during previous use, which allowed atmospheric moisture to enter.

Q: My this compound has developed a yellow or brown tint during storage. Is it still usable?

A: Discoloration often indicates thermal degradation or the presence of impurities that catalyze side reactions.[10] While some slight yellowing might be acceptable for less sensitive applications, it is a clear sign of compromised purity.

  • Cause: Elevated storage temperatures can accelerate various degradation pathways.[4] Additionally, impurities from the synthesis process can lead to the formation of colored byproducts over time.[10]

  • Recommendation: We advise against using discolored reagents for applications where high purity is critical. The impurities causing the color change may have unpredictable effects on your reaction. For best results, use a fresh, colorless vial of the reagent.

Section 3: Best Practices for Storage and Handling (Preventative Measures)

Proactive prevention is the only effective strategy for maintaining the integrity of this compound.

Q: What are the absolute critical parameters for storing this compound?

A: The three pillars of stable storage are Moisture Exclusion, Temperature Control, and an Inert Atmosphere.

ParameterOptimal ConditionCondition to AvoidRationale & Consequence of Failure
Moisture Strictly Anhydrous Any contact with H₂OMoisture is the primary initiator of the polymerization cascade, leading to solid formation (polyurea) and CO₂ pressure buildup.[4][5]
Atmosphere Inert Gas (Dry Nitrogen or Argon) Ambient AirAir contains ~1-3% water vapor, which is sufficient to degrade the product. An inert gas blanket displaces this moisture.[1][5]
Temperature Cool (2-8 °C) Room temperature or elevated temperaturesHeat accelerates the rate of all degradation reactions, including polymerization and dimerization.[4][6] Avoid freezing, which could cause crystallization.
Contaminants Store in isolation Protic solvents (alcohols), bases (amines), organometallicsThese materials can directly react with or catalyze the polymerization of the isocyanate.[2]
Q: How should I properly handle the material when opening a new container or aliquoting?

A: Every time the container is opened is a potential contamination event. A rigorous inert atmosphere technique is mandatory.

start Start: Need to Aliquot Reagent prep 1. Prepare Labware - Oven-dry all glassware/syringes - Cool under desiccation start->prep inert_env 2. Move to Inert Environment - Inside a glovebox OR - On a Schlenk line prep->inert_env puncture_septum 3. Puncture Septum Seal - Use a clean, dry needle connected to inert gas line inert_env->puncture_septum pressurize 4. Create Positive Pressure - Gently introduce inert gas into the vial puncture_septum->pressurize withdraw 5. Withdraw Reagent - Use a second, dry syringe to draw the required volume pressurize->withdraw remove_needles 6. Remove Syringes - Withdraw aliquot syringe first, then the gas inlet needle withdraw->remove_needles seal 7. Seal and Store - Wrap septum with Parafilm® - Return to 2-8 °C storage immediately remove_needles->seal end End: Aliquot Ready for Use seal->end

Caption: Recommended workflow for safely aliquoting this compound.

Q: Are there any chemical inhibitors I can add to prolong shelf life?

A: For this specific, high-purity reagent, we do not recommend adding any external inhibitors. While inhibitors are used for bulk industrial monomers, adding any substance to this compound would compromise its purity and intended reactivity. The most effective "inhibitor" is the strict exclusion of initiators like water and heat.

Section 4: Key Experimental Protocols

Protocol 1: Procedure for Receiving and Initial Inspection
  • Verify Integrity: Upon receipt, inspect the container for any signs of damage to the cap or seal.

  • Check for Solids/Color: Hold the vial against a light source. The liquid should be clear, colorless, and free of any particulate matter.

  • Confirm Seal: If the product is sealed with a septum, ensure it is intact and not punctured.

  • Immediate Storage: Immediately place the product in a designated 2-8 °C storage location, away from incompatible materials.

Protocol 2: Step-by-Step Guide for Aliquoting Under Inert Atmosphere

This protocol is designed for labs without a glovebox, using standard Schlenk line techniques.

  • Objective: To remove a specific volume of the reagent without exposing the bulk material to the atmosphere.

  • Required Equipment:

    • Original vial of this compound

    • Schlenk line with dry nitrogen or argon

    • Two sterile, oven-dried hypodermic needles

    • One oven-dried, gas-tight syringe of appropriate volume

    • An oven-dried reaction vessel, sealed with a septum and purged with inert gas

    • Parafilm® or a suitable laboratory sealing film

  • Methodology:

    • Secure the reagent vial to a clamp. Ensure it remains upright.

    • Connect one needle to the inert gas outlet of the Schlenk line. This will be your gas inlet.

    • Carefully pierce the vial's septum with the gas inlet needle, ensuring the needle tip is in the headspace, not the liquid.

    • Insert the second needle (the vent needle, not yet attached to the syringe) into the septum to allow for purging. Let the inert gas flow for 1-2 minutes to flush any air from the headspace. Remove the vent needle.

    • Attach the dry, gas-tight syringe to the second needle and insert it through the septum into the liquid.

    • Slowly draw the desired volume of this compound into the syringe. The slight positive pressure from the inert gas line will aid this process.

    • Once the desired volume is acquired, withdraw the syringe and needle from the vial.

    • Immediately dispense the reagent into your prepared, inerted reaction vessel.

    • Remove the gas inlet needle from the reagent vial.

    • Immediately wrap the punctured septum of the reagent vial with Parafilm® to ensure a tight seal.

    • Return the reagent vial to its proper 2-8 °C storage conditions.

References

  • Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety?[Link]

  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. [Link]

  • Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

  • Lepene, B., Long, T., & Kranbuehl, D. (2002). Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives. The Journal of Adhesion. [Link]

  • Semantic Scholar. (2002, April 1). Moisture-Curing Kinetics of Isocyanate Prepolymer Adhesives. [Link]

  • Safe Work Australia. (n.d.). Guide to handling isocyanates. [Link]

  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]

  • ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. [Link]

  • Google Patents. (2011, June 9). US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds.
  • Huntsman Building Solutions. (2021, January 20). Isocyanate Component A - Safety Data Sheet. [Link]

  • RSC Publishing. (n.d.). This compound as an acyclic source of the succinimidyl radical. Journal of the Chemical Society, Chemical Communications. [Link]

  • RSC Publishing. (2016, November 8). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. [Link]

  • Pharos. (n.d.). This compound. [Link]

  • The Aquila Digital Community. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. [Link]

  • Cargo Handbook. (n.d.). Isocyanate. [Link]

  • ResearchGate. (2017, December 1). Blocked Isocyanates: from Analytical and Experimental Considerations to Non-Polyurethane Applications. [Link]

  • MDPI. (n.d.). Revealing the Mechanical Properties of Emulsion Polymer Isocyanate Film in Humid Environments. [Link]

  • ChemSynthesis. (2025, May 20). This compound. [Link]

  • Scribd. (n.d.). 1.0 RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2019, August 5). Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2020, October 18). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]

  • ResearchGate. (2002, August 6). Effect of catalysts on the reaction of an aliphatic isocyanate and water. [Link]

  • AIDIC. (2015, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. [Link]

  • MDPI. (n.d.). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. [Link]

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Technical Support Center: 3-Bromopropanoyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Bromopropanoyl Isocyanate. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile bifunctional reagent. Given its dual electrophilic nature—a highly reactive isocyanate group and an alkyl bromide—experimental success hinges on understanding and controlling its reactivity to prevent the formation of common side products. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and fundamental concepts for working with this compound.

Q1: My reaction mixture became very viscous or solidified unexpectedly. What is the likely cause?

A1: This is a classic sign of polymerization. This compound can polymerize, especially in the presence of contaminants like basic or protic materials.[1] The isocyanate group is highly susceptible to nucleophilic attack, and trace amounts of water, amines, or other nucleophiles can initiate a chain reaction.

Key Takeaway: Maintaining strictly anhydrous and inert conditions is non-negotiable. Store the reagent in a cool, dry place and handle it exclusively under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Q2: I observe a significant amount of a high molecular weight byproduct that seems to be a dimer of my starting materials, especially after aqueous workup. What is this byproduct?

A2: You are likely observing the formation of a symmetrical N,N'-di(3-bromopropanoyl)urea. Isocyanates react rapidly and violently with water.[1][2] This reaction proceeds through two key steps:

  • Hydrolysis: The isocyanate first reacts with water to form an unstable carbamic acid, which quickly decarboxylates to yield 3-bromopropanamide and carbon dioxide (CO₂).

  • Urea Formation: The newly formed primary amide is nucleophilic and will rapidly attack a second molecule of this compound to form the symmetrical urea byproduct.

This side reaction is a primary cause of reduced yields and purification challenges.

Q3: Besides the expected product, my LC-MS shows a peak corresponding to my nucleophile plus 43 Da (C₂H₃O). What could this be?

A3: This side product is likely the result of intramolecular cyclization following the initial reaction. After your nucleophile (e.g., an amine or alcohol) reacts with the isocyanate, the resulting intermediate possesses a nucleophilic nitrogen or oxygen and a terminal alkyl bromide. Under favorable conditions (e.g., presence of a base, elevated temperature), the molecule can undergo an intramolecular SN2 reaction, displacing the bromide to form a five-membered ring (a derivative of succinimide or a cyclic carbamate), effectively losing HBr (81 Da) and adding the acyl group from the isocyanate. The mass difference you are seeing might be related to a different cyclization or rearrangement pathway, but intramolecular reaction is a strong possibility. Radical-mediated cyclization to form the succinimidyl radical is also a known pathway for this molecule under specific conditions.[3]

Q4: Can I use protic solvents like methanol or ethanol for my reaction?

A4: It is strongly discouraged. Protic solvents will compete with your intended nucleophile and react with the isocyanate group to form carbamates.[1] For example, methanol will react to form methyl N-(3-bromopropanoyl)carbamate. This reaction is so efficient that methanol is often used intentionally at the end of a reaction to "quench" any excess isocyanate before workup.[4] Always use dry, aprotic solvents such as chlorinated, aromatic, or ethereal solvents (e.g., Dichloromethane, Toluene, THF, Diethyl Ether).[1]

Part 2: Troubleshooting Guide: Diagnosis & Resolution

This section provides a deeper dive into specific experimental problems, their underlying causes, and actionable solutions.

Issue 1: Low Yield & Complex Crude Product Mixture
  • Symptom: Your main product is a minor component in a complex mixture, as seen on TLC, GC-MS, or NMR.

  • Causality Analysis: This outcome almost always points to inadequate control over reaction conditions, allowing multiple side reactions to compete with the desired transformation.

Potential Cause Scientific Explanation Recommended Solution & Protocol
Moisture Contamination Water reacts with the isocyanate to form an amide, which then consumes a second equivalent of isocyanate to form a urea byproduct, halving your maximum theoretical yield.[1][2]Implement Strict Anhydrous Techniques: 1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under an inert atmosphere.2. Use solvents from a solvent purification system or freshly opened anhydrous grade bottles.3. Handle all reagents, including the isocyanate and the nucleophile, under a positive pressure of Argon or Nitrogen.
Inappropriate Solvent Choice Using protic solvents (alcohols, water) or solvents with reactive impurities (e.g., unstabilized THF with peroxides) leads to byproduct formation.Solvent Verification: 1. Use only certified anhydrous, aprotic solvents.2. Before use, you can test for water using a small amount of sodium metal (effervescence indicates water) or a Karl Fischer titrator for a quantitative measure.
Incorrect Stoichiometry or Addition Order Adding the nucleophile too quickly or using a large excess can lead to localized heating and side reactions. If the nucleophile has multiple reactive sites, this can also lead to mixtures.Controlled Reagent Addition: 1. Cool the reaction mixture (e.g., 0°C) before adding the isocyanate.2. Add the isocyanate dropwise via a syringe pump to a stirred solution of the nucleophile to maintain dilution and control the exotherm.3. Use a slight excess (1.05-1.1 equivalents) of the isocyanate to ensure full conversion of the valuable nucleophile, then quench the excess.
Issue 2: Purification Difficulties & Insoluble Precipitates
  • Symptom: The desired product is difficult to separate from impurities via column chromatography, or a significant amount of insoluble white solid is present in the crude material.

  • Causality Analysis: The physical properties of urea byproducts are the primary culprit. They are often highly polar, crystalline, and poorly soluble in common organic solvents, making them difficult to remove.

G start Crude Reaction Mixture (Contains Product + Precipitate) filter Filter the Mixture start->filter solid Isolate the Solid (Likely Urea Byproduct) filter->solid on filter filtrate Collect the Filtrate (Contains Desired Product) filter->filtrate passes through analyze_solid Analyze Solid (NMR, IR, MS) solid->analyze_solid analyze_filtrate Analyze Filtrate (TLC, LC-MS) filtrate->analyze_filtrate purify Purify Filtrate (Column Chromatography, Recrystallization) analyze_filtrate->purify G cluster_main Main Reaction Pathways cluster_products Products & Byproducts reagent This compound product Desired Product (Urea, Carbamate, etc.) reagent->product + Target Nucleophile (e.g., R-NH2) (Desired Path) urea Symmetrical Urea Byproduct reagent->urea + H2O (Trace) (Common Side Path) polymer Polymer reagent->polymer + Initiator (Base/Nu:) (Storage/Handling Issue) carbamate Carbamate Byproduct (from solvent) reagent->carbamate + R'-OH (Solvent) (Common Side Path)

Sources

Technical Support Center: Optimizing Reaction Yield for 3-Bromopropanoyl Isocyanate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-bromopropanoyl isocyanate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but highly reactive reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and reactivity of this compound.

Q1: What is this compound and what are its primary applications?

A: this compound (C₄H₄BrNO₂) is a bifunctional reagent featuring a reactive isocyanate group (-N=C=O) and a terminal bromine atom.[1][2] The isocyanate group is a powerful electrophile that readily reacts with nucleophiles like amines, alcohols, and thiols to form stable urea, carbamate, and thiocarbamate linkages, respectively.[3][4] The bromo- moiety provides a secondary site for subsequent synthetic transformations, such as substitution or cyclization reactions.[5] It is frequently used in the synthesis of pharmaceuticals and as a derivatizing agent.[1]

Q2: How should I handle and store this compound?

A: This reagent is highly reactive, corrosive, and a lachrymator.[1] All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] It is critical to store the compound under anhydrous (moisture-free) conditions in a cool, dry place.[1] The isocyanate group reacts violently with water and other protic or basic materials, which can induce vigorous polymerization.[1] Always use dry solvents and glassware and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[6][7]

Q3: What is the general order of reactivity for nucleophiles with this isocyanate?

A: The electrophilic carbon of the isocyanate group is highly susceptible to nucleophilic attack. The general reactivity order with common functional groups is:

Primary Amines > Secondary Amines > Alcohols > Water > Thiols > Carboxylic Acids.[3]

This hierarchy is crucial for planning selective derivatizations when multiple nucleophilic groups are present in a substrate. Primary amines are the most reactive and typically react rapidly at room temperature without a catalyst.[3][8]

Q4: What are the most common side reactions I should be aware of?

A: The most prevalent and problematic side reaction is with residual water.[6][7] Moisture leads to the hydrolysis of the isocyanate to an unstable carbamic acid, which then decomposes to 3-bromopropanamine and carbon dioxide gas (CO₂).[6] This newly formed primary amine is highly nucleophilic and can react with a second molecule of the isocyanate to form an insoluble and difficult-to-remove N,N'-bis(3-bromopropanoyl)urea byproduct.[6][7] Other potential side reactions include self-polymerization at elevated temperatures and reactions with other nucleophiles in the sample matrix.[7]

Troubleshooting Guide: Low Yield & Side Product Formation

This section provides a structured approach to diagnosing and solving common experimental issues.

Problem 1: Low or No Product Yield

You've run the reaction, but TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture with very little desired product.

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}

Figure 1. Decision tree for troubleshooting low product yield.

Causality & Solutions:

  • Reagent Integrity: this compound can degrade or polymerize if not stored correctly. Before use, confirm its integrity by checking for the characteristic strong, sharp isocyanate peak in the IR spectrum around 2250-2275 cm⁻¹.[3] The most common cause of failure is moisture contamination.[6] Ensure all solvents, reagents, and glassware are rigorously dried.[9] Solvents should be passed through activated alumina or distilled from an appropriate drying agent.[6]

  • Reaction Kinetics: The reaction may be too slow under the initial conditions.

    • Temperature: Low temperatures can hinder reactions with less reactive nucleophiles.[10] Cautiously increasing the temperature in small increments can improve the rate. However, be aware that excessive heat can promote side reactions.[7]

    • Catalysis: For sluggish reactions, particularly with alcohols or thiols, a catalyst can be essential. Tertiary amines (e.g., triethylamine, TEA) or organotin compounds (e.g., dibutyltin dilaurate, DBTDL) are commonly used to activate the isocyanate.[4][11]

  • Stoichiometry: Inaccurate measurement of reagents is a common source of error.[9] Double-check all calculations and ensure precise weighing and transfer of materials.

Problem 2: Significant Byproduct Formation (Especially White Precipitate)

The reaction produces a significant amount of a white solid that precipitates from the solution, complicating purification and reducing the yield of the desired product.

Causality & Solutions:

This is the classic sign of moisture contamination.[6] The white precipitate is almost certainly the symmetrically disubstituted urea byproduct formed from the reaction of the isocyanate with water.[6][7]

  • Identify the Source of Water: Systematically review every component of your reaction setup.

    • Solvents: Are they certified anhydrous or freshly distilled over a drying agent?

    • Reagents: Is your starting nucleophile hygroscopic? Was it dried before use?

    • Atmosphere: Is your inert gas line supplying truly dry gas? Was the system properly purged before starting?

    • Glassware: Was all glassware oven-dried or flame-dried immediately before use?[9]

  • Implement a Rigorous Anhydrous Protocol:

    • Use syringe techniques for all liquid transfers.

    • Maintain a positive pressure of dry nitrogen or argon throughout the entire process.[10]

    • For particularly sensitive reactions, consider using a glovebox.

Optimized Experimental Protocols & Data

Protocol 1: Derivatization of a Primary Amine (e.g., Benzylamine)

This protocol outlines the straightforward reaction with a highly reactive nucleophile where catalysis is typically unnecessary.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add this compound (1.05 eq) dropwise via syringe over 5 minutes with vigorous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the amine. In-situ FT-IR can also be used to monitor the disappearance of the isocyanate peak (~2275 cm⁻¹).[12]

  • Workup: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting urea derivative by silica gel column chromatography or recrystallization.

Protocol 2: Derivatization of a Less Reactive Alcohol (e.g., Isopropanol)

This protocol demonstrates the use of a catalyst to drive the reaction with a less nucleophilic alcohol to completion.

  • Setup: Prepare the reaction vessel as described in Protocol 1.

  • Reagent Preparation: In the flask, dissolve isopropanol (1.0 eq) in anhydrous tetrahydrofuran (THF). Add dibutyltin dilaurate (DBTDL) (0.01-0.05 eq) as a catalyst.

  • Reaction Initiation: Add this compound (1.1 eq) dropwise at room temperature.

  • Reaction & Monitoring: Stir the reaction at room temperature for 4-16 hours. If the reaction is slow, gentle heating (40-50 °C) may be required. Monitor for the formation of the carbamate product by LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Summary: Impact of Conditions on Yield

The choice of solvent, base, and temperature can significantly impact reaction outcomes. The following table summarizes typical effects based on established isocyanate chemistry principles.

NucleophileSolventCatalyst/BaseTypical Temp.Expected YieldKey Considerations
Primary Amine DCM, THF, ACNNone needed0 °C to RT>90%Reaction is very fast; exothermic.[3]
Secondary Amine DCM, THF, ACNNone neededRT to 40 °C85-95%Slower than primary amines due to sterics.
Primary Alcohol THF, TolueneDBTDL, DMAPRT to 60 °C70-90%Catalyst is often required for good rates.[11]
Phenol Toluene, DioxaneTEA, DBU50 °C to 100 °C60-85%Less nucleophilic; requires base and heat.
Thiol ACN, DMFTEA, K₂CO₃RT to 50 °C75-90%Base is needed to deprotonate the thiol.

ACN: Acetonitrile, DCM: Dichloromethane, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, DMAP: 4-Dimethylaminopyridine, DMF: Dimethylformamide, RT: Room Temperature, TEA: Triethylamine, THF: Tetrahydrofuran.

Analytical Methods for Reaction Monitoring

Effective reaction optimization relies on accurate monitoring.

  • In-situ FT-IR Spectroscopy: This is a powerful technique for real-time monitoring.[12] It allows for direct observation of the disappearance of the isocyanate (-NCO) absorbance band around 2250-2275 cm⁻¹ and the appearance of the urea or carbamate carbonyl bands.[3][12] This provides precise data on reaction initiation, progression, and endpoint without offline sampling.[12]

  • HPLC: High-Performance Liquid Chromatography is widely used for analyzing the reaction mixture.[13][14] It can separate the starting materials, product, and byproducts, allowing for quantification and yield determination. Derivatization is often used to make analytes detectable by UV or fluorescence detectors.[7][14]

  • LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it the ideal tool for confirming the mass of the desired product and identifying unknown byproducts.

graph G { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2. General experimental workflow for derivatization.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis.
  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • IOM World. (n.d.). Isocyanate Sampling and Analysis. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. (2024). RSC Advances. DOI:10.1039/D4RA03683B
  • A laboratory comparison of analytical methods used for isocyanates. (2025).
  • Detection techniques for air-borne isocyanates based on fluorescent deriv
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010).
  • Benchchem. (n.d.). Side reactions and byproduct formation in 1-Naphthyl isocyanate derivatization.
  • Improved Synthesis of Unsymmetrical Ureas via Carbam
  • Centers for Disease Control and Prevention. (n.d.). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

  • Method for making carbamates, ureas and isocyanates. (n.d.). Google Patents.
  • Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. (2025).
  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • This compound as an acyclic source of the succinimidyl radical.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Process for the preparation of isocyanates from acyl azides. (n.d.). Google Patents.
  • Benchchem. (n.d.). Cross-reactivity studies of isopropyl isocyanate with other functional groups.
  • Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. (2025).
  • Patsnap Eureka. (2025). Advancements in Isocyanate Reaction Control Techniques. Retrieved from [Link]

  • Relative reactivity's of various functional groups towards isocyanates. (n.d.).
  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. (n.d.). Semantic Scholar.
  • Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. (n.d.). PubMed.
  • of the reaction between. (n.d.). AUB ScholarWorks.
  • Chemistry LibreTexts. (2023).
  • Benchchem. (n.d.). Identifying and minimizing side-products in derivatization reactions.

Sources

Technical Support Center: Purification of Reaction Products from 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromopropanoyl Isocyanate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying its reaction products. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.

Introduction to Purification Challenges

This compound is a highly reactive bifunctional reagent used in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] Its reactivity, stemming from the electrophilic isocyanate group and the presence of a bromine atom, can lead to a range of desired products, primarily N-(3-bromopropanoyl) ureas and carbamates. However, this reactivity also presents several challenges during product purification. Common issues include the formation of byproducts, thermal instability, and the potential for degradation of the desired product under certain purification conditions. This guide is designed to help you anticipate and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Work-up and Quenching

Q1: My reaction with this compound is complete. How should I quench the excess isocyanate before work-up?

A1: Quenching unreacted this compound is a critical first step to prevent the formation of unwanted byproducts during aqueous work-up and subsequent purification. The isocyanate group is highly susceptible to hydrolysis, which can lead to the formation of a primary amine that can then react with remaining isocyanate to form a symmetrically disubstituted urea.[1]

  • Recommended Quenching Agent: Methanol

    • Rationale: Adding a simple, volatile alcohol like methanol (MeOH) to the reaction mixture will rapidly and cleanly convert the excess isocyanate into a stable and more easily separable methyl carbamate derivative.[2] This carbamate is generally less polar than the corresponding urea byproduct that would form from quenching with water, making it easier to separate chromatographically.

    • Protocol: After cooling the reaction mixture to room temperature, add 2-5 equivalents of anhydrous methanol (relative to the initial amount of isocyanate) and stir for 30-60 minutes. Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) by FT-IR spectroscopy to confirm the completion of the quenching process.

Q2: I've noticed a significant amount of a white, insoluble precipitate in my crude reaction mixture. What is it and how can I prevent its formation?

A2: The white precipitate is most likely a symmetrically disubstituted urea, specifically 1,3-bis(3-bromopropanoyl)urea. This byproduct forms when the isocyanate reacts with water. The reaction of an isocyanate with water forms an unstable carbamic acid, which decarboxylates to yield a primary amine. This amine is highly nucleophilic and rapidly reacts with another molecule of isocyanate to form the insoluble urea.[1]

  • Prevention is Key:

    • Anhydrous Conditions: The most effective way to prevent this side reaction is to maintain strictly anhydrous conditions throughout your experiment. This includes using dry solvents, freshly distilled reagents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent and Reagent Drying: Ensure all solvents are passed through a drying agent (e.g., activated alumina or molecular sieves) or are freshly distilled from an appropriate drying agent. Hygroscopic starting materials should be dried in a vacuum oven before use.

Chromatographic Purification

Q3: My desired N-(3-bromopropanoyl) urea/carbamate is proving difficult to purify by column chromatography. What are some common issues and how can I resolve them?

A3: Challenges in the chromatographic purification of these products often stem from their polarity, potential for on-column degradation, and the presence of closely eluting impurities.

  • Issue: Tailing or Broad Peaks

    • Cause: The amide and urea functionalities can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a polar modifier to your eluent system. For example, adding 0.1-1% triethylamine (TEA) can help to mask the acidic sites on the silica gel and improve peak shape. Alternatively, for compounds that are not base-sensitive, a small amount of acetic acid or formic acid can sometimes improve separation.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a bonded phase like diol- or amino-functionalized silica.

  • Issue: Suspected On-Column Degradation

    • Cause: The 3-bromopropanoyl moiety can be susceptible to degradation on silica gel, especially if the crude product is acidic or if the chromatography is prolonged. The α-protons to the carbonyl group are acidic and can be involved in elimination or substitution reactions.

    • Solution:

      • Rapid Purification: Aim for a quick purification. Use a wider diameter column and a slightly faster flow rate to minimize the residence time of your compound on the column.

      • Deactivated Silica: Use silica gel that has been deactivated, for example, by treating it with a solution of triethylamine in your non-polar eluent before packing the column.

      • Dry Loading: To improve resolution and minimize band broadening, consider dry loading your sample. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.[2]

Table 1: Suggested Starting Conditions for Column Chromatography

Product TypeStationary PhaseEluent System (Gradient)
N-(3-bromopropanoyl) carbamateSilica Gel (230-400 mesh)Hexanes:Ethyl Acetate (9:1 to 1:1)
N-(3-bromopropanoyl) ureaSilica Gel (230-400 mesh)Dichloromethane:Methanol (100:0 to 95:5)
Base-sensitive productsNeutral AluminaHexanes:Ethyl Acetate (gradient)
Recrystallization

Q4: I would like to purify my solid product by recrystallization. How do I choose an appropriate solvent?

A4: Recrystallization is an excellent technique for purifying solid N-(3-bromopropanoyl) derivatives, provided a suitable solvent can be found. The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][4]

  • Solvent Selection Strategy:

    • "Like Dissolves Like": Start by considering the polarity of your product. N-acyl ureas and carbamates are moderately polar. Solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/heptane or dichloromethane/hexanes are often good starting points.[5][6]

    • Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will show a significant increase in solubility with temperature.

    • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[7]

  • Dealing with Colored Impurities:

    • If your product is discolored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb your desired product. Perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool.[3]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (after quenching and work-up) in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. If the product is not very soluble, use the dry loading technique described in Q3.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude solid product and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.

Visualizing the Workflow

Diagram 1: General Purification Workflow

G reaction Completed Reaction Mixture (Product, Excess Isocyanate, Byproducts) quench Quench with Methanol reaction->quench workup Aqueous Work-up & Extraction quench->workup crude Crude Product workup->crude is_solid Is Crude Product a Solid? crude->is_solid chromatography Column Chromatography is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes pure_oil Pure Oily Product chromatography->pure_oil is_solid_after_chrom is_solid_after_chrom chromatography->is_solid_after_chrom Solid after concentration? pure_solid Pure Solid Product recrystallization->pure_solid is_solid_after_chrom->recrystallization Yes is_solid_after_chrom->pure_solid No

Caption: A decision-making workflow for the purification of products from this compound reactions.

Diagram 2: Troubleshooting Chromatography Issues

G start Poor Separation or Peak Tailing in Chromatography check_polarity Is Eluent Polarity Optimized? start->check_polarity adjust_gradient Adjust Gradient Profile check_polarity->adjust_gradient No check_tailing Significant Peak Tailing? check_polarity->check_tailing Yes adjust_gradient->check_tailing add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) check_tailing->add_modifier Yes check_degradation Suspect On-Column Degradation? check_tailing->check_degradation No add_modifier->check_degradation use_neutral_phase Use Neutral Alumina or Deactivated Silica check_degradation->use_neutral_phase Yes solution Improved Separation check_degradation->solution No rapid_purification Perform Rapid Chromatography use_neutral_phase->rapid_purification rapid_purification->solution

Caption: A troubleshooting guide for common column chromatography issues.

References

  • Vargas, D. A., Santiago, C. C., & Cánepa, A. S. (2020). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect, 5(42), 13235-13239.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Shandu, M. P., Ngwenya, A. R., Lamola, J. L., & Moshapo, P. T. (2023). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. RSC Advances, 13(50), 35085-35090.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono- and N,N-disubstituted ureas. ARKIVOC, 2003(13), 147-156.
  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Speziale, A. J., & Smith, L. R. (1962).
  • Flores, J. D., Shin, J., Hoyle, C. E., & McCormick, C. L. (2010). Direct RAFT Polymerization of an Unprotected Isocyanate-Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions. Polymer Chemistry, 1(6), 830-840.
  • Straniero, V., et al. (2022).

Sources

Technical Support Center: Managing Exothermic Reactions with 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 3-Bromopropanoyl Isocyanate. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive bifunctional reagent. My goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to manage its inherent reactivity safely and effectively. The isocyanate functional group is notoriously energetic, and its reactions are often exothermic.[1] Understanding and controlling this exotherm is critical for reaction success and laboratory safety.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you may encounter during your experiment. The format is designed to help you quickly diagnose and respond to developing situations.

Q1: My reaction temperature is rising rapidly and uncontrollably. What are the immediate steps and underlying causes?

A1: An uncontrolled temperature spike indicates a potential runaway reaction, which must be addressed immediately to prevent pressure buildup and loss of containment.[2]

  • Immediate Actions:

    • Cease Reagent Addition: Immediately stop the addition of any further reagents to the flask.

    • Enhance Cooling: If not already in place, immerse the reaction vessel in a pre-prepared ice/salt or dry ice/acetone bath. Do not use water alone if there is a risk of flask breakage.

    • Alert Personnel: Inform colleagues and your lab supervisor of the situation.

    • Prepare for Quench: If the temperature continues to rise despite cooling, be prepared to execute an emergency quench (see Protocol 2).

    • Ensure Ventilation: Confirm that the reaction is taking place in a certified chemical fume hood with the sash at the appropriate height.[3][4]

  • Probable Causes & Scientific Explanation:

    • Excessive Reagent Addition Rate: The most common cause is adding the nucleophile (e.g., amine, alcohol) too quickly. The reaction of an isocyanate with a nucleophile is fast and highly exothermic.[1] A rapid addition generates heat faster than the system can dissipate it, leading to a thermal runaway.

    • Inadequate Heat Transfer: The reaction scale may be too large for the flask size, reducing the surface-area-to-volume ratio and hindering heat dissipation. Similarly, inefficient stirring can create localized hot spots where the exotherm accelerates.

    • Moisture Contamination: this compound reacts violently with water.[3] This reaction forms an unstable carbamic acid intermediate, which decomposes to an amine and carbon dioxide gas.[5] The gas evolution increases vessel pressure, while the reaction itself is also exothermic, compounding the hazard.[1][6]

    • Incorrect Solvent Choice: Protic solvents (e.g., alcohols, water) will react exothermically and should not be used as the primary solvent.[3] The polarity of the solvent can also influence the reaction rate.[7][8]

  • Preventive Actions for Future Experiments:

    • Always add the nucleophilic reagent slowly and in a controlled manner, preferably using a syringe pump for consistent delivery.

    • Ensure your reaction vessel is appropriately sized for the scale and is immersed in a cooling bath before starting the reagent addition.

    • Use rigorously dried, anhydrous solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.[3][9]

    • Perform a small-scale pilot reaction to understand the thermal profile before scaling up.

Q2: I'm observing the formation of a white precipitate or seeing my reaction mixture turn into a solid polymer. What is happening?

A2: Unwanted polymerization is a known side reaction for isocyanates, especially under certain conditions.

  • Probable Causes & Scientific Explanation:

    • Anionic Polymerization: Trace amounts of basic or highly nucleophilic contaminants can initiate the polymerization of the isocyanate. This is a rapid, often uncontrollable process.

    • Moisture-Induced Dimerization/Trimerization: As mentioned, water reacts with the isocyanate to form an amine. This newly formed amine can then react with another isocyanate molecule to form a urea linkage. This process can continue, leading to the formation of polyureas, which are often insoluble and precipitate from the reaction mixture.

    • Self-Condensation: Due to its bifunctional nature, this compound can potentially react with itself, especially at elevated temperatures or upon prolonged storage.

  • Preventive Actions:

    • Store this compound in a cool, dry place under an inert atmosphere and away from bases, acids, and metals that could catalyze polymerization.[3]

    • Use purified, anhydrous, aprotic solvents.

    • Maintain a low reaction temperature. Most reactions with this agent proceed efficiently at 0 °C or below.

    • Plan your reaction so that the isocyanate is consumed relatively quickly after being introduced to the reaction mixture.

Frequently Asked Questions (FAQs)

This section covers essential preparatory knowledge for working with this compound.

Q1: What are the critical signs of a developing exotherm I should watch for?

A1: Vigilant monitoring is key. Look for:

  • A steady rise in the internal reaction temperature.

  • Bubbling or gas evolution from the solution.

  • An increase in pressure if using a closed system (monitored via a bubbler or manometer).

  • A noticeable change in the viscosity or color of the reaction mixture.

  • Refluxing of a low-boiling solvent even without external heating.

Q2: Which solvents are recommended for reactions involving this compound?

A2: The choice of solvent is critical for controlling reactivity. The primary requirement is that the solvent must be anhydrous and aprotic .[3]

Solvent ClassRecommended ExamplesNot RecommendedRationale
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane-Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides and water.
Hydrocarbons Toluene, Hexanes-Good for maintaining low temperatures, generally very inert.
Chlorinated Dichloromethane (DCM), Chloroform-Generally compatible, but must be thoroughly dried.
Protic Water, Methanol, Ethanol, IsopropanolAVOID Reacts violently and exothermically with the isocyanate group.[3]
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Use with cautionCan contain trace amine impurities that may catalyze side reactions. Must be exceptionally dry.

Q3: What is the standard, safe procedure for quenching a reaction containing unreacted this compound?

A3: A multi-step quenching process is the safest approach to neutralize the highly reactive isocyanate. This should be done slowly and with continuous cooling.

  • Primary Quench (Less Reactive Alcohol): Slowly add a less reactive alcohol like isopropanol to the cooled reaction mixture.[9] This reacts less vigorously than water or methanol.

  • Secondary Quench (Aqueous Alcohol): Once the initial exotherm from the isopropanol addition subsides, slowly add a 1:1 mixture of isopropanol and water.[9]

  • Final Quench (Water): After the reaction with the aqueous alcohol mixture is complete and no further exotherm is observed, water can be added to ensure all isocyanate has been destroyed.

  • Neutralization: For waste disposal, the final aqueous mixture can be neutralized with a mild acid (e.g., citric acid) or base (e.g., sodium carbonate) as appropriate.[6][9]

Protocols & Methodologies

Protocol 1: General Procedure for a Controlled Nucleophilic Addition

This protocol outlines a standard setup for reacting this compound with a generic nucleophile (Nu-H).

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a digital thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Inert Atmosphere: Place the flask under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve the nucleophile (Nu-H) in the chosen anhydrous, aprotic solvent.

  • Cooling: Cool the solution to the target temperature (typically 0 °C or -20 °C) using an appropriate cooling bath (e.g., ice-water, ice-salt).

  • Isocyanate Addition: Add the this compound to the cooled solution dropwise via a gas-tight syringe over an extended period. For larger scales, a syringe pump is highly recommended for precise control.

  • Monitoring: Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not rise more than 2-3 °C above the set point.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the cold temperature for the prescribed time, monitoring for completion by an appropriate method (e.g., TLC, LC-MS).

  • Workup: Proceed with the quenching procedure as described in the FAQ section.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol is for emergency use when an exotherm becomes uncontrollable.

  • Safety First: Ensure you are wearing appropriate PPE (flame-resistant lab coat, safety goggles, face shield, and appropriate gloves).[10] Alert others and have a fire extinguisher and spill kit ready.

  • Maximum Cooling: Apply the most effective cooling bath available (e.g., dry ice/acetone).

  • Prepare Quenching Agent: In a separate flask, prepare a solution of a high-boiling, less reactive alcohol like isopropanol or n-butanol in an inert solvent like toluene.

  • Controlled Quench: If the reaction is still out of control, add the quenching solution via a cannula or wide-bore syringe, starting slowly while observing the effect on the temperature. Do not dump the quenching agent in all at once, as this could cause a violent secondary exotherm.

  • Dilution: The goal is to both chemically quench the isocyanate and dilute the reaction mixture to slow the reaction rate and aid in heat dissipation.

  • Final Steps: Once the temperature is stabilized and begins to drop, continue stirring in the cold bath until the reaction is fully inert. Proceed with the standard multi-step quenching procedure (FAQ 3) before disposal.

Visual Diagrams

ExothermManagementWorkflow Start Monitor Internal Reaction Temperature CheckTemp Is Temperature Stable within ±2°C of Setpoint? Start->CheckTemp Continue Continue Monitoring & Reagent Addition CheckTemp->Continue Yes Rising Temperature Rising Uncontrollably? CheckTemp->Rising No ControlledRise Maintain Cooling & Reduce Addition Rate Rising->ControlledRise No Emergency INITIATE EMERGENCY PROTOCOL Rising->Emergency Yes ControlledRise->CheckTemp

Caption: Decision workflow for managing reaction temperature.

Caption: Recommended setup for controlled reagent addition.

References

  • Taylor & Francis Online. (n.d.). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates. Retrieved from [Link]

  • ResearchGate. (2017). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates. Retrieved from [Link]

  • ACS Publications. (2021). Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl | ACS Omega. Retrieved from [Link]

  • Reddit. (2021). Safety measures for working with isocyanate : r/chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]

  • University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • Google Patents. (2003). US6664414B2 - Process for reducing residual isocyanate.
  • Actsafe Safety Association. (2017). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromopropyl isocyanate. Retrieved from [Link]

  • Google Patents. (2010). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fauske & Associates. (2024). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Emergency Response. Retrieved from [Link]

  • Royal Society of Chemistry. (1993). This compound as an acyclic source of the succinimidyl radical. Retrieved from [Link]

  • California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • AristaTek. (n.d.). PEAC Hazard Analysis & Emergency Response Resources. Retrieved from [Link]

  • Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • ioMosaic Corporation. (n.d.). Recommended Practice 101 - Control of the Hazards Associated with Reactive Chemicals. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Health and Safety Authority. (2010). Isocyanates. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Nucleophilic Catalysis for the Synthesis of beta-Lactams and other Nitrogen Containing Heterocycles from Isocyanates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Nucleophilic Isocyanation. Retrieved from [Link]

  • Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction.... Retrieved from [Link]

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]

  • AIDIC - The Italian Association of Chemical Engineering. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • SciSpace. (n.d.). Cone Calorimetry Studies of Fire Retardant Soybean-Oil-Based Copolymers Containing Silicon or Boron. Retrieved from [Link]

  • ResearchGate. (2009). Cone calorimetry studies of fire retardant soybean-oil-based copolymers containing silicon or boron: Comparison of additive and reactive approaches | Request PDF. Retrieved from [Link]

Sources

effect of temperature and stoichiometry on 3-Bromopropanoyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Bromopropanoyl isocyanate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its use. As a bifunctional reagent, this compound offers unique synthetic possibilities but also presents specific challenges related to its high reactivity and the influence of the bromo substituent. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions and troubleshoot effectively.

Table of Contents

  • Core Concepts: Understanding the Reactivity of this compound

  • Frequently Asked Questions (FAQs)

    • General Handling and Storage

    • Reaction Specifics

  • Troubleshooting Guide

    • Low or No Product Yield

    • Presence of Unexpected Byproducts

    • Reaction Fails to Go to Completion

  • Experimental Protocols

    • Protocol 1: General Procedure for the Synthesis of N-(3-Bromopropanoyl) Ureas

    • Protocol 2: General Procedure for the Synthesis of N-(3-Bromopropanoyl) Carbamates

    • Protocol 3: Synthesis of 1-Aryl-dihydrouracils

  • References

Core Concepts: Understanding the Reactivity of this compound

This compound (C₄H₄BrNO₂) is a highly reactive acyl isocyanate. Its reactivity is dominated by the electrophilic carbon of the isocyanate group (-N=C=O), which is susceptible to nucleophilic attack by amines, alcohols, thiols, and even water.[1][2] The presence of the acyl group enhances the electrophilicity of the isocyanate carbon. Furthermore, the 3-bromo substituent introduces a second reactive site, making it a valuable bifunctional reagent, particularly for the synthesis of heterocyclic compounds.[3][4]

The primary reactions of this compound with common nucleophiles are:

  • With Amines: Forms N-(3-bromopropanoyl) ureas.[5]

  • With Alcohols: Forms N-(3-bromopropanoyl) carbamates (urethanes).[6]

  • With Water: Rapidly hydrolyzes to form an unstable carbamic acid, which decarboxylates to 3-bromopropionamide. This amide can then react with another molecule of the isocyanate to form a symmetrical N,N'-bis(3-bromopropanoyl)urea.[1]

A key feature of this reagent is the potential for subsequent intramolecular cyclization of the initial product, particularly when reacted with anilines, to form dihydrouracils.[7]

Reactivity_of_3-Bromopropanoyl_Isocyanate cluster_products Reaction Products reagent This compound urea N-(3-Bromopropanoyl) Urea reagent->urea  + Amine (R-NH2) carbamate N-(3-Bromopropanoyl) Carbamate reagent->carbamate  + Alcohol (R-OH) amide 3-Bromopropionamide (from hydrolysis) reagent->amide  + Water (H2O) cyclized Dihydrouracil (intramolecular cyclization) urea->cyclized  Intramolecular  cyclization  (e.g., with anilines)

Caption: Primary reaction pathways of this compound.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store this compound to ensure its stability?

A1: this compound is highly sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator (2-8 °C). Avoid frequent opening of the container in a humid environment. It is advisable to aliquot the reagent into smaller, single-use vials to minimize exposure to atmospheric moisture.

Q2: What are the primary safety precautions when working with this compound?

A2: This reagent is a lachrymator and corrosive.[3] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Reaction Specifics

Q3: What is the typical stoichiometry for reactions with amines or alcohols?

A3: For simple urea or carbamate formation, a 1:1 to 1:1.1 molar ratio of the nucleophile to this compound is typically used. A slight excess of the isocyanate can be employed to ensure complete consumption of a valuable nucleophile, but this may lead to the formation of allophanate (from carbamates) or biuret (from ureas) byproducts, especially at elevated temperatures.

Q4: What solvents are recommended for reactions with this compound?

A4: Anhydrous aprotic solvents are essential to prevent hydrolysis of the isocyanate. Commonly used solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), acetonitrile (ACN), and toluene. Ensure your solvent is thoroughly dried before use.

Q5: At what temperature should I run my reaction?

A5: The optimal temperature depends on the nucleophilicity of your substrate.

  • Highly nucleophilic amines (e.g., primary aliphatic amines): Reactions are often rapid and can be run at 0 °C to room temperature to control the exotherm and minimize side reactions.

  • Less nucleophilic amines (e.g., anilines) and alcohols: These reactions may require gentle heating (e.g., 40-60 °C) or even reflux temperatures to proceed at a reasonable rate. However, higher temperatures can also promote intramolecular cyclization or other side reactions. It is always best to monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

Troubleshooting Guide

Low or No Product Yield
Symptom Potential Cause Troubleshooting Steps & Explanation
No reaction or very slow reaction Insufficiently reactive nucleophile For weakly nucleophilic substrates like hindered alcohols or electron-deficient anilines, heating the reaction may be necessary. Consider adding a catalyst. For alcoholysis, tertiary amines or organotin compounds can be effective.
Low reaction temperature While low temperatures are good for controlling exotherms with reactive nucleophiles, they may be too low for less reactive partners. Gradually increase the temperature and monitor the reaction progress.
Product decomposes or is absent after workup Hydrolysis of the isocyanate Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. If possible, perform the reaction under a nitrogen or argon atmosphere. The isocyanate is highly reactive towards water, leading to its decomposition.[1]
Instability of the product The N-(3-bromopropanoyl) urea or carbamate product may be unstable under the workup conditions (e.g., strongly acidic or basic). A neutral workup is often preferred.
Presence of Unexpected Byproducts
Symptom Potential Cause Troubleshooting Steps & Explanation
A byproduct with a mass corresponding to your amine/alcohol starting material + 178 Da Formation of a symmetrical urea This indicates the presence of moisture. This compound hydrolyzes to 3-bromopropionamide, which then reacts with another molecule of the isocyanate. Rigorously exclude water from your reaction.
A byproduct with a mass corresponding to your desired product + 178 Da Formation of an allophanate or biuret This occurs when the initial carbamate or urea product reacts with another molecule of the isocyanate. This is more common when an excess of the isocyanate is used or at elevated temperatures. Use a 1:1 stoichiometry or a slight excess of the nucleophile.
A cyclized product is formed (e.g., dihydrouracil) Intramolecular cyclization This is a common pathway, especially with anilines.[7] The initial N-(3-bromopropanoyl) urea can undergo an intramolecular nucleophilic attack of the urea nitrogen onto the carbon bearing the bromine. To favor the intermolecular reaction, use lower temperatures and shorter reaction times. If the cyclized product is desired, higher temperatures and/or the addition of a non-nucleophilic base can promote this pathway.
Products resulting from reaction at the bromine Nucleophilic substitution at the propyl chain Stronger, less hindered nucleophiles or the use of a strong base could potentially lead to substitution of the bromine. This is generally less favorable than addition to the highly electrophilic isocyanate. If this is observed, consider using milder reaction conditions (lower temperature, no added base).
Reaction Fails to Go to Completion
Symptom Potential Cause Troubleshooting Steps & Explanation
Starting materials remain after an extended reaction time Incorrect stoichiometry Ensure the molar ratios of your reactants are correct. If you are using a slight excess of the isocyanate, ensure it has not degraded due to improper storage.
Reversible reaction or unfavorable equilibrium While the initial addition to the isocyanate is generally irreversible, subsequent reactions might be in equilibrium. Drive the reaction to completion by removing a byproduct if possible, or by using a slight excess of one of the reactants.
Inactivated catalyst If you are using a catalyst, it may have been poisoned by impurities in your starting materials or solvent. Purify your reagents and ensure the catalyst is active.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(3-Bromopropanoyl) Ureas

This protocol is a general starting point for the reaction of this compound with a primary or secondary amine.

Urea_Synthesis_Workflow start Start dissolve_amine Dissolve amine (1.0 eq) in anhydrous solvent (e.g., DCM) under N2 atmosphere. start->dissolve_amine cool Cool solution to 0 °C. dissolve_amine->cool add_isocyanate Add this compound (1.05 eq) dropwise. cool->add_isocyanate react Stir at 0 °C to room temperature. Monitor by TLC/LC-MS. add_isocyanate->react workup Quench (if necessary). Perform aqueous workup. react->workup purify Purify by recrystallization or column chromatography. workup->purify end End purify->end

Caption: Workflow for the synthesis of N-(3-Bromopropanoyl) ureas.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.05 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Nitrogen or argon source

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: General Procedure for the Synthesis of N-(3-Bromopropanoyl) Carbamates

This protocol outlines the synthesis of carbamates from alcohols. Note that this reaction is generally slower than with amines and may require heating.

Materials:

  • Alcohol (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous toluene or other suitable high-boiling aprotic solvent

  • Nitrogen or argon source

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, dissolve the alcohol (1.0 equiv) in anhydrous toluene.

  • Add this compound (1.1 equiv) to the solution at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of 1-Aryl-dihydrouracils

This protocol is adapted for the synthesis of dihydrouracils from anilines, involving an in-situ cyclization step.[7]

Materials:

  • Aniline derivative (1.0 equiv)

  • This compound (1.0 equiv)

  • Anhydrous toluene

  • Nitrogen or argon source

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, dissolve the aniline derivative (1.0 equiv) in anhydrous toluene.

  • Add this compound (1.0 equiv) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • A precipitate of the 1-aryl-dihydrouracil may form upon heating.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting materials and the formation of the product.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold toluene.

  • The product can be further purified by recrystallization if necessary.

References

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  • PubMed. (2004). Halogenoalkyl isocyanates as bifunctional reagents in an Aza-Wittig/heterocyclization reaction on the solid phase: efficient entry into new tetracyclic benzimidazole systems. [Link]

  • PubMed. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. [Link]

  • Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

  • ChemSynthesis. (n.d.). This compound. [Link]

  • Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. [Link]

  • ResearchGate. (n.d.). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. [Link]

  • ResearchGate. (n.d.). Green synthesis of carbamates from CO2, amines and alcohols. [Link]

  • ResearchGate. (n.d.). Main classes of products resulting from nucleophilic attack on isocyanates. [Link]

  • ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol catalyzed by TEA. [Link]

  • Semantic Scholar. (n.d.). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. [Link]

  • TUE Research portal. (2023). Catalysts for Isocyanate Cyclotrimerization. [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

Sources

removing unreacted 3-Bromopropanoyl isocyanate from a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Removing Unreacted 3-Bromopropanoyl Isocyanate

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with unreacted isocyanates in their reaction mixtures. As Senior Application Scientists, we understand that post-reaction purification is as critical as the reaction itself. This document provides in-depth troubleshooting advice and detailed protocols for effectively removing residual this compound, ensuring the purity and integrity of your target compound.

Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound from my reaction mixture?

Answer: this compound is a highly reactive electrophile. Leaving it in your reaction mixture can lead to several complications:

  • Product Degradation & Side Reactions: The isocyanate group (-N=C=O) will react with a wide range of nucleophiles. During workup or purification (e.g., on silica gel, which has nucleophilic silanol groups), it can react with your desired product, solvents (like water or alcohols), or chromatography media, leading to complex byproduct formation and reduced yield.

  • Purification Challenges: The isocyanate and its subsequent byproducts can have similar polarities to your desired compound, making chromatographic separation difficult and inefficient. For instance, reaction with adventitious water can lead to the formation of a symmetrical urea, which is often insoluble and complicates purification[1].

  • Safety and Toxicity: Isocyanates are potent sensitizers and can cause severe respiratory and skin reactions upon exposure[2]. Ensuring complete removal is essential for the safety of researchers handling the final compound, especially in a drug development context. Unreacted isocyanate monomers pose a potential health hazard[2].

Q2: What are the principal strategies for removing excess this compound?

Answer: The two primary strategies are quenching (also known as scavenging) and chromatography .

  • Quenching/Scavenging: This is the most common and highly recommended approach. It involves adding a "scavenger" molecule to the crude reaction mixture to react selectively and rapidly with the excess isocyanate. This converts the isocyanate into a new, stable compound that is easily separated from the desired product by extraction, filtration, or chromatography[1][3].

  • Direct Chromatography: While theoretically possible, attempting to remove the highly reactive isocyanate directly on a silica or alumina column is generally not advised. The isocyanate can react with the stationary phase, leading to streaking, poor separation, and loss of both the isocyanate and potentially the desired product.

Quenching is the preferred industrial and laboratory practice due to its efficiency, reliability, and contribution to a safer work environment.

Q3: I need to quench my reaction. Which scavenger should I choose?

Answer: The choice of scavenger depends on the nature of your desired product and the solvent system. The ideal scavenger reacts quickly with the isocyanate but not with your product, and it should form a byproduct that is easily removed.

Scavenger TypeExampleReaction & ByproductProsCons
Alcohols Methanol (MeOH)Forms a stable, neutral methyl carbamate.Byproduct is often easily separable by chromatography; clean reaction.[1]Slower reaction than amines.
Amines Isopropylamine, DibutylamineForms a stable urea derivative.Very fast and efficient reaction.[4][5]Urea byproducts can sometimes be difficult to remove chromatographically if they have similar polarity to the product.
Water H₂OForms an unstable carbamic acid, which decarboxylates to an amine. This amine can then react with another isocyanate molecule to form a symmetrical urea.[1]Inexpensive and readily available.Can lead to complex mixtures and insoluble urea byproducts, making purification very difficult[1]. Generates CO₂ gas[2].
Polymer-Bound Scavengers Tris(2-aminoethyl)amine resin (PS-Trisamine)Forms a resin-bound urea.Byproduct is removed by simple filtration, eliminating the need for chromatography to remove it.[3][6][7] Ideal for parallel synthesis.[3]Higher cost; requires heterogeneous reaction conditions (stirring).

Senior Scientist Recommendation: For most applications, Methanol is an excellent first choice due to the clean formation of a methyl carbamate byproduct that is typically easy to separate[1]. If the reaction needs to be quenched very rapidly or if the carbamate proves difficult to separate, a polymer-bound amine scavenger like PS-Trisamine is the most robust and efficient solution, as it simplifies workup to a mere filtration[3][6].

Visualizing the Purification Challenge and Solution

The following diagrams illustrate the problem of a contaminated product and the elegant solution provided by nucleophilic scavenging.

G cluster_0 Initial Reaction cluster_1 The Problem: Crude Mixture cluster_2 Purification Challenge A Starting Material + This compound B Reaction Complete A->B C Desired Product B->C D Unreacted Isocyanate E Difficult Separation (Similar Polarity, Potential On-Column Reaction) C->E D->E

Diagram 1: The Purification Challenge.

G isocyanate This compound (Reactive) byproduct Stable, Easily Removed Byproduct (Carbamate or Resin-Bound Urea) isocyanate->byproduct Quenching Reaction scavenger Nucleophilic Scavenger (e.g., Methanol, PS-Trisamine) scavenger->byproduct

Diagram 2: The Scavenging Mechanism.

Experimental Protocols
Protocol 1: Standard Liquid-Phase Quenching with Methanol

This protocol is suitable for the purification of neutral, water-insoluble products where the resulting methyl carbamate can be easily separated.

1. Reaction Completion Check:

  • Ensure your primary reaction is complete using an appropriate monitoring technique (e.g., TLC, LC-MS, NMR).

2. Cooling:

  • Cool the reaction mixture to room temperature or 0 °C if the reaction was run at elevated temperatures.

3. Quenching:

  • Add methanol (approximately 5 equivalents relative to the initial excess of isocyanate) to the stirring reaction mixture.

  • Causality: Using a sufficient excess of the scavenger ensures rapid and complete conversion of the residual isocyanate.

  • Stir the mixture for 30-60 minutes at room temperature.

4. Verification:

  • Confirm the absence of the isocyanate peak (typically around 2250 cm⁻¹) using IR spectroscopy or by monitoring the disappearance of the isocyanate in an LC-MS analysis.

5. Workup:

  • Proceed with your standard aqueous workup (e.g., washing with water, brine).

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude material using column chromatography or recrystallization. The methyl N-(3-bromopropanoyl)carbamate byproduct should separate cleanly from your desired, less polar product.

Q4: My product is very polar, and the quenched byproduct is co-eluting. What are my options?

Answer: This is a classic purification challenge where scavenger resins excel. Using a polymer-supported scavenger, such as aminomethylated polystyrene or PS-Trisamine, converts the excess electrophile into a solid-bound byproduct that is removed by simple filtration.

Protocol 2: Purification via Polymer-Bound Amine Scavenger

This protocol is highly effective for all product types, especially in cases where byproducts from liquid-phase quenching are difficult to separate.

1. Reaction Completion and Scavenger Selection:

  • Once the primary reaction is complete, choose a suitable polymer-bound amine scavenger (e.g., PS-Trisamine). Use approximately 2-3 equivalents of the resin's functional group capacity relative to the excess isocyanate.

2. Scavenging Workflow:

G A 1. Add Scavenger Resin to Crude Reaction Mixture B 2. Stir Mixture (1-4 hours at RT) A->B C 3. Filter to Remove Resin (Resin contains bound urea byproduct) B->C D 4. Concentrate Filtrate C->D E Pure Product (Free of isocyanate and scavenger) D->E

Sources

Technical Support Center: Managing the Lachrymatory Effects of 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-Bromopropanoyl isocyanate (CAS 18926-24-4). As a potent lachrymator and highly reactive reagent, its safe handling is paramount to ensure experimental success and personnel safety. This document moves beyond basic safety data sheets to offer in-depth, field-proven insights into managing its challenging properties, with a focus on troubleshooting common issues related to its lachrymatory effects.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard

This section addresses fundamental questions about this compound to build a strong foundation for its safe use.

Q1: What is this compound and what are its primary hazards?

A1: this compound is a bifunctional organic compound with the molecular formula C₄H₄BrNO₂.[1] It is a valuable reagent in organic synthesis and pharmaceutical development, often used to introduce specific chemical motifs into larger molecules.[2][3] Its primary hazards stem from two key properties:

  • High Reactivity: It contains a highly electrophilic isocyanate group (-N=C=O) that reacts exothermically and sometimes violently with nucleophiles, including water, alcohols, and amines.[2][4][5]

  • Potent Lachrymator: It is a strong lachrymatory agent, meaning its vapors cause immediate and severe irritation to the eyes, respiratory tract, and mucous membranes.[2][6] It is also corrosive.[2]

Q2: What does "lachrymator" mean, and what are the specific symptoms of exposure to this compound?

A2: A lachrymator is a substance that stimulates the nerves of the lacrimal gland in the eye, leading to the production of tears.[6] Exposure to even small quantities of this compound vapor can trigger a range of symptoms, typically appearing within seconds of exposure.[6] These include:

  • Intense stinging, pain, and watering of the eyes.[6]

  • Coughing, shortness of breath, and irritation of the nasal passages and throat.[6]

  • Skin irritation or chemical burns upon direct contact.[7]

  • In severe cases or exposures in enclosed spaces, it can lead to temporary blindness and significant respiratory distress.[6]

Q3: What is the chemical basis for its lachrymatory and reactive properties?

A3: The compound's hazardous properties are rooted in its molecular structure. It possesses two reactive centers: the acyl bromide and the isocyanate group. The isocyanate group (-N=C=O) is highly electrophilic, making the central carbon atom a prime target for attack by nucleophiles (electron-rich species).[8] When vapors come into contact with the moisture in your eyes or respiratory tract, the water molecules act as nucleophiles, attacking the isocyanate. This rapid, uncontrolled reaction with biological molecules is the primary cause of the intense irritation and lachrymatory effect. This same high reactivity makes it a useful, albeit hazardous, synthetic tool.[9]

Section 2: Proactive Safety & Handling Protocols

Adherence to strict handling protocols is the most effective way to prevent exposure and mitigate risks.

2.1: Required Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. Standard laboratory PPE is insufficient for handling this reagent. The table below outlines the mandatory equipment.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles AND a full-face shield.Goggles provide a seal against vapors; the face shield protects the entire face from splashes.[10][11]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.A standard surgical mask is ineffective. A fitted respirator is essential to prevent inhalation of the lachrymatory vapors.[2][10]
Hand Protection Double-gloving: an inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber).Isocyanates can penetrate standard nitrile gloves. Double-gloving provides robust protection. Always check glove compatibility charts.[12]
Body Protection Chemical-resistant apron over a flame-resistant lab coat.Protects against splashes and prevents contamination of personal clothing.[11][13]
2.2: Safe Storage and Handling Workflow

All work with this compound must be performed within a certified chemical fume hood with a tested and reliable airflow.[2][14] The following workflow must be followed without deviation.

G cluster_storage Secure Storage cluster_prep Pre-Experiment Setup cluster_handling In-Hood Handling storage Store Under Inert Gas (N2 or Ar) in Refrigerator (2-8°C) transport Transport Reagent in Secondary Containment storage->transport Equilibrate to RT in Desiccator hood Ensure Fume Hood is Operational (Check Airflow) ppe Don Full PPE (Respirator, Face Shield, Double Gloves) hood->ppe anhydrous Prepare Anhydrous Glassware & Solvents ppe->anhydrous transfer Perform All Transfers Deep Inside Hood Using Syringe/Cannula anhydrous->transfer transport->hood reaction Set up Reaction Under Inert Atmosphere transfer->reaction quench Prepare Quenching Station in Hood reaction->quench Post-Reaction

Caption: Workflow for the safe handling and transfer of this compound.

2.3: Performing a Reaction Under Anhydrous Conditions

Causality: this compound reacts violently with water.[2] This reaction is not only a loss of valuable reagent but also generates heat and carbon dioxide (CO₂) gas. In a closed system, this gas evolution can lead to a dangerous pressure buildup, potentially causing vessel failure.[13]

Protocol:

  • Glassware Preparation: All glassware must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Nitrogen or Argon).

  • Solvent Preparation: Use only anhydrous solvents from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: Assemble the reaction apparatus and purge thoroughly with inert gas. Maintain a positive pressure of inert gas throughout the entire experiment using a bubbler or balloon.

  • Reagent Addition: Add the this compound to the reaction vessel via a gas-tight syringe or cannula transfer. This addition should be done slowly and, if the reaction is exothermic, with external cooling.

Section 3: Troubleshooting Guide - Reacting to Exposure & Spills

Even with careful planning, incidents can occur. This section provides direct, actionable advice for common emergency scenarios.

Q: I feel eye or respiratory irritation, even though I'm working in the hood. What should I do?

A: This indicates a containment failure. Act immediately.

  • Cease Work: Stop what you are doing and ensure any reaction is in a stable state (e.g., remove from heat).

  • Retreat: Move away from the immediate area but stay in the lab if it is safe to do so.

  • Alert: Inform a colleague and your supervisor immediately. Do not work alone with this chemical.[15]

  • Assess and Evacuate: If the irritation is strong, evacuate the lab immediately and call emergency services. The fume hood may be malfunctioning, or a significant spill may have occurred.

  • First Aid (If Exposed):

    • Inhalation: Move to fresh air immediately. If you experience any breathing difficulties, seek immediate medical attention.[7]

    • Eyes: If you suspect eye contact, proceed immediately to an eyewash station and flush your eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[7][13] Seek immediate medical attention.

    • Skin: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing while washing.[7]

Q: I spilled a small amount (<10 mL) of the isocyanate inside the fume hood. How do I clean it up?

A: A minor spill inside a functioning fume hood can be managed in-house with the correct procedure.

  • Stay Protected: Ensure you are wearing full PPE.

  • Contain: Cover the spill with a dry, non-reactive absorbent material like sand, vermiculite, or commercial sorbent pads. DO NOT USE WATER OR CELLULOSE-BASED ABSORBENTS (paper towels) INITIALLY.

  • Neutralize: Gently cover the absorbent material with a decontamination solution (see Table 2 in Section 4.2). Let it sit for at least 30 minutes. The reaction may generate gas, which is why this must be done in the hood.

  • Collect: Carefully scoop the mixture into a designated, clearly labeled, open-top waste container. DO NOT SEAL THE CONTAINER. [16]

  • Final Decontamination: Wipe the spill area again with the decontamination solution, followed by a water rinse.

  • Dispose: Treat all collected waste and cleaning materials as hazardous waste.

Q: My gloves are contaminated. What is the correct removal procedure?

A: Improper glove removal can lead to skin exposure.

  • Outer Glove: With your gloved right hand, grasp the outside of the left outer glove at the cuff and peel it off, turning it inside out.

  • Ball Up: Hold the removed glove in your gloved right hand.

  • Inner Glove Removal: Slide the fingers of your now bare left hand under the cuff of your right glove (both inner and outer). Peel off both gloves, turning them inside out over the first glove you removed.

  • Dispose: Dispose of the gloves in the designated hazardous waste container.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[13]

Section 4: Decontamination & Waste Disposal Protocols

Proper decontamination is a critical final step to ensure the safety of you and others in the lab.

4.1: Decontamination of Glassware and Equipment

Never place untreated, isocyanate-contaminated glassware in a base bath or washing area. The violent reaction with water and base can cause splashes and release vapors.

G start Contaminated Glassware (In Fume Hood) rinse_solvent Rinse with Anhydrous Inert Solvent (e.g., Toluene, THF) start->rinse_solvent collect_rinse Collect Rinse Solvent as Hazardous Waste rinse_solvent->collect_rinse add_decon Add Decontamination Solution to Glassware rinse_solvent->add_decon wait Let Stand in Hood (Uncovered) for >24h add_decon->wait dispose_decon Dispose of Decon Solution as Hazardous Waste wait->dispose_decon final_wash Proceed to Normal Glassware Washing dispose_decon->final_wash

Caption: Step-by-step workflow for the safe decontamination of laboratory glassware.

4.2: Neutralization of Waste & Spilled Material

Isocyanate waste must be neutralized before disposal. This is achieved by reacting it with a solution that can safely convert the isocyanate group.

FormulationComponentsNotes & Cautions
Formula 1 (Carbonate) • 5-10% Sodium Carbonate• 0.2-2% Liquid Detergent• Water to 100%Preferred method. Slower reaction with controlled CO₂ release.[16][17]
Formula 2 (Ammonia) • 3-8% Concentrated Ammonia• 0.2-2% Liquid Detergent• Water to 100%More vigorous reaction. Requires excellent ventilation due to ammonia vapors.[16][17]

Protocol for Bulk Neutralization:

  • In a large, open beaker or container within a fume hood, place a volume of neutralization solution approximately 10 times the volume of the isocyanate waste.

  • Slowly, with stirring, add the isocyanate waste to the neutralization solution.

  • Allow the mixture to stand, uncovered, in the fume hood for at least 48 hours to ensure complete reaction and dissipation of any generated gases.[13]

  • Dispose of the final solution as hazardous waste according to institutional guidelines.

4.3: Disposal of Empty Reagent Bottles

An "empty" bottle still contains hazardous residue.

  • In a fume hood, carefully rinse the bottle three times with an inert, anhydrous solvent (e.g., toluene or THF). Collect these rinses as hazardous waste.

  • Fill the bottle about one-third full with a decontamination solution (Formula 1 is recommended).

  • Cap the bottle loosely and let it stand in the back of the fume hood for at least 48 hours. The loose cap is critical to prevent pressure buildup.[13]

  • After decontamination, the bottle can be triple-rinsed with water and disposed of according to your institution's guidelines for chemically contaminated glass.

References

  • Safety in the laboratory . University of Geneva. Available at: [Link]

  • Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Tear gas . Wikipedia. Available at: [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure . Lakeland Industries. Available at: [Link]

  • Safe Work Procedures for Isocyanate-Containing Products . Actsafe Safety Association. Available at: [Link]

  • ISOCYANATE COMPONENT A - Safety Data Sheet . Gaco Western LLC. (2015). Available at: [Link]

  • SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) . Foam Supplies, Inc. Available at: [Link]

  • This compound . ChemSynthesis. Available at: [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Lachrymators | Laboratory Safety . Brandeis University. Available at: [Link]

  • This compound as an acyclic source of the succinimidyl radical . Royal Society of Chemistry. Available at: [Link]

  • DECONtamination Solution for Isocyanates . SKC Inc. Available at: [Link]

  • IRRITANT COMPOUNDS: MILITARY RESPIRATORY IRRITANTS. PART I. LACRIMATORS . Vojenské Zdravotnické Listy. (2015). Available at: [Link]

  • Procedures for Minor Spills of Isocyanates . American Chemistry Council. Available at: [Link]

  • Working with Chemicals . In Prudent Practices in the Laboratory. National Academies Press (US). Available at: [Link]

  • Main classes of products resulting from nucleophilic attack on isocyanates . ResearchGate. Available at: [Link]

  • Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa . National Center for Biotechnology Information. Available at: [Link]

  • Lab Safety Manual: Working with Hazardous Materials . Hampshire College. Available at: [Link]

  • 3-Bromopropyl isocyanate . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Why is that the N=C bond breaks in the first step, rather than the C=O bond? . Quora. (2021). Available at: [Link]

  • Lab Safety Rules and Guidelines . Lab Manager. (2024). Available at: [Link]

  • Mechanisms of action of slow-acting drugs in rheumatoid arthritis . PubMed. Available at: [Link]

  • Nucleophilicity (nucleophile strength) . Khan Academy. Available at: [Link]

  • Solutions for Chapter 3 – Reactivity . Organic Chemistry and Chemical Biology for the Students by the Students!. Available at: [Link]

  • Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor tirilazad mesylate in subarachnoid haemorrhage . PubMed. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles . MDPI. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating 3-Bromopropanoyl Isocyanate Reactions: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and complex organic synthesis, the precise control and validation of chemical reactions are paramount. 3-Bromopropanoyl isocyanate, a bifunctional reagent, offers unique synthetic possibilities due to its dual reactivity stemming from the highly electrophilic isocyanate group and the alkyl bromide moiety.[1][2] This dual nature, however, necessitates rigorous analytical oversight to ensure reaction fidelity, quantify product formation, and identify potential side products. This guide, born from extensive field experience, provides an in-depth, objective comparison of analytical techniques for validating reactions involving this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most appropriate analytical strategy for your research.

The Analytical Imperative: Understanding the Reactivity of this compound

This compound is a potent reagent used in the preparation of various pharmaceuticals and as a bifunctional cyclization agent.[1] Its isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates (urethanes), respectively.[3] Concurrently, the bromine atom can participate in nucleophilic substitution reactions.[4] This dual reactivity, while synthetically advantageous, presents analytical challenges. The high reactivity of the isocyanate group means it can react violently with water and other protic solvents, necessitating anhydrous reaction conditions.[1] Furthermore, the potential for side reactions, such as the formation of allophanates or biurets in the presence of excess isocyanate, requires careful monitoring.[5]

A robust analytical workflow is therefore not merely a quality control step but an integral part of reaction development and optimization. The choice of analytical technique will depend on the specific reaction being studied, the information required (e.g., kinetic data, purity analysis, byproduct identification), and the available instrumentation.

In-Situ Monitoring: A Real-Time Window into Reaction Dynamics

For understanding reaction kinetics and identifying transient intermediates, in-situ monitoring techniques are invaluable. They provide a continuous stream of data as the reaction progresses, eliminating the need for quenching and sample workup, which can introduce artifacts.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Workhorse of Isocyanate Reaction Monitoring

Principle: FTIR spectroscopy is exceptionally well-suited for monitoring isocyanate reactions due to the strong and distinct absorption band of the isocyanate group (-N=C=O) in a relatively clear region of the infrared spectrum.[6] The asymmetric stretching vibration of the N=C=O group appears as a sharp, intense peak typically between 2250 and 2285 cm⁻¹.[7] The disappearance of this peak provides a direct and convenient measure of isocyanate consumption.[7]

Causality of Experimental Choice: The primary advantage of in-situ FTIR is its ability to provide real-time kinetic data. By tracking the decay of the isocyanate peak and the emergence of product-related peaks (e.g., the C=O stretch of a urea or urethane), one can gain immediate insights into reaction rates, induction periods, and potential stalls. This is particularly crucial for optimizing reaction conditions such as temperature, catalyst loading, and reagent addition rates.

Experimental Protocol: In-Situ FTIR Monitoring of the Reaction of this compound with an Amine

  • Instrument Setup:

    • Equip a reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe. Ensure the probe is clean and a background spectrum of the solvent is collected.

    • Set the spectrometer to collect spectra at regular intervals (e.g., every 30-60 seconds).

  • Reaction Setup:

    • In the reaction vessel, dissolve the amine nucleophile and any catalyst in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).

    • Initiate data collection.

    • Inject a solution of this compound into the reaction mixture.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹).

    • Simultaneously, monitor the increase in the absorbance of the urea carbonyl peak (typically around 1640-1680 cm⁻¹).

    • Plot the absorbance of the isocyanate peak versus time to obtain a kinetic profile of the reaction.

FTIR_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Clean ATR Probe & Collect Background C Initiate Data Collection A->C B Prepare Reactant Solutions D Inject Isocyanate B->D E Real-time Spectral Acquisition D->E F Monitor Peak Absorbance vs. Time E->F G Generate Kinetic Profile F->G qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis A Accurately Weigh Analyte & Standard B Dissolve in Deuterated Solvent A->B C Set Quantitative Parameters (Relaxation Delay, Pulse Angle) B->C D Acquire Spectrum C->D E Process Spectrum (Phase, Baseline) D->E F Integrate Analyte & Standard Signals E->F G Calculate Purity F->G

Sources

The Strategic Advantage of Bifunctionality: A Comparative Guide to 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Monofunctional Reagents in Covalent Drug Discovery

In the landscape of drug development and chemical biology, the rational design of targeted covalent inhibitors (TCIs) has emerged as a powerful strategy to enhance potency, prolong pharmacodynamic effects, and address previously "undruggable" targets.[1][2][3] The efficacy of a TCI hinges on its "warhead"—an electrophilic group engineered to form a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[4][5] While classic warheads like acrylamides have proven successful, the field is evolving towards more sophisticated reagents that offer greater control over reactivity and selectivity.

This guide provides an in-depth comparison of 3-Bromopropanoyl Isocyanate, a bifunctional reagent, against conventional monofunctional isocyanates. We will explore how its unique dual-electrophilic nature provides distinct advantages in reactivity and selectivity, enabling novel strategies for protein modification and the design of advanced covalent inhibitors.

The Core Advantage: A Tale of Two Electrophiles

This compound is not a simple isocyanate. It is a heterobifunctional electrophile, possessing two distinct reactive centers within a single, compact molecule:

  • An Acyl Isocyanate: A highly reactive "hard" electrophile, primed for rapid reaction with hard nucleophiles.

  • An α-Bromo Amide: A moderately reactive "soft" electrophile, capable of undergoing nucleophilic substitution (SN2) reactions with soft nucleophiles.

This dual nature allows for a sequential or differential targeting strategy that is impossible to achieve with standard alkyl or aryl isocyanates. The interplay between these two sites forms the basis of the reagent's primary advantages.

Comparative Analysis: Reactivity and Selectivity

Advantage 1: Enhanced Isocyanate Reactivity through Acyl Activation

A key distinction lies in the reactivity of an acyl isocyanate versus a standard alkyl isocyanate . The carbonyl group adjacent to the isocyanate in this compound is strongly electron-withdrawing. This inductive effect significantly increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to its alkyl counterparts.

While direct kinetic comparisons are sparse in the literature, the principle is well-established. The reactivity of isocyanates is critically dependent on the electronic properties of the substituent group.[6][7] Aryl isocyanates, for instance, are generally more reactive than alkyl isocyanates due to the electron-withdrawing nature of the aromatic ring.[8] The acyl group provides an even stronger activation, leading to faster reaction kinetics under milder conditions.

In Practice: This heightened reactivity allows for lower reagent concentrations and shorter reaction times, minimizing potential off-target reactions and preserving the integrity of sensitive biomolecules.

Advantage 2: Superior Leaving Group for Secondary Reactions

The second electrophilic site, the α-bromo amide, offers a handle for a subsequent covalent linkage. Here, the choice of halogen is critical. In nucleophilic substitution reactions, the rate is heavily influenced by the stability of the leaving group.[9] Weaker bases are better leaving groups because they are more stable on their own after bond cleavage.[9]

When comparing the halides, basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the inverse of this trend.[10]

Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻

This means the carbon-bromine bond in this compound is more readily cleaved by an incoming nucleophile than the carbon-chlorine bond in its analogue, 3-chloropropanoyl isocyanate. This translates to faster kinetics for the second covalent modification step.[11][12]

Advantage 3: Orthogonal Selectivity for Nucleophilic Residues (HSAB Theory)

Perhaps the most sophisticated advantage of this compound is its potential for selective, dual modification of different amino acid residues by leveraging Hard and Soft Acid and Base (HSAB) theory.

  • Isocyanate (Hard Electrophile): The highly polarized carbonyl carbon of the isocyanate is a "hard" electrophile. It reacts preferentially with "hard" nucleophiles, such as the primary amine of a lysine residue.[13]

  • α-Bromo Amide (Soft Electrophile): The methylene carbon bearing the bromine is a "soft" electrophile. It reacts preferentially with "soft" nucleophiles, most notably the thiol group of a cysteine residue.[13]

This differential reactivity allows for a two-stage reaction profile. The isocyanate can first rapidly acylate an accessible lysine. The resulting stable amide adduct then positions the softer bromo-electrophile in proximity to a nearby cysteine residue, facilitating a highly targeted intramolecular alkylation. This "proximity-driven" reaction can achieve a level of selectivity that is difficult to obtain with monofunctional reagents.[14]

Data Presentation: Comparative Properties of Isocyanate Reagents

FeatureThis compound3-Chloropropanoyl IsocyanateSimple Alkyl Isocyanate (e.g., Propyl Isocyanate)
Primary Reactive Site Acyl Isocyanate (Hard)Acyl Isocyanate (Hard)Alkyl Isocyanate (Hard)
Relative Reactivity of Isocyanate Very High (Acyl Activated)Very High (Acyl Activated)Moderate
Secondary Reactive Site α-Bromo Amide (Soft)α-Chloro Amide (Soft)None
Leaving Group Ability Excellent (Br⁻)[10]Good (Cl⁻)[10]N/A
Primary Nucleophile Target Lysine (Hard-Hard)[13]Lysine (Hard-Hard)Lysine, N-terminus[15]
Secondary Nucleophile Target Cysteine (Soft-Soft)[13]Cysteine (Soft-Soft)N/A
Key Advantage Dual functionality, high reactivity, orthogonal selectivityDual functionality, high reactivitySimplicity

Experimental Protocols

The following protocols are generalized frameworks. Researchers must optimize concentrations, reaction times, and buffer conditions for their specific protein of interest.

Protocol 1: Site-Specific Lysine Acylation and Cysteine Alkylation

This protocol outlines the use of this compound to first acylate a reactive lysine and subsequently alkylate a proximal cysteine.

Materials:

  • Protein of interest (purified, in a suitable buffer e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound (CAS 18926-24-4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching reagent (e.g., 1 M hydroxylamine or 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., PD-10)

  • Mass Spectrometer (ESI-MS or MALDI-TOF) for analysis[16]

Methodology:

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF immediately before use. Causality: Isocyanates are highly moisture-sensitive; using anhydrous solvent prevents hydrolysis of the reagent.[17]

  • Protein Preparation: Adjust the concentration of the purified protein to 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.

  • Reaction Initiation: Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution. For example, for 1 mL of a 50 µM protein solution, add 2.5-5 µL of the 100 mM stock. Mix gently by inversion.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. The initial, rapid reaction will be the acylation of accessible, nucleophilic lysine residues. A longer incubation (4-16 hours, 4°C) may be required for the secondary, slower alkylation of a nearby cysteine. Causality: The two electrophilic sites have different reaction kinetics, which can be controlled by time and temperature.

  • Quenching: Terminate the reaction by adding the quenching reagent to a final concentration of 50-100 mM. This will consume any unreacted isocyanate.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analysis: Confirm the modification using mass spectrometry. An intact protein mass analysis will show a mass shift corresponding to the addition of the bromopropionyl group (C₄H₄BrO = +149.95 Da for a single modification).[18][19]

  • Site Mapping (Optional): To identify the specific residue(s) modified, perform a standard proteomics workflow: digest the modified protein with trypsin, and analyze the resulting peptides by LC-MS/MS.[20]

Protocol 2: Kinetic Analysis via Competition Assay

To quantitatively compare the reactivity of this compound with an alternative reagent (e.g., 3-chloropropanoyl isocyanate), a competition experiment can be performed.

  • Prepare two identical aliquots of the target protein.

  • To one aliquot, add 5-fold molar excess of this compound.

  • To the second aliquot, add 5-fold molar excess of 3-chloropropanoyl isocyanate.

  • Take time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quenching each time point immediately.

  • Analyze the extent of modification at each time point by LC-MS.

  • Plot the percentage of modified protein versus time to determine the apparent rate of reaction for each reagent. Causality: This direct comparison under identical conditions provides a reliable measure of relative reactivity.[21][22][23]

Visualization of Mechanisms and Workflows

Diagram 1: Dual-Reactivity Mechanism

G cluster_0 Step 1: Lysine Acylation (Fast) cluster_1 Step 2: Cysteine Alkylation (Slower) Reagent 3-Bromopropanoyl Isocyanate Product1 Acylated Protein (Stable Amide Linkage) Reagent->Product1 Rapid Acylation Lysine Protein-Lys-NH2 (Hard Nucleophile) Lysine->Product1 Product2 Dual-Covalently Modified Protein Product1->Product2 Intramolecular S N 2 Attack Cysteine Proximal Cys-SH (Soft Nucleophile) Cysteine->Product2

Caption: Reaction pathway of this compound with a protein containing accessible lysine and cysteine residues.

Diagram 2: Experimental Workflow

G Prep Prepare Protein Sample (Amine-free buffer, pH 7.5) React Combine Protein and Reagent (5-10x molar excess) Prep->React Reagent Prepare Fresh Reagent Stock (100 mM in anhydrous DMF) Reagent->React Incubate Incubate at Room Temp (1-2 hours) React->Incubate Quench Quench Reaction (e.g., Hydroxylamine) Incubate->Quench Purify Purify by Desalting Column Quench->Purify Analyze Analyze by Mass Spectrometry (Intact Mass & LC-MS/MS) Purify->Analyze

Caption: Step-by-step workflow for the modification of a target protein with this compound.

Conclusion and Future Outlook

This compound offers a compelling set of advantages over simpler isocyanate reagents, rooted in its unique bifunctional nature. The acyl-activated isocyanate provides enhanced reactivity, while the α-bromo amide moiety serves as a secondary electrophile with superior leaving group potential compared to its chloro-analogue. This combination enables sophisticated experimental designs, including proximity-driven dual labeling of lysine and cysteine residues. For researchers in drug discovery and chemical biology, this reagent opens the door to creating novel targeted covalent inhibitors with potentially higher selectivity and novel mechanisms of action. As the demand for more precise and potent chemical probes grows, the strategic application of such multi-functional reagents will undoubtedly become increasingly central to the field.

References

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  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]

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  • Brown, W. E., Green, A. H., Cedel, T. E., & Cairns, J. (1984). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. PubMed. [Link]

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Sources

A Senior Application Scientist's Guide to Bioconjugation: 3-Bromopropanoyl Isocyanate vs. Established Crosslinking Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules—a process known as bioconjugation—is a foundational technology.[1] From the construction of antibody-drug conjugates (ADCs) to the development of advanced diagnostics, the choice of crosslinker dictates the stability, homogeneity, and ultimate function of the final conjugate.[][3] This guide provides an in-depth comparison of 3-bromopropanoyl isocyanate, a heterobifunctional reagent with unique reactivity, against the workhorses of the bioconjugation field: N-hydroxysuccinimide (NHS) esters, maleimides, and bioorthogonal click chemistry reagents.

We will move beyond a simple cataloging of features to explore the causality behind experimental design, empowering you to make informed decisions for your specific application.

The Contender: Understanding this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups.[4] This dual nature is the source of its versatility and complexity. Its structure consists of a highly reactive isocyanate group and a moderately reactive bromo-alkyl group.[5][6]

  • Isocyanate Group (-N=C=O): This moiety is a powerful electrophile that reacts readily with various nucleophiles.[7] In bioconjugation, its primary target is the primary amine (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues.[8] The reaction forms an exceptionally stable urea linkage.[8] However, this high reactivity comes at a cost; isocyanates can react promiscuously with other nucleophiles and are notoriously sensitive to water, which leads to rapid hydrolysis.[5][8][9]

  • Bromo Group (-Br): This alkyl halide reacts with nucleophiles via an Sɴ2 substitution mechanism. Its most relevant target in proteins is the thiol group (-SH) of cysteine residues. This reaction forms a stable, irreversible thioether bond. Compared to the isocyanate, this reaction is slower and typically requires more controlled conditions.[10]

This dual-reactivity profile allows for a two-stage conjugation strategy, where one part of the linker reacts under a specific set of conditions, followed by a change in conditions to initiate the second reaction.

cluster_isocyanate Isocyanate Reaction (Fast) cluster_bromo Bromoalkane Reaction (Slower) BPI 3-Bromopropanoyl Isocyanate Intermediate Stable Urea Linkage (Intermediate) BPI->Intermediate + ProteinA Protein A (Lysine -NH2) ProteinA->Intermediate pH > 8.0 FinalConjugate Final Conjugate (Thioether Bond) Intermediate->FinalConjugate + MoleculeB Molecule B (Cysteine -SH) MoleculeB->FinalConjugate pH ~7.5

Caption: Reaction mechanism of this compound.

The Established Players: A Comparative Analysis

The choice of a crosslinker is a trade-off between reactivity, selectivity, stability, and experimental complexity. Let's compare this compound to the industry standards.

A. Amine-Reactive NHS Esters

N-hydroxysuccinimide esters are the most widely used reagents for modifying primary amines.[1][11] They react with lysine residues and N-termini under mild physiological conditions (pH 7.2-9) to form stable amide bonds.[11]

  • Mechanism vs. Isocyanate: Both target primary amines. The NHS ester reaction yields a stable amide bond, while the isocyanate yields an even more stable urea bond.[8] The key difference lies in their reactivity profile. Isocyanates are generally more reactive but also more prone to hydrolysis and non-specific reactions.[8] NHS esters offer a more controlled reaction, though they are also susceptible to a competing hydrolysis reaction, which can lower conjugation efficiency, especially in dilute protein solutions.[11][12]

NHSEster NHS Ester AmideBond Stable Amide Bond NHSEster->AmideBond pH 7.2-9 Hydrolysis Hydrolysis (Competing Reaction) NHSEster->Hydrolysis PrimaryAmine Primary Amine (e.g., Lysine) PrimaryAmine->AmideBond NHS_leaving NHS byproduct AmideBond->NHS_leaving releases Water H₂O Water->Hydrolysis

Caption: Reaction mechanism of an NHS ester with a primary amine.

B. Sulfhydryl-Reactive Maleimides

For targeting cysteine residues, maleimide chemistry is the predominant choice.[] It relies on a Michael addition reaction between the maleimide double bond and the thiol group of a cysteine, forming a thioether bond under near-neutral conditions (pH 6.5-7.5).[][14]

  • Mechanism vs. Bromo Group: Both target thiols. The key differentiator is bond stability. The thioether linkage formed by maleimides is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in plasma.[15] This can lead to deconjugation and off-target effects in vivo. The thioether bond formed by alkylation with the bromo group of this compound is generally considered more stable and effectively irreversible.[15] Furthermore, maleimide reactions with N-terminal cysteines can lead to an unwanted rearrangement, forming a thiazine structure.[16]

Maleimide Maleimide Thioether Thioether Bond (Succinimide Ring) Maleimide->Thioether pH 6.5-7.5 Thiol Thiol (Cysteine) Thiol->Thioether RetroMichael Retro-Michael (Reversible) Thioether->RetroMichael can lead to

Caption: Reaction mechanism of a maleimide with a thiol group.

C. Bioorthogonal Click Chemistry

Click chemistry refers to a class of reactions that are highly specific, high-yielding, and bioorthogonal—meaning their reactive groups do not interact with native biological functionalities.[17][18] The most common example in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[19][20] This approach requires the pre-installation of an azide or alkyne handle onto the biomolecules.

  • Selectivity vs. This compound: This is where click chemistry shines. Its bioorthogonality provides unparalleled specificity, eliminating the risk of off-target modifications common with highly reactive groups like isocyanates.[8][17] The trade-off is the need for a multi-step workflow: first, the biomolecule must be modified to introduce the azide or alkyne handle, and only then can the "click" reaction proceed. This adds complexity compared to the direct conjugation approach of isocyanates.

Molecule_Azide Molecule A with Azide (-N3) Triazole Stable Triazole Linkage Molecule_Azide->Triazole Molecule_Alkyne Molecule B with Alkyne (≡) Molecule_Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: The CuAAC "click" chemistry reaction mechanism.

Performance at a Glance: Comparative Data

The following table summarizes the key performance characteristics of each crosslinker class.

FeatureThis compoundNHS EstersMaleimidesClick Chemistry (CuAAC)
Target Group(s) Primary Amines (-NH₂), Thiols (-SH)Primary Amines (-NH₂)[11]Thiols (-SH)[]Azides (-N₃), Alkynes (C≡CH)[19]
Resulting Bond Urea, ThioetherAmide[1]Thioether[]1,2,3-Triazole[17]
Optimal pH Amine: >8.0; Thiol: ~7.57.2 - 8.5[11][21]6.5 - 7.5[14]~4 - 11 (Aqueous)
Reaction Speed Isocyanate: Very Fast; Bromo: ModerateFastVery FastFast to Very Fast[18]
Bond Stability Urea: Very High; Thioether: HighHighModerate (Prone to retro-Michael)[15]Very High[17]
Specificity Moderate (Isocyanate is promiscuous)[8]Good (vs. other nucleophiles)Very High (for thiols)[14]Excellent (Bioorthogonal)[17][18]
Key Advantage Dual, orthogonal reactivity in one moleculeWell-established, simple, stable amide bondHigh selectivity and speed for thiolsUnmatched specificity, inert in biological systems
Key Disadvantage Isocyanate is highly reactive and moisture-sensitiveCompeting hydrolysis reaction[12]Bond reversibility in vivo[15]Requires pre-modification of molecules

Field-Proven Insights: Experimental Protocols

A protocol is more than a list of steps; it's a system designed to control variables and ensure a predictable outcome. The causality behind each step is critical.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein Solution (e.g., Antibody in PBS) Mix 3. Mix Protein & Crosslinker (Control Molar Ratio, pH, Temp) Protein_Prep->Mix Linker_Prep 2. Prepare Crosslinker Stock (Anhydrous DMSO/DMF) Linker_Prep->Mix Thiol_Prep For Thiol Reactions: Reduce Disulfides (TCEP/DTT) & Purify Thiol_Prep->Protein_Prep if needed Incubate 4. Incubate (e.g., 1-2 hours at RT) Mix->Incubate Quench 5. Quench Reaction (e.g., Add Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (SEC, Dialysis) Quench->Purify Characterize 7. Characterize (SDS-PAGE, MS, UV-Vis) Purify->Characterize

Caption: General workflow for a two-step bioconjugation experiment.

Protocol 1: Two-Step Protein-Peptide Conjugation with SMCC (NHS/Maleimide)

This protocol is a gold standard for creating defined conjugates, illustrating the principle of sequential reactions.

  • Rationale: We first activate the protein with the NHS ester, which is more stable in the absence of thiols. After removing excess linker, we introduce the thiol-containing peptide to the now maleimide-activated protein. This prevents polymerization.

  • Materials:

    • Protein (e.g., Antibody) in 1X PBS, pH 7.4

    • Thiol-containing peptide

    • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

    • Anhydrous DMSO

    • Quenching Buffer (1M Tris-HCl, pH 8.0)

    • Desalting columns (e.g., Zeba™ Spin)

  • Step A: NHS Ester Reaction (Activation of Protein)

    • Prepare protein solution at 2-5 mg/mL in PBS, pH 7.4.

    • Prepare a 10 mM stock solution of SMCC in anhydrous DMSO immediately before use.

    • Add a 10-fold molar excess of SMCC stock to the protein solution while gently vortexing. The DMSO concentration should not exceed 10% (v/v).

    • Incubate for 60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with PBS, pH 7.2. This step is critical to prevent the quencher from reacting with the maleimide.

  • Step B: Maleimide Reaction (Conjugation to Peptide)

    • Immediately add a 3-fold molar excess of the thiol-containing peptide to the maleimide-activated protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Optional Quench: Add cysteine to a final concentration of 1 mM to quench any unreacted maleimide groups.

  • Purification and Characterization:

    • Purify the final conjugate from excess peptide and byproducts using size-exclusion chromatography (SEC) or dialysis.

    • Analyze the conjugate by SDS-PAGE (to observe the shift in molecular weight) and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Hypothetical Two-Step Conjugation with this compound

This protocol leverages the differential reactivity of the isocyanate and bromo groups.

  • Rationale: The highly reactive isocyanate is reacted first under basic conditions to favor amine modification. After purification, the now bromo-functionalized intermediate is reacted with a thiol-containing molecule under near-neutral conditions. Rigorous anhydrous conditions are essential for Step A.

  • Materials:

    • Protein A (e.g., an enzyme) in 100 mM Borate Buffer, pH 8.5

    • Molecule B (e.g., a thiol-modified oligonucleotide)

    • This compound

    • Anhydrous DMF

    • Quenching Buffer (1M Glycine)

    • Desalting columns

  • Step A: Isocyanate Reaction (Activation of Protein A)

    • Prepare Protein A at 2-5 mg/mL in Borate Buffer, pH 8.5.

    • Under a fume hood with anhydrous technique: Prepare a 10 mM stock solution of this compound in anhydrous DMF.[5]

    • Add a 5-fold molar excess of the isocyanate stock to the protein solution.

    • Incubate for 30 minutes at room temperature. The reaction is fast.

    • Quench the reaction by adding Glycine buffer to a final concentration of 100 mM. This will cap any unreacted isocyanates.

    • Immediately purify the bromo-functionalized Protein A using a desalting column equilibrated with PBS, pH 7.4.

  • Step B: Bromoalkane Reaction (Conjugation to Molecule B)

    • Add a 5-fold molar excess of the thiol-containing Molecule B to the purified intermediate.

    • Incubate for 4-6 hours at room temperature or overnight at 4°C. This alkylation reaction is slower than the maleimide reaction.

  • Purification and Characterization:

    • Purify the final conjugate using an appropriate method (e.g., ion-exchange chromatography or SEC) to separate the conjugate from unreacted Molecule B.

    • Characterize via SDS-PAGE, mass spectrometry (to confirm covalent modification), and functional assays to ensure the bioactivity of both components is retained.

Conclusion and Recommendations

The selection of a crosslinker is not a one-size-fits-all decision.

  • For routine, well-characterized amine-to-thiol conjugations, established heterobifunctional linkers like SMCC (NHS-maleimide) remain the industry standard due to their predictability and vast body of literature.[3]

  • When absolute specificity is paramount and multi-step synthesis is feasible, Click Chemistry is unrivaled. Its bioorthogonality ensures that modifications occur only where intended, which is critical for in vivo applications and complex biological systems.[17]

  • This compound represents a more specialized tool. Its primary advantage is the formation of a highly stable thioether bond, which is superior to the often-labile maleimide-thiol linkage.[15] This makes it a compelling option for applications requiring high in vivo stability. However, its utility is tempered by the challenging handling properties and promiscuous reactivity of the isocyanate group, which demands stringent control over reaction conditions and rigorous purification of the intermediate.

Ultimately, the optimal crosslinker is one whose chemical properties align with the biological question being asked and the demands of the downstream application. A thorough understanding of the mechanisms, advantages, and limitations of each class is the cornerstone of successful bioconjugate development.

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  • PubMed. (2023). Induced Bioconjugation via On-Demand Isocyanate Formation. [Link]

  • Zhang, D., et al. (2014). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie International Edition, 53(42), 11342-11346. [Link]

  • Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 132-139. [Link]

  • ChemSynthesis. This compound. [Link]

  • National Institutes of Health. (2020). Fast Cysteine Bioconjugation Chemistry. [Link]

  • Wegner, S. V., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(35), 10696-10702. [Link]

  • Kalia, J., & Raines, R. T. (2006). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 12(6), 387-393. [Link]

  • Wikipedia. Methyl isocyanate. [Link]

  • MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. [Link]

Sources

A Senior Application Scientist's Guide to Derivatization: A Performance Comparison Featuring 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Derivatization in Modern Chromatography

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of discovery and quality control. High-Performance Liquid Chromatography (HPLC) stands as a pillar of analytical science, yet its efficacy is often limited by the inherent properties of the target molecules. Many crucial compounds—biogenic amines, amino acids, pharmaceuticals, and their metabolites—lack the necessary chromophores or fluorophores for sensitive detection by common UV-Vis or fluorescence detectors.[1] Furthermore, their polarity can lead to poor retention and peak shape on standard reversed-phase columns.

Derivatization is the strategic chemical modification of an analyte prior to analysis to overcome these limitations.[1] A well-chosen derivatizing reagent transforms a challenging analyte into a derivative with enhanced detectability, improved chromatographic behavior, and increased stability. This guide provides an in-depth comparison of established derivatization reagents and introduces the theoretical potential of a lesser-explored but promising candidate: 3-Bromopropanoyl isocyanate .

Part 1: A Profile of Established Derivatization Reagents

The selection of a derivatization reagent is a critical decision in method development, dictated by the analyte's functional groups, the required sensitivity, and the available instrumentation. Below, we profile three workhorse reagents that represent distinct strategies in analytical derivatization.

Dansyl Chloride (DNS-Cl): The Gold Standard for Fluorescence Sensitivity

Dansyl chloride is arguably one of the most popular reagents for labeling primary and secondary amines.[2][3] It reacts with the unprotonated amine group under alkaline conditions (pH 9.5-10.5) to form a highly stable and intensely fluorescent N-dansyl-sulfonamide derivative.[2] This allows for detection limits in the femtomole range, making it ideal for trace analysis in complex biological matrices.[2]

  • Advantages: Exceptional sensitivity with fluorescence detection, stable derivatives, and a well-documented history with numerous validated methods.[4][5]

  • Disadvantages: The reaction can be slow, often requiring elevated temperatures and long incubation times (30-60 minutes).[6][7] The reagent itself is prone to hydrolysis, creating fluorescent byproducts that can interfere with analysis if not properly managed.[2]

o-Phthalaldehyde (OPA): The Specialist for Rapid and Selective Analysis of Primary Amines

OPA is a classic reagent favored for its rapid reaction speed and the generation of highly fluorescent derivatives. In an alkaline environment and the presence of a thiol (like 3-mercaptopropionic acid), OPA reacts specifically with primary amines to form fluorescent isoindole derivatives within minutes at room temperature.[8][9] This specificity and speed make it highly suitable for automated, high-throughput applications.[10]

  • Advantages: Very fast reaction, high fluorescence sensitivity, and specificity for primary amines, which can reduce sample complexity.[11]

  • Disadvantages: The derivatives can be unstable, necessitating prompt analysis.[6] Critically, OPA does not react with secondary amines (e.g., proline), requiring a secondary reagent like FMOC-Cl for comprehensive amino acid analysis.[8]

Benzoyl Chloride: The Robust Workhorse for UV Detection

Benzoyl chloride is a versatile and cost-effective reagent that derivatizes primary and secondary amines under alkaline conditions (the Schotten-Baumann reaction) to form stable, UV-active benzoyl amides.[1][12] While less sensitive than fluorescence-based methods, its simplicity, the stability of its derivatives, and its applicability to UV-Vis detectors make it a reliable choice for routine analysis where high sensitivity is not the primary concern.[4][13]

  • Advantages: Creates highly stable derivatives, cost-effective, and applicable to standard HPLC-UV systems.[4][12]

  • Disadvantages: Offers moderate sensitivity compared to fluorescent tags. The reaction requires extraction of the derivatives from the aqueous basic solution into an organic solvent for analysis.[1][12]

Part 2: Focus Topic: this compound - A Reagent of Untapped Potential

While the aforementioned reagents are well-established, the field of analytical chemistry continually seeks novel reagents with unique advantages. This compound is one such compound. Although not widely documented in analytical derivatization literature, its chemical structure—possessing both a highly reactive acyl isocyanate group and a versatile alkyl bromide—suggests significant, untapped potential.

Chemical Profile and Predicted Reaction Mechanism

This compound is a bifunctional electrophile. This duality is the source of its potential utility.

  • The Acyl Isocyanate Group (-CONCO): This is an exceptionally reactive functional group. It will readily undergo a nucleophilic addition reaction with primary and secondary amines to form stable N-acylurea derivatives. It will also react with alcohols and thiols to form carbamates and thiocarbamates, respectively.[14][15] This reaction is typically extremely fast, often completing within minutes at room temperature under anhydrous conditions, and does not require a base catalyst, though tertiary amines can be used to accelerate the process.[16]

  • The Alkyl Bromide Group (Br-CH2-CH2-): The bromine atom is a good leaving group, making the terminal carbon susceptible to a secondary nucleophilic substitution.[17][18] This opens the door for bifunctional applications, such as cross-linking or introducing a second label for alternative detection strategies.

The primary derivatization reaction with an amine would proceed as follows:

G reagent Br-CH₂-CH₂-CO-N=C=O This compound product Br-CH₂-CH₂-CO-NH-CO-NH-R Stable N-acylurea Derivative reagent->product + amine R-NH₂ Primary Amine amine:e->product:w

Caption: Reaction of this compound with a primary amine.

Predicted Performance and Mechanistic Advantages

Based on the fundamental reactivity of isocyanates, we can predict the performance characteristics of this compound and highlight its theoretical advantages over established reagents.

  • Reaction Speed & Conditions: The reaction is expected to be very rapid (likely < 5 minutes) at ambient temperature. Unlike Dansyl-Cl or Benzoyl Chloride, it does not require strongly alkaline conditions, which can be advantageous for pH-sensitive analytes. However, it is critical to maintain anhydrous conditions, as isocyanates react with water.

  • Derivative Stability: N-acylureas are generally stable chemical entities, suggesting good stability for the resulting derivatives, comparable to or exceeding that of OPA derivatives.[19][20] However, this requires experimental validation.

  • Detection: The resulting derivative does not possess a native fluorophore. Detection would rely on UV absorption of the N-acylurea linkage. The key advantage lies in the bromine atom, which could potentially be leveraged for detection by methods sensitive to heavy atoms, such as Electrochemical Detection (ECD) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), opening new analytical avenues.

  • Versatility: The isocyanate group reacts with a broader range of nucleophiles than OPA (which is primary amine-specific). Its reactivity with alcohols and thiols makes it a candidate for derivatizing a wider class of compounds.[21]

Part 3: Head-to-Head Performance Comparison

The following table summarizes the performance characteristics of the established reagents based on published experimental data and provides a predictive assessment for this compound based on chemical theory.

FeatureDansyl Chloride (DNS-Cl)o-Phthalaldehyde (OPA)Benzoyl ChlorideThis compound (Predicted)
Target Analytes Primary & Secondary AminesPrimary AminesPrimary & Secondary AminesPrimary/Secondary Amines, Alcohols, Thiols
Reaction Time 30-60 min (often heated)[6]< 5 min (room temp)[8][9]10-30 min (room temp)[1]< 5 min (room temp)
Reaction pH Alkaline (pH 9.5-10.5)[2]Alkaline (pH 9-10.5)[22]Alkaline (pH > 9)[12]Neutral (Anhydrous)
Derivative Stability High[4]Low to Moderate (must be analyzed promptly)High[4]Predicted High (Requires Validation)
Detection Method Fluorescence (High Sensitivity)[2]Fluorescence (High Sensitivity)[11]UV (Moderate Sensitivity)[12]UV (Predicted Moderate), ECD/ICP-MS?
LOD/LOQ Very Low (pM to fM range)[2]Very Low (pM range)[11]Low to Moderate (nM to µM range)[12]Unknown (Requires Experimental Data)
Key Advantage Highest sensitivity, well-establishedVery fast, selective for primary aminesRobust, stable derivatives, cost-effectiveVery fast, anhydrous conditions, bifunctional potential
Key Disadvantage Slow reaction, reagent hydrolysisUnstable derivatives, not for secondary aminesModerate sensitivity, requires extractionWater-sensitive, lacks native fluorophore, limited data

Part 4: Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. Below are detailed protocols for a well-established method using Benzoyl Chloride and a proposed, theoretical protocol for this compound that serves as a starting point for method development.

Protocol 1: Validated Method for Biogenic Amine Analysis using Benzoyl Chloride

This protocol is adapted from established methods for the quantification of biogenic amines in food or biological samples.[1][12]

1. Reagent Preparation:

  • 2 M NaOH: Dissolve 8.0 g of NaOH in 100 mL of HPLC-grade water.
  • Benzoyl Chloride Solution: Use high-purity benzoyl chloride.
  • Saturated NaCl: Add NaCl to HPLC-grade water until no more dissolves.
  • Mobile Phase: Prepare appropriate mobile phases (e.g., Acetonitrile and Water) and filter through a 0.22 µm membrane.

2. Sample Preparation & Derivatization:

  • To 1 mL of aqueous sample (or standard solution) in a glass tube, add 1 mL of 2 M NaOH. Vortex briefly.
  • Add 20 µL of benzoyl chloride.
  • Vortex vigorously for 2 minutes to ensure thorough mixing.
  • Allow the mixture to stand at room temperature for 20 minutes.
  • Add 2 mL of saturated NaCl solution to stop the reaction and aid in phase separation.
  • Add 2 mL of diethyl ether to extract the benzoylated derivatives. Vortex for 2 minutes.
  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.
  • Carefully transfer the upper organic (ether) layer to a clean tube.
  • Evaporate the ether to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried residue in 200 µL of the initial mobile phase composition.
  • Inject into the HPLC-UV system.
Protocol 2: Proposed Method for Derivatization with this compound

CAUTION: this compound is a reactive, corrosive, and moisture-sensitive chemical. All work must be performed in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses). [See Safety Section]. This protocol is theoretical and requires full validation.

1. Reagent Preparation:

  • Anhydrous Solvent: Use high-purity, anhydrous acetonitrile (ACN). Ensure it is stored over molecular sieves.
  • Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous ACN immediately before use.
  • Quenching Solution: Prepare a 10% solution of methanol in anhydrous ACN.

2. Sample Preparation & Derivatization:

  • Prepare the sample by dissolving or extracting it in anhydrous ACN. If the sample is aqueous, it must be lyophilized and reconstituted in anhydrous solvent. Water will consume the reagent.
  • In an autosampler vial, add 100 µL of the anhydrous sample or standard solution.
  • Add 100 µL of the freshly prepared this compound solution.
  • Cap the vial immediately and vortex for 10 seconds.
  • Allow the reaction to proceed at room temperature for 5 minutes. Rationale: Isocyanate reactions are typically very fast; this time is a conservative starting point for optimization.
  • Add 20 µL of the quenching solution (10% methanol) to react with and consume any excess isocyanate. Vortex briefly. Rationale: This prevents excess reagent from interfering with the chromatography or reacting with other components.
  • The sample is now ready for direct injection into the HPLC system. No extraction should be necessary.

Visualization of Experimental Workflow

The general process for pre-column derivatization is outlined below. This workflow is applicable to all reagents discussed, with variations in the specific "Derivatization" step as detailed in the protocols.

G cluster_prep Sample Preparation A Aqueous Sample (e.g., Plasma, Extract) C Add Internal Standard A->C B Prepare Standard Solutions B->C D Derivatization (Addition of Reagent, Incubation, Quenching) C->D E HPLC Analysis (Injection, Separation) D->E F Data Processing (Integration, Quantification) E->F

Caption: A generalized workflow for pre-column derivatization and HPLC analysis.

Mandatory Safety & Handling Precautions

Isocyanates and acyl halides are hazardous materials that demand strict safety protocols.

  • Respiratory Hazard: Isocyanates are potent respiratory sensitizers. Inhalation can lead to asthma-like symptoms, which may become permanent. All handling of isocyanates, including this compound, must be conducted in a well-ventilated chemical fume hood.

  • Corrosivity: this compound is corrosive and a lachrymator. It can cause severe burns to skin and eyes.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles.

  • Moisture Sensitivity: Isocyanates react exothermically with water, potentially causing pressure buildup in closed containers. Always use anhydrous solvents and handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

  • Disposal: Dispose of contaminated materials and excess reagents in accordance with institutional and local environmental regulations.

Conclusion and Future Outlook

The choice of a derivatization reagent is a balance of sensitivity, speed, stability, and practicality. Dansyl Chloride remains the reagent of choice for applications requiring the highest sensitivity via fluorescence. OPA offers unparalleled speed for the specific analysis of primary amines, making it ideal for automation. Benzoyl Chloride is a dependable and robust option for routine UV-based analysis.

This compound emerges from this analysis as a reagent of significant theoretical promise. Its predicted rapid reaction kinetics under mild, anhydrous conditions present a compelling alternative to traditional methods. Furthermore, its bifunctional nature—the reactive isocyanate for labeling and the alkyl bromide for potential secondary modifications—opens intriguing possibilities for advanced analytical strategies.

However, this guide also underscores a critical gap in the literature. There is a clear need for rigorous experimental validation to move this compound from a theoretical candidate to a validated tool. Future research should focus on determining its performance metrics (LOD/LOQ), the stability of its derivatives across various conditions, and exploring its utility for derivatizing a broad range of analytes, including alcohols and thiols. For the innovative chromatographer, this compound represents an opportunity to develop novel, high-performance analytical methods.

References

  • Gong, Z., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]

  • Interchim. OPA, amine detection reagent. [Link]

  • Aflaki, F., et al. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 6, 1482-1487. [Link]

  • Gao, F., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. PMC - NIH. [Link]

  • Gao, S., et al. (2018). A Comparative Analysis of Derivatization Strategies for the Determination of Biogenic Amines in Sausage and Cheese by HPLC. PubMed. [Link]

  • Guo, L., et al. (2020). Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]

  • Romero, R., et al. (2009). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. DSpace Repository. [Link]

  • ResearchGate. (2009). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. [Link]

  • Purnell, C. J., & Bagon, D. A. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. American Industrial Hygiene Association Journal, 57(10), 905-13. [Link]

  • ResearchGate. (2002). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]

  • ResearchGate. (2003). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. [Link]

  • Dai, S., et al. (2004). N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. NTU Scholars. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity of 3-Bromopropionyl Chloride in Chemical Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromopropionyl Chloride. [Link]

  • Ramazani, A., et al. (2010). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences. [Link]

  • G. Rokicki. (1985). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]

  • Li, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]

  • ResearchGate. (1967). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromopropanoyl Isocyanate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that innovation in the lab goes hand-in-hand with an unwavering commitment to safety. Handling highly reactive reagents like 3-Bromopropanoyl isocyanate (CAS 18926-24-4) demands not just procedural knowledge, but a deep understanding of the chemistry behind each step. This guide is structured to provide you with the essential, immediate safety information and a robust, step-by-step disposal plan rooted in established chemical principles. Our goal is to empower you to manage this reagent with confidence, ensuring the safety of yourself, your colleagues, and the environment.

This compound is a bifunctional molecule, presenting a dual reactivity profile that must be addressed for safe disposal.[1] It possesses a highly electrophilic isocyanate group (-N=C=O) and an acyl carbonyl group, further activated by the adjacent bromine atom. The isocyanate group reacts violently with water and other nucleophiles (like alcohols and amines), while the acyl group is prone to hydrolysis.[1] A primary hazard during neutralization is the exothermic reaction and the evolution of carbon dioxide (CO₂) gas, which can cause dangerous pressure buildup in a sealed container.[2][3]

This guide provides a protocol to safely quench both reactive centers, transforming the molecule into less hazardous, water-soluble byproducts before final disposal as regulated hazardous waste.

Immediate Safety Briefing & Hazard Profile

Before handling or disposal, internalize the primary hazards associated with this compound:

  • High Reactivity: Reacts violently with water, alcohols, bases, and amines.[1]

  • Corrosive: Causes severe skin burns and eye damage.

  • Lachrymator: Vapors are irritating to the eyes and mucous membranes, causing tearing.[1][2]

  • Respiratory Sensitizer: Inhalation may cause respiratory irritation and can lead to sensitization, producing asthma-like symptoms upon subsequent exposure.[2][4]

All work must be conducted in a certified chemical fume hood, and all transfers should be performed under anhydrous conditions to prevent uncontrolled reactions.[1]

Personal Protective Equipment (PPE)

A robust defense is non-negotiable. The minimum required PPE for handling and disposing of this reagent includes:

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[2]

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves provide some resistance, but thicker, permeation-resistant gloves are recommended for extended handling. Thin latex gloves are not suitable.[5] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or spill cleanup, a chemical-resistant apron or disposable coveralls should be used.[2]

  • Respiratory Protection: In case of inadequate ventilation or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[1][2]

Disposal Workflow: From Reagent to Regulated Waste

The following workflow outlines the decision-making and procedural steps for the safe neutralization and disposal of this compound.

G cluster_prep PART 1: Preparation cluster_neutralize PART 2: Neutralization cluster_finalize PART 3: Final Disposal A Identify Waste (Unused reagent, contaminated materials) B Don Full PPE (Goggles, face shield, resistant gloves, lab coat) A->B C Work in Chemical Fume Hood B->C D Prepare Neutralization Solution (See Table 1 for formulations) C->D E Place large, open-top, compatible container in secondary containment D->E F Add Neutralization Solution to container E->F G Slowly & Cautiously Add Isocyanate Waste to Solution (Control exotherm & gas evolution) F->G H Stir Gently (Allow reaction to complete) G->H I Verify Neutralization (Ceased gas evolution, pH check) H->I J Let Stand Loosely Covered (e.g., for 24-48 hours) to ensure all CO2 has evolved I->J K Label as 'Hazardous Waste: Neutralized Halogenated Organics' J->K L Transfer to Institutional Hazardous Waste Collection K->L

Caption: Disposal workflow for this compound.

Step-by-Step Neutralization & Disposal Protocol

This protocol is designed for the deliberate quenching of waste this compound. For spill management, see the section below.

Preparation
  • Select a Workspace: Perform all operations inside a certified chemical fume hood to manage vapor and gas release.[2]

  • Gather Materials:

    • An open-top, chemically resistant container (e.g., a large polyethylene pail or beaker) that is at least twice the total final volume to accommodate the waste, neutralization solution, and potential foaming.[2]

    • A secondary containment tray.

    • Stirring rod or magnetic stirrer.

    • Your labeled hazardous waste container for halogenated organic waste.[6][7]

  • Prepare Neutralization Solution: Choose one of the formulations from Table 1. Prepare a sufficient volume to fully neutralize the quantity of isocyanate waste. A 10:1 ratio of solution to waste is a safe starting point.

Table 1: Recommended Isocyanate Neutralization Solutions

FormulationComponent 1Component 2Component 3Causality & Notes
Formula 1 (Carbonate-Based) Sodium Carbonate (5-10%)Liquid Detergent (0.2-2%)Water (to 100%)The carbonate acts as a base to hydrolyze the isocyanate and acyl groups. The detergent aids in wetting and mixing. This is a common and effective choice.[3][8]
Formula 2 (Ammonia-Based) Concentrated Ammonia (3-8%)Liquid Detergent (0.2-2%)Water (to 100%)Ammonia is a potent nucleophile that rapidly converts the isocyanate to a stable urea derivative. Requires excellent ventilation due to ammonia vapor.[3][8]
Neutralization Procedure
  • Setup: Place the large, open-top container inside a secondary containment tray within the fume hood. Add the chosen neutralization solution to this container.

  • Addition of Waste: Slowly and in small portions , add the this compound waste to the neutralization solution with gentle stirring.[9] NEVER ADD THE SOLUTION TO THE WASTE . Adding the waste to the solution ensures it is always in an excess of the quenching agent, which helps control the rate of reaction and dissipate heat.

  • Observe the Reaction: The reaction is exothermic and will produce gas (CO₂).[2][3] Control the rate of addition to keep the reaction manageable, preventing excessive foaming or splashing.

  • Completion: Continue stirring for several hours after the final addition to ensure the reaction is complete. The end of vigorous gas evolution is a primary indicator.

Verification and Final Disposal
  • Check pH: Once the reaction has subsided, check the pH of the solution to ensure it is neutral or slightly alkaline.

  • Ventilation Period: Loosely cover the container (e.g., with paraffin film punctured with holes) and let it stand in the back of the fume hood for at least 24-48 hours. This allows for any slow, residual CO₂ generation to cease, preventing container pressurization.[2]

  • Waste Collection: The neutralized aqueous solution is now considered hazardous waste containing brominated organic byproducts.

  • Labeling: Transfer the waste to your institution's designated container for halogenated organic waste . Ensure the container is clearly labeled with its contents.[6][7]

  • Final Disposal: Follow all federal, state, and local regulations by handing the waste over to your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[8]

Chemical Basis of Neutralization

Understanding the underlying chemistry validates the protocol. The isocyanate group is attacked by nucleophiles present in the neutralization solution.

G cluster_main Neutralization of the Isocyanate Moiety cluster_path1 Path A: Ammonia Solution cluster_path2 Path B: Carbonate/Water Solution Isocyanate Br-CH₂CH₂-C(=O)-N=C=O (this compound) NH3 + NH₃ (Ammonia) H2O + H₂O / OH⁻ Urea Br-CH₂CH₂-C(=O)-NH-C(=O)-NH₂ (Stable Urea Derivative) NH3->Urea CarbamicAcid Br-CH₂CH₂-C(=O)-NH-COOH (Unstable Carbamic Acid) Amine Br-CH₂CH₂-C(=O)-NH₂ (Amide) CarbamicAcid->Amine CO2 + CO₂ (Gas) CarbamicAcid->CO2 H2O->CarbamicAcid

Caption: Simplified reaction pathways for isocyanate neutralization.

Simultaneously, the acyl group is hydrolyzed by water/hydroxide to form 3-bromopropionic acid, which is subsequently deprotonated to its carboxylate salt under the alkaline conditions.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Ventilate: Immediately alert others, evacuate the immediate area, and ensure maximum ventilation by opening the fume hood sash.[2]

  • Don PPE: Before attempting cleanup, don the full complement of PPE described above, including respiratory protection.[2]

  • Contain the Spill: For minor spills, cover the spill with a dry, inert absorbent material like vermiculite, sand, or sawdust.[2][8] Do not use combustible materials like paper towels.[2]

  • Collect Waste: Shovel the absorbed material into an open-top container. DO NOT SEAL THE CONTAINER .[2][8]

  • Decontaminate Area: Apply one of the neutralization solutions (Table 1) to the spill area and let it sit for at least 15 minutes.[3] Absorb this solution and add it to the open-top waste container.

  • Dispose of Waste: Add more neutralization solution to the contents of the open-top container and move it to a safe, ventilated area (like the back of the fume hood) to react for 24-48 hours before final disposal as hazardous waste.[3]

For major spills, evacuate the laboratory, close the doors, and contact your institution's emergency response and EH&S department immediately.[8]

By adhering to these scientifically grounded procedures, you can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

  • Industry Best Practices for Isocyanate Waste Management. (2025).
  • SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). (n.d.). Foam Supplies, Inc.
  • Proper Disposal of 1-Naphthyl Isocyanate: A Guide for Labor
  • Proper Disposal of Isocyanic Acid: A Comprehensive Guide for Labor
  • Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. (n.d.).
  • Procedures for Minor Spills of Isocyanates. (n.d.).
  • Guide to handling isocyan
  • 3-Bromopropionyl Isocyan
  • Disposal of Waste MDI and Used MDI Storage Containers. (n.d.). American Chemistry Council.
  • SAFETY DATA SHEET - 3-Bromopropionyl chloride. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Bromopropionic acid. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Polyurethane Prepolymer. (n.d.). Covestro.
  • Hazardous Waste Reduction. (n.d.). Oregon State University Environmental Health and Safety.
  • Proper Disposal of 3-Bromopropionitrile: A Step-by-Step Guide for Labor

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.